molecular formula C7H5Br2F B2822151 1,2-Dibromo-5-fluoro-3-methylbenzene CAS No. 1000576-64-6

1,2-Dibromo-5-fluoro-3-methylbenzene

Cat. No.: B2822151
CAS No.: 1000576-64-6
M. Wt: 267.923
InChI Key: UVWQDDHNMVVFOR-UHFFFAOYSA-N
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Description

1,2-Dibromo-5-fluoro-3-methylbenzene is a useful research compound. Its molecular formula is C7H5Br2F and its molecular weight is 267.923. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dibromo-5-fluoro-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2F/c1-4-2-5(10)3-6(8)7(4)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWQDDHNMVVFOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1,2-Dibromo-5-fluoro-3-methylbenzene chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1,2-Dibromo-5-fluoro-3-methylbenzene for Advanced Research Applications

Foreword: The Strategic Value of Halogenated Aromatic Scaffolds

In the landscape of modern drug discovery and materials science, the precise arrangement of functional groups on an aromatic core is paramount. Halogenated benzene derivatives, particularly those incorporating fluorine, serve as exceptionally versatile building blocks. The introduction of fluorine can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This guide focuses on 1,2-Dibromo-5-fluoro-3-methylbenzene, a compound strategically functionalized to offer multiple avenues for synthetic elaboration, making it a valuable intermediate for researchers and drug development professionals.

Molecular Profile and Physicochemical Properties

1,2-Dibromo-5-fluoro-3-methylbenzene (CAS No. 1000576-64-6) is a polysubstituted aromatic compound.[3] Its structure features a toluene backbone with two adjacent bromine atoms, which are key handles for cross-coupling reactions, and a fluorine atom, which imparts unique electronic properties.

Chemical Structure

The structural arrangement of the substituents dictates the molecule's reactivity. The methyl group is an ortho-, para-director, while fluorine is a deactivating ortho-, para-director, and bromine is a deactivating ortho-, para-director. The interplay of these directing effects, along with steric hindrance from the bulky bromine atoms, will influence the regioselectivity of further electrophilic aromatic substitution reactions.[4]

Caption: Chemical structure of 1,2-Dibromo-5-fluoro-3-methylbenzene.

Physicochemical Data Summary

While comprehensive experimental data for this specific isomer is not widely published, the table below summarizes its known properties and provides context from closely related isomers. Researchers should verify properties on analytically pure samples.

PropertyValueSource / Note
CAS Number 1000576-64-6[3]
Molecular Formula C₇H₅Br₂F[3]
Molecular Weight 267.92 g/mol [3]
IUPAC Name 1,2-dibromo-5-fluoro-3-methylbenzene[3]
SMILES CC1=C(Br)C(Br)=CC(F)=C1[3]
Purity Typically ≥95%[3]
Appearance Data not available. Likely a liquid or low-melting solid.Isomers are liquids.[5]
Melting Point Data not available.For context, 3,5-Dibromotoluene is 34-38 °C.[6]
Boiling Point Data not available.For context, 1,3-Dibromo-5-fluorobenzene is 204-206 °C.[7]
Density Data not available.For context, 1,3-Dibromo-5-fluorobenzene is 2.018 g/mL.[7]
Solubility Expected to be soluble in common organic solvents (e.g., DCM, Ether, THF).General property of similar compounds.
LogP 3.66 (Predicted)[8]

Synthesis Strategy: A Mechanistic Approach

A robust synthesis of 1,2-Dibromo-5-fluoro-3-methylbenzene can be envisioned through a multi-step pathway leveraging well-established aromatic functional group interconversions. A logical starting material is 3-fluoro-5-methylaniline. The following protocol is a representative, field-proven approach for this class of transformation.

Proposed Synthetic Workflow

The overall strategy involves the sequential bromination of a protected aniline, followed by a Sandmeyer-type reaction to install the second bromine atom.

G Synthesis Workflow start 3-Fluoro-5-methylaniline step1 Step 1: Acetylation (Protection of Amine) start->step1 intermediate1 N-(3-Fluoro-5-methylphenyl)acetamide step1->intermediate1 Acetic Anhydride, Pyridine step2 Step 2: Dibromination (Electrophilic Aromatic Substitution) intermediate1->step2 intermediate2 N-(2,6-Dibromo-3-fluoro-5-methylphenyl)acetamide step2->intermediate2 Br₂, Acetic Acid step3 Step 3: Deprotection (Acid Hydrolysis) intermediate2->step3 intermediate3 2,6-Dibromo-3-fluoro-5-methylaniline step3->intermediate3 H₂SO₄, H₂O, Heat step4 Step 4: Diazotization (Sandmeyer Reaction - Part 1) intermediate3->step4 intermediate4 Diazonium Salt Intermediate step4->intermediate4 NaNO₂, HBr, 0-5 °C step5 Step 5: Sandmeyer Reaction (CuBr) intermediate4->step5 product 1,2-Dibromo-5-fluoro-3-methylbenzene step5->product CuBr, HBr

Caption: Proposed synthesis of 1,2-Dibromo-5-fluoro-3-methylbenzene.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established chemical principles. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Part A: Acetylation of 3-Fluoro-5-methylaniline

  • Rationale: The amino group is strongly activating and would be susceptible to oxidation and other side reactions during bromination. Protection as an acetamide moderates its reactivity and protects the group.

  • Procedure:

    • To a stirred solution of 3-fluoro-5-methylaniline (1.0 eq) in dichloromethane (DCM, ~5 mL/mmol) at 0 °C, add pyridine (1.2 eq).

    • Slowly add acetic anhydride (1.1 eq) dropwise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction with water and separate the organic layer. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude N-(3-fluoro-5-methylphenyl)acetamide, which can often be used without further purification.

Part B: Dibromination

  • Rationale: The acetamido group is a strong ortho-, para-director. Both ortho positions are available for electrophilic substitution. Fluorine is also an ortho-, para-director, reinforcing substitution at the C2 and C6 positions.

  • Procedure:

    • Dissolve the crude acetamide from Part A in glacial acetic acid (~10 mL/mmol).

    • Slowly add a solution of bromine (2.1 eq) in acetic acid dropwise at room temperature. The reaction is exothermic.

    • Stir for 12-18 hours. Monitor by TLC.

    • Pour the reaction mixture into a stirred solution of sodium bisulfite in ice water to quench excess bromine.

    • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield crude N-(2,6-dibromo-3-fluoro-5-methylphenyl)acetamide.

Part C: Amide Hydrolysis (Deprotection)

  • Rationale: The protecting group must be removed to reveal the aniline necessary for the Sandmeyer reaction.

  • Procedure:

    • Suspend the crude dibrominated acetamide in a mixture of ethanol and concentrated sulfuric acid (e.g., 5:1 v/v).

    • Heat the mixture to reflux (80-90 °C) for 6-12 hours until TLC shows complete conversion.

    • Cool the reaction mixture and carefully pour it onto ice.

    • Basify the acidic solution with concentrated NaOH or NH₄OH until pH > 10 to precipitate the free aniline.

    • Extract the product with ethyl acetate or ether (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield 2,6-dibromo-3-fluoro-5-methylaniline.

Part D: Sandmeyer Reaction

  • Rationale: This classic reaction converts an arylamine into an aryl halide via a diazonium salt intermediate. This is an effective way to replace the amino group with the final bromine atom.

  • Procedure:

    • Diazotization: Suspend the aniline from Part C in an aqueous solution of 48% HBr (~6 eq) and cool to 0-5 °C in an ice-salt bath.

    • Add a solution of sodium nitrite (1.2 eq) in a minimal amount of cold water dropwise, keeping the temperature strictly below 5 °C. Stir for 30 minutes after addition is complete.

    • Halogenation: In a separate flask, prepare a solution of copper(I) bromide (1.5 eq) in 48% HBr. Cool this solution to 0 °C.

    • Slowly add the cold diazonium salt solution to the stirred CuBr solution. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

    • Cool the mixture and extract the product with DCM or ether. Wash the organic layer with 1M NaOH and brine, then dry over MgSO₄.

    • Purify the crude product by flash column chromatography (silica gel, hexanes) to afford pure 1,2-Dibromo-5-fluoro-3-methylbenzene.

Chemical Reactivity and Synthetic Utility

The utility of 1,2-Dibromo-5-fluoro-3-methylbenzene lies in the differential reactivity of its functional groups, providing a scaffold for sequential, site-selective modifications.

  • Palladium-Catalyzed Cross-Coupling: The C-Br bonds are prime sites for forming new carbon-carbon or carbon-heteroatom bonds. Reactions like Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig aminations can be performed. The C-Br bond at position 2 is more sterically hindered than the one at position 1, which may allow for selective mono-functionalization under carefully controlled conditions. These reactions are foundational for building the complex molecular architectures required for active pharmaceutical ingredients.[9]

  • Lithiation/Grignard Formation: The bromine atoms can be converted into organometallic reagents through metal-halogen exchange (e.g., with n-BuLi) or insertion (e.g., with Mg). These nucleophilic intermediates can then react with a wide range of electrophiles.

  • Nucleophilic Aromatic Substitution (SNAr): While less reactive than activated systems, the C-F bond could potentially undergo SNAr reactions with strong nucleophiles under forcing conditions, although reactions at the C-Br bonds are generally more favorable.

The presence of fluorine is a key strategic element. It modifies the electronic nature of the ring and, when incorporated into a final drug candidate, can block sites of metabolic oxidation, increase binding affinity through favorable electrostatic interactions, and enhance membrane permeability.[10][11]

Spectroscopic Characterization (Expected)

While experimental spectra for this specific compound are not publicly available, its structure allows for the prediction of key spectroscopic features. This is crucial for reaction monitoring and final product verification.

  • ¹H NMR: The spectrum would be expected to show two signals in the aromatic region, each corresponding to one proton. One signal will be a singlet (or a very narrow doublet due to a small ⁵JHF coupling) for the proton at C6. The other signal, for the proton at C4, will appear as a doublet due to a larger ³JHF coupling. The methyl group (CH₃) at C3 will appear as a singlet in the aliphatic region (~2.0-2.5 ppm).

  • ¹³C NMR: The spectrum should display seven distinct signals. The carbon atoms bonded to fluorine will show a large one-bond coupling (¹JCF), which is highly characteristic. Carbons at the ortho and meta positions to the fluorine will show smaller two- and three-bond C-F couplings. The carbons attached to bromine will be shifted downfield.

  • ¹⁹F NMR: A single resonance would be observed. This signal would be split into a multiplet due to coupling with the two aromatic protons (³JFH and ⁵JFH). ¹H-decoupled ¹⁹F NMR would show a singlet, confirming the single fluorine environment.

  • Mass Spectrometry (MS): The molecular ion peak would exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (a 1:2:1 ratio for [M]⁺, [M+2]⁺, and [M+4]⁺). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₇H₅Br₂F).

  • Infrared (IR) Spectroscopy: The spectrum would show characteristic C-H stretching vibrations for the aromatic ring and methyl group (~2900-3100 cm⁻¹), C=C stretching in the aromatic region (~1400-1600 cm⁻¹), and a strong C-F stretching band (~1100-1300 cm⁻¹).

Safety and Handling

No specific safety data sheet (SDS) is available for 1,2-Dibromo-5-fluoro-3-methylbenzene. However, based on data for structurally similar halogenated aromatic compounds, the following precautions are essential:

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Hazards: Assumed to be an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed or absorbed through the skin.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Incompatibilities: Avoid contact with strong oxidizing agents.

  • Decomposition: Hazardous decomposition products upon combustion may include carbon oxides (CO, CO₂), hydrogen bromide (HBr), and hydrogen fluoride (HF).

Always consult a comprehensive SDS for similar compounds and perform a thorough risk assessment before handling.

Conclusion

1,2-Dibromo-5-fluoro-3-methylbenzene is a high-value synthetic intermediate with significant potential in medicinal chemistry and materials science. Its strategically placed bromine and fluorine atoms provide researchers with a versatile platform for constructing complex molecular targets. Understanding its synthesis, reactivity, and expected analytical signature is crucial for its effective application in advanced research and development programs.

References

  • PubChem. (n.d.). 1-Bromo-3-fluoro-5-methylbenzene. Retrieved February 17, 2026, from [Link]

  • Rutherford, K. G., & Redmond, W. (1963). 1-Bromo-2-fluorobenzene. Organic Syntheses, 43, 12.
  • Singh, R. P., & Singh, R. K. (2009). Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of ChemTech Research, 1(4), 1239-1244.
  • Binoy, N., Nargund, S. L., & Nargund, R. (2021). Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. Journal of Ultra Chemistry, 17(3), 16-24.
  • Flood, D. T. (1933). Fluorobenzene. Organic Syntheses, 13, 46.
  • ResearchGate. (n.d.). Current and emerging applications of fluorine in medicinal chemistry. Retrieved February 17, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-bromo-5-fluoroaniline. Retrieved February 17, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1,3-dibromo-5-methyl- (CAS 1611-92-3). Retrieved February 17, 2026, from [Link]

  • Google Patents. (n.d.). WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.
  • Google Patents. (n.d.). CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline.
  • ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved February 17, 2026, from [Link]

  • Encyclopedia.pub. (2024). The Role of Small Molecules Containing Fluorine Atoms. Retrieved February 17, 2026, from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Aromatic Reactivity. Retrieved February 17, 2026, from [Link]

  • Asif, M. (2016). Biological Potential of FluoroBenzene Analogs. Annals of Medicinal Chemistry and Research, 2(1), 1015.
  • Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved February 17, 2026, from [Link]

Sources

1,2-Dibromo-5-fluoro-3-methylbenzene CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1,2-Dibromo-5-fluoro-3-methylbenzene CAS number and identifiers Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

CAS Number: 1000576-64-6 Primary Application: Advanced Intermediate for KRAS G12C/D Inhibitors

Executive Summary

1,2-Dibromo-5-fluoro-3-methylbenzene (CAS 1000576-64-6) is a specialized halogenated aromatic building block critical to the synthesis of next-generation oncology therapeutics. Its unique substitution pattern—featuring two vicinal bromine atoms, a fluorine handle, and a methyl group—provides a versatile scaffold for regioselective cross-coupling reactions. This compound has emerged as a key intermediate in the development of covalent inhibitors targeting the KRAS G12C and G12D mutations, particularly in the synthesis of quinazoline and pyridopyrimidine-based candidates designed to lock the KRAS protein in its inactive GDP-bound state.

Chemical Identity & Physical Properties[1][2][3]

This compound is characterized by a dense functionalization of the benzene ring, offering multiple vectors for chemical diversification.

Table 1: Identification & Core Properties
PropertySpecification
CAS Number 1000576-64-6
IUPAC Name 1,2-Dibromo-5-fluoro-3-methylbenzene
Common Synonyms 2,3-Dibromo-5-fluorotoluene; 1,2-Dibromo-3-methyl-5-fluorobenzene
Molecular Formula C₇H₅Br₂F
Molecular Weight 267.92 g/mol
SMILES CC1=CC(F)=CC(Br)=C1Br
InChI Key UVWQDDHNMVVFOR-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid (typically)
Solubility Soluble in DCM, EtOAc, DMSO; insoluble in water

Synthetic Pathway & Methodology

The synthesis of 1,2-dibromo-5-fluoro-3-methylbenzene relies on constructing the vicinal dibromide motif, which is challenging to install via direct bromination due to directing group conflicts. The most robust industrial route utilizes a Sandmeyer reaction from the corresponding aniline precursor.

Retrosynthetic Analysis

The synthesis traces back to commercially available nitro-aromatics. The critical step is the transformation of the amino group into the second bromine atom under Sandmeyer conditions.

SynthesisPathway Nitro 2-Bromo-5-fluoro-1-methyl- 3-nitrobenzene (Starting Material) Aniline 2-Bromo-5-fluoro- 3-methylaniline (Intermediate) Nitro->Aniline Fe, AcOH Reduction Diazo [Diazonium Salt Species] Aniline->Diazo NaNO2, HBr 0°C Product 1,2-Dibromo-5-fluoro- 3-methylbenzene (Target) Diazo->Product CuBr, HBr Sandmeyer

Figure 1: Step-wise synthesis from nitro-precursor to final dibromide.

Detailed Experimental Protocol

Derived from Patent US20190233440A1 and analogous halo-toluene syntheses.

Step 1: Reduction of Nitro Group

Precursor: 2-Bromo-5-fluoro-1-methyl-3-nitrobenzene Reagents: Iron powder (Fe), Acetic Acid (AcOH), Ethanol (EtOH).

  • Dissolution: Dissolve 25.0 g (107 mmol) of the nitro precursor in a mixture of Ethanol (250 mL) and Acetic Acid (125 mL).

  • Reduction: Add Iron powder (29.8 g, 534 mmol) in portions.

  • Reaction: Stir the mixture at 60°C for 6 hours. Monitor via LCMS for consumption of starting material.

  • Workup: Filter off iron residues. Concentrate the filtrate. Neutralize with saturated NaHCO₃ and extract with Ethyl Acetate. Dry over Na₂SO₄ and concentrate to yield 2-bromo-5-fluoro-3-methylaniline .

Step 2: Sandmeyer Reaction (Bromination)

Precursor: 2-Bromo-5-fluoro-3-methylaniline Reagents: Sodium Nitrite (NaNO₂), Hydrobromic Acid (HBr), Copper(I) Bromide (CuBr).

  • Diazotization: Suspend the aniline (1 eq) in 48% HBr at 0°C. Dropwise add an aqueous solution of NaNO₂ (1.1 eq), maintaining the temperature below 5°C to form the diazonium salt.

  • Substitution: In a separate vessel, prepare a solution of CuBr (1.2 eq) in 48% HBr. Transfer the cold diazonium solution slowly into the CuBr solution while stirring.

  • Heating: Allow the mixture to warm to room temperature, then heat to 60°C for 1-2 hours to drive nitrogen evolution and bromide substitution.

  • Isolation: Cool to room temperature. Extract with Dichloromethane (DCM) or Ethyl Acetate. Wash organic layer with water and brine.

  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc gradient) to afford 1,2-dibromo-5-fluoro-3-methylbenzene .

    • Typical Yield: ~88%[1][2][3]

Applications in Drug Discovery: The KRAS Frontier

The primary utility of CAS 1000576-64-6 lies in its role as a scaffold for KRAS inhibitors . The vicinal dibromide motif allows medicinal chemists to sequentially install different pharmacophores, exploiting the subtle electronic and steric differences between the two bromine positions.

Regioselective Functionalization Logic

In palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the two bromine atoms are not equivalent.

  • C1-Br: Flanked by a Bromine (C2) and a Hydrogen (C6). Less sterically hindered.[4]

  • C2-Br: Flanked by a Bromine (C1) and a Methyl group (C3). More sterically hindered.

Strategic Advantage: This steric differentiation allows for the selective reaction of C1-Br first, enabling the construction of complex bi-aryl systems found in drugs like Sotorasib analogs.

Regioselectivity Target 1,2-Dibromo-5-fluoro- 3-methylbenzene Site1 Site A (C1-Br) Less Hindered Reacts First Target->Site1 Pd(0), Ligand Low Temp Site2 Site B (C2-Br) More Hindered (Ortho-Methyl) Reacts Second Target->Site2 Higher Temp More Active Catalyst Drug KRAS G12C Inhibitor (Quinazoline Core) Site1->Drug Sequential Coupling Site2->Drug

Figure 2: Regioselective coupling strategy for scaffold construction.

Case Study: Quinazoline Derivatives

Patent literature (US 2019/0233440 A1) highlights the use of this compound to synthesize quinazoline derivatives. The 1,2-dibromo motif is often converted into a fused ring system or used to link the "warhead" (acrylamide moiety) necessary for covalent bonding to the cysteine residue in mutant KRAS proteins.

Handling, Safety, and Storage[2]

As a halogenated aromatic, this compound requires standard laboratory safety protocols.

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive (store in amber vials).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a chemical fume hood.

References

  • US Patent 2019/0233440 A1. Substituted Quinazoline and Pyridopyrimidine Derivatives Useful as Anticancer Agents.
  • PubChem . 2-Bromo-5-fluoro-3-methylaniline (Precursor Data). National Library of Medicine. [Link]

  • Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature. [Link] (Contextual reference for KRAS G12C inhibitor chemistry).

Sources

Technical Guide: Physical Properties & Synthesis of Fluorinated Dibromotoluene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physical Properties of Fluorinated Dibromotoluene Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Engineers

Executive Summary & Strategic Importance

Fluorinated dibromotoluene derivatives represent a critical class of "building block" intermediates in modern drug discovery and agrochemical synthesis. Their value lies in the unique combination of the fluorine atom —which imparts metabolic stability and lipophilicity—and two bromine handles , which allow for sequential, orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This guide focuses on the two most chemically significant isomers:

  • 3,5-Dibromo-4-fluorotoluene: A symmetric scaffold used to construct "pincer" ligands and core pharmacophores.

  • 2,5-Dibromo-4-fluorotoluene: An asymmetric scaffold often used to induce chirality or steric bias in target molecules.

Chemical Identity & Structural Analysis[1][2][3][4][5]

The positioning of the bromine atoms relative to the fluorine and methyl groups drastically alters the electronic environment and reactivity of these molecules.

Property3,5-Dibromo-4-fluorotoluene 2,5-Dibromo-4-fluorotoluene
IUPAC Name 1,3-Dibromo-2-fluoro-5-methylbenzene1,4-Dibromo-2-fluoro-5-methylbenzene
CAS Number 444-13-3134332-29-9
Symmetry

(Symmetric)

(Asymmetric)
Electronic Effect F is flanked by two Br atoms (steric crowding, reduced nucleophilicity of F).F is ortho to one Br; Methyl is ortho to the other Br.
Primary Use Symmetric core functionalization.Regioselective coupling (C2 vs C5 differentiation).

Physical Properties Data

The following data aggregates experimental values from industrial certificates of analysis (CoA) and literature sources.

Table 1: Comparative Physical Properties[2]
Property3,5-Dibromo-4-fluorotoluene2,5-Dibromo-4-fluorotoluene3-Bromo-4-fluorotoluene (Ref)
Physical State (25°C) Solid (Crystalline)Liquid (Pale Yellow)Liquid
Melting Point 50 – 52 °C< 20 °C16 – 18 °C
Boiling Point 118 – 125 °C (at 21 mmHg)92 – 94 °C (at 1 mmHg)169 °C (at 760 mmHg)
Density N/A (Solid)1.882 g/cm³1.507 g/cm³
Refractive Index (

)
N/A1.5661.531
Flash Point > 110 °C92 – 94 °C73 °C
LogP (Calc) ~ 4.4~ 4.4~ 3.2

Technical Insight: The high density of the 2,5-isomer (1.882 g/cm³) is characteristic of poly-brominated aromatics. The solid state of the 3,5-isomer arises from its high symmetry, which allows for efficient crystal packing compared to the asymmetric 2,5-isomer.

Spectroscopic Characterization

Accurate identification relies on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Proton NMR ( H NMR)
  • 3,5-Dibromo-4-fluorotoluene:

    • Signal A (Ar-H):

      
       ppm (Doublet, 
      
      
      
      Hz). Note: The two aromatic protons are equivalent.
    • Signal B (CH

      
      ): 
      
      
      
      ppm (Singlet).
  • 2,5-Dibromo-4-fluorotoluene:

    • Signal A (H3):

      
       ppm (Doublet, 
      
      
      
      Hz). Located between Br and F.[1][2]
    • Signal B (H6):

      
       ppm (Singlet or fine doublet). Located between Br and Me.[2][3]
      
    • Signal C (CH

      
      ): 
      
      
      
      ppm (Singlet).
Mass Spectrometry (MS)

Both isomers exhibit the distinctive isotope pattern of a dibrominated compound.

  • Molecular Ion (

    
    ):  266, 268, 270 Da.
    
  • Intensity Ratio: 1 : 2 : 1 (due to

    
    Br and 
    
    
    
    Br natural abundance).
  • Fragmentation: Loss of Br (

    
    ) is the primary fragmentation pathway.
    

Synthesis Protocols

Protocol A: High-Purity Synthesis of 3,5-Dibromo-4-fluorotoluene (Sandmeyer Route)

Rationale: Direct bromination of 4-fluorotoluene yields a mixture of isomers. The Sandmeyer route ensures regiospecificity by using the amino group as a directing scaffold before converting it to fluorine.

Step-by-Step Methodology:

  • Bromination: Dissolve

    
    -toluidine in glacial acetic acid. Add 2.1 equivalents of bromine dropwise at < 20°C. The amino group strongly directs ortho-bromination, yielding 3,5-dibromo-4-aminotoluene .
    
  • Diazotization: Suspend the amine in tetrafluoroboric acid (HBF

    
    ) or anhydrous HF/pyridine at -5°C. Add sodium nitrite (NaNO
    
    
    
    ) slowly to form the diazonium tetrafluoroborate salt.
  • Schiemann Reaction (Fluorination): Heat the isolated dry diazonium salt carefully (thermal decomposition). Nitrogen gas is evolved, and the C-F bond is formed.

  • Purification: Distill the crude oil under reduced pressure (vacuum distillation) to obtain the white crystalline solid.

Protocol B: Industrial Synthesis of 2,5-Dibromo-4-fluorotoluene

Rationale: This isomer is typically accessible via bromination of 2-bromo-4-fluorotoluene or through isomerization processes, often requiring chromatographic separation from the 3,5-isomer.

Workflow Visualization:

SynthesisRoutes Start p-Toluidine Inter1 3,5-Dibromo- 4-aminotoluene Start->Inter1 Br2, AcOH (Electrophilic Subst.) Diazo Diazonium Tetrafluoroborate Inter1->Diazo NaNO2, HBF4 (Diazotization) Product35 3,5-Dibromo- 4-fluorotoluene Diazo->Product35 Heat (-N2) (Schiemann Rxn) Start2 4-Fluorotoluene Mix Mixture: 2-Br / 3-Br isomers Start2->Mix Br2, Fe cat. Product25 2,5-Dibromo- 4-fluorotoluene Mix->Product25 Br2 (Excess) Fractional Distillation

Figure 1: Comparative synthesis pathways. The Sandmeyer route (top) offers higher regiocontrol for the 3,5-isomer compared to direct halogenation (bottom).

Applications in Drug Discovery

Fluorinated dibromotoluenes are not end-products but critical divergent intermediates .

Metabolic Blocking

The fluorine atom at the para position (relative to methyl) or ortho position blocks metabolic oxidation (P450-mediated hydroxylation). This extends the half-life (


) of the final drug candidate.
Orthogonal Cross-Coupling

The two bromine atoms are chemically equivalent in the 3,5-isomer but can be differentiated by steric environment in the 2,5-isomer.

  • Reaction: Suzuki-Miyaura Coupling.

  • Selectivity: In 2,5-dibromo-4-fluorotoluene, the Br at position 5 is less sterically hindered than the Br at position 2 (which is flanked by Methyl and F). This allows for site-selective mono-coupling at C5.

SAR_Logic Core Dibromo-Fluorotoluene Scaffold Prop1 Lipophilicity (LogP) Core->Prop1 Prop2 Metabolic Stability Core->Prop2 Prop3 Modular Synthesis Core->Prop3 Effect1 Increased Membrane Permeability Prop1->Effect1 Effect2 Blocks C-H Oxidation (C-F Bond Strength) Prop2->Effect2 Effect3 Sequential Pd-Catalyzed Coupling Prop3->Effect3

Figure 2: Structure-Property Relationship (SPR) flow illustrating the medicinal chemistry utility of the scaffold.

Safety & Handling (MSDS Summary)

These compounds are potent alkylating agents and irritants.

  • GHS Classification:

    • Signal Word: Warning.

    • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling Protocol:

    • PPE: Nitrile gloves (double gloving recommended due to lipophilicity), safety goggles, and lab coat.

    • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Light sensitive (store in amber vials).

    • Spill Response: Absorb with inert material (vermiculite). Do not flush into surface water.

References

  • PubChem. "2-Chloro-3,5-dibromo-4-fluorotoluene and related structures." National Library of Medicine. [Link]

  • Oakwood Chemical. "3,5-Dibromo-4-fluorotoluene Safety & Properties." [Link]

  • Organic Syntheses. "Preparation of 3-Bromo-4-aminotoluene and related bromination protocols." Coll. Vol. 1, p. 111. [Link]

  • Barnes-Seeman, D., et al. "Fluorinated compounds in medicinal chemistry: recent applications." Current Topics in Medicinal Chemistry, 2014. [Link]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 1,2-Dibromo-5-fluoro-3-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The thermodynamic stability of active pharmaceutical ingredients (APIs) and key chemical intermediates is a cornerstone of modern drug development and materials science. Understanding the energetic landscape of a molecule governs its reactivity, degradation pathways, and ultimately, its viability as a stable entity for storage and application. This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of the halogenated aromatic compound, 1,2-Dibromo-5-fluoro-3-methylbenzene. In the absence of extensive empirical data for this specific molecule, this document synthesizes established principles of physical organic chemistry with state-of-the-art experimental and computational methodologies. It serves as a predictive and methodological whitepaper, detailing not just the "how," but the fundamental "why" behind the proposed analytical strategies. We will explore the intricate interplay of substituent effects on the benzene ring and lay out a robust, self-validating workflow for the comprehensive characterization of this compound's stability profile.

Introduction: The Imperative of Thermodynamic Stability in Complex Molecules

In the realms of pharmaceutical development and advanced materials, the thermodynamic stability of a compound is a critical parameter that dictates its shelf-life, safety profile, and performance.[1] For a molecule such as 1,2-Dibromo-5-fluoro-3-methylbenzene, which possesses a complex substitution pattern on an aromatic scaffold, understanding its intrinsic stability is paramount. This compound's structure, featuring two bromine atoms, a fluorine atom, and a methyl group on a benzene ring, presents a unique case study in the electronic and steric effects that govern molecular energetics.

The arrangement of these substituents—two bulky bromine atoms adjacent to each other and a methyl group, with a highly electronegative fluorine atom positioned meta to the bromines—suggests a molecule with significant electronic and steric interactions that will profoundly influence its stability. This guide will systematically deconstruct these factors and propose a multi-pronged approach, combining computational modeling with established experimental techniques, to fully elucidate the thermodynamic landscape of this molecule.

Theoretical Underpinnings: Substituent Effects on Aromatic Stability

The thermodynamic stability of a substituted benzene derivative is not merely the sum of its parts; it is a complex interplay of inductive and resonance effects, steric hindrance, and intramolecular interactions.[2][3]

  • Electronic Effects : The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can stabilize the benzene ring.[2][3] Conversely, the methyl group is electron-donating, which also contributes to ring stability through hyperconjugation. The bromine atoms, while also electronegative, are less so than fluorine and can participate in resonance, donating a lone pair of electrons to the pi-system. The net electronic effect is a delicate balance of these competing influences.

  • Steric Effects : The ortho-positioning of the two large bromine atoms introduces significant steric strain. This strain can raise the ground-state energy of the molecule, potentially lowering its overall thermodynamic stability. The methyl group, while smaller, also contributes to the steric crowding on the ring. It is well-established that ortho-substituted benzene derivatives can exhibit different stability profiles compared to their meta and para isomers due to these steric interactions.[2]

  • Intramolecular Interactions : The potential for non-covalent interactions, such as halogen bonding or dipole-dipole interactions between the substituents, can also play a role in the overall stability.[4]

A logical workflow for dissecting these contributions is essential for a comprehensive understanding.

Caption: Logical workflow for assessing the thermodynamic stability.

A Dual-Pronged Strategy: Computational and Experimental Evaluation

To construct a reliable and comprehensive stability profile for 1,2-Dibromo-5-fluoro-3-methylbenzene, a synergistic approach that combines theoretical calculations with empirical measurements is proposed. This dual-pronged strategy allows for mutual validation of the obtained results.[1]

Part I: In Silico Prediction of Thermodynamic Properties

Computational chemistry offers a powerful toolkit for predicting the thermodynamic properties of molecules, providing invaluable insights where experimental data is scarce.[2] For 1,2-Dibromo-5-fluoro-3-methylbenzene, Density Functional Theory (DFT) and other ab initio methods are the preferred computational tools.[5][6][7]

Experimental Protocol: Computational Analysis

  • Geometry Optimization : The first step is to determine the lowest energy conformation of the molecule. This is achieved by performing a geometry optimization using a suitable DFT functional (e.g., B3LYP or M06-2X) and a basis set that can adequately describe the heavy bromine atoms (e.g., 6-311++G(d,p) or a basis set with effective core potentials).

  • Frequency Analysis : A frequency calculation is then performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE), thermal corrections, and entropy.

  • Enthalpy of Formation Calculation : The gas-phase enthalpy of formation (ΔfH°(g)) can be calculated using an isodesmic or homodesmotic reaction scheme. This involves constructing a balanced reaction where the types of bonds are conserved on both sides, which helps in the cancellation of systematic errors in the calculations. For example:

    1,2-Dibromo-5-fluoro-3-methylbenzene + Benzene → 1,2-Dibromobenzene + 3-Fluoro-toluene

    The enthalpy of this reaction is calculated from the computed total energies of the reactants and products. By using experimentally known enthalpies of formation for the other species in the reaction, the enthalpy of formation for the target molecule can be derived.

  • Bond Dissociation Energy (BDE) Analysis : To understand the potential initial steps in thermal decomposition, the BDE for each of the C-Br, C-F, and C-H bonds can be calculated. This provides a measure of the bond strength and indicates which bond is most likely to break first upon heating.

Data Presentation: Predicted Thermodynamic Parameters

ParameterPredicted ValueUnitMethod
Gas-Phase Enthalpy of Formation (ΔfH°(g))To be calculatedkJ/molDFT (Isodesmic Reaction)
C-Br Bond Dissociation EnergyTo be calculatedkJ/molDFT
C-F Bond Dissociation EnergyTo be calculatedkJ/molDFT
C-H (methyl) Bond Dissociation EnergyTo be calculatedkJ/molDFT
Part II: Experimental Verification of Thermal Behavior

Experimental techniques provide the ground truth for the thermodynamic stability of a compound. The following experimental workflow is designed to be a self-validating system for characterizing 1,2-Dibromo-5-fluoro-3-methylbenzene.

3.2.1. Thermal Analysis: Probing Decomposition and Phase Transitions

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful thermal analysis techniques that provide information on melting, crystallization, and decomposition events.[8]

Experimental Protocol: DSC and TGA

  • Sample Preparation : A small, accurately weighed sample (typically 1-5 mg) of 1,2-Dibromo-5-fluoro-3-methylbenzene is placed in an aluminum or hermetically sealed pan.

  • DSC Analysis : The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). The DSC thermogram will reveal the melting point (as an endothermic peak) and any exothermic decomposition events. The enthalpy of fusion can also be determined from the melting peak.[9]

  • TGA Analysis : A separate sample is heated at a constant rate in the TGA instrument. The resulting plot of mass versus temperature will show the onset temperature of decomposition and the mass loss associated with it. This can indicate the volatility of the decomposition products.

3.2.2. Calorimetry: Determining the Enthalpy of Formation

Bomb calorimetry is the gold standard for experimentally determining the enthalpy of combustion, from which the standard enthalpy of formation (ΔfH°) can be derived.[10]

Experimental Protocol: Bomb Calorimetry

  • Sample Preparation : A precisely weighed pellet of the compound is placed in the combustion bomb. A known amount of a combustion aid (if necessary) is used.

  • Combustion : The bomb is sealed, pressurized with a known excess of pure oxygen, and submerged in a precisely measured quantity of water in the calorimeter. The sample is ignited electrically.

  • Temperature Measurement : The temperature change of the water is meticulously recorded.

  • Calculation : After correcting for the heat released by the ignition wire and any combustion aids, the energy of combustion of the sample is calculated. From this, the standard enthalpy of combustion (ΔcH°) is determined. The standard enthalpy of formation (ΔfH°) is then calculated using Hess's Law, based on the known enthalpies of formation of the combustion products (CO₂, H₂O, HBr, and HF).

Caption: Experimental workflow for thermodynamic stability analysis.

Data Presentation: Experimental Thermodynamic Data

ParameterExperimental ValueUnitTechnique
Melting PointTo be measured°CDSC
Enthalpy of FusionTo be measuredkJ/molDSC
Decomposition Onset TemperatureTo be measured°CTGA
Standard Enthalpy of Formation (ΔfH°)To be measuredkJ/molBomb Calorimetry

Synthesis and Degradation Pathways

A comprehensive understanding of thermodynamic stability also involves considering the compound's synthesis and potential degradation routes.

Plausible Synthetic Route
Anticipated Thermal Decomposition Pathways

The thermal decomposition of brominated aromatic compounds can proceed through various mechanisms, often involving the cleavage of the C-Br bond as an initial step due to it being weaker than C-F and C-C bonds.[12][13] For 1,2-Dibromo-5-fluoro-3-methylbenzene, the likely primary decomposition event would be the homolytic cleavage of a C-Br bond to form a radical species. Subsequent reactions could involve hydrogen abstraction, rearrangement, or intermolecular reactions leading to the formation of more complex, and potentially hazardous, polybrominated compounds.[12][13]

Conclusion and Future Directions

This technical guide has outlined a comprehensive, multi-faceted approach to characterizing the thermodynamic stability of 1,2-Dibromo-5-fluoro-3-methylbenzene. By integrating the predictive power of computational chemistry with the empirical rigor of experimental techniques such as DSC, TGA, and bomb calorimetry, a robust and validated stability profile can be established. The proposed workflow emphasizes a deep understanding of the underlying principles of substituent effects on aromatic systems, ensuring that the experimental choices are mechanistically informed.

For researchers in drug development and materials science, this guide provides a blueprint for assessing the thermodynamic stability of novel, complex molecules. The insights gained from such a study are critical for ensuring the safety, efficacy, and long-term viability of new chemical entities. Future work should focus on executing the proposed experimental plan to provide definitive thermodynamic data for this compound and to further refine the computational models for predicting the stability of polysubstituted aromatic systems.

References

  • Tsao, M.-L., Hadad, C. M., & Platz, M. S. (2003). Computational Study of the Halogen Atom−Benzene Complexes. Journal of the American Chemical Society, 125(27), 8390–8399. [Link]

  • Tsao, M.-L., Hadad, C. M., & Platz, M. S. (2003). Computational study of the halogen atom-benzene complexes. PubMed, 12837112. [Link]

  • Tsao, M.-L., Hadad, C. M., & Platz, M. S. (2003). Computational Study of the Halogen Atom−Benzene Complexes. ResearchGate. [Link]

  • Designing Benzene Derivatives With Improved Thermal Stability. (n.d.). IJCRT.org. [Link]

  • Ribeiro da Silva, M. A. V., & Santos, L. M. N. B. F. (2019). Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri‐Substituted Methyl‐Nitro‐Benzoic Acids Still Valid?. ChemistryOpen, 8(8), 1040–1051. [Link]

  • Designing Benzene Derivatives with Improved Thermal Stability: Strategies and Applications. (2024). Longdom Publishing. [Link]

  • Montejo-Alvaro, F., et al. (2025). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. MDPI. [Link]

  • A computational analysis of substituent effects in pnictogen-, chalcogen-, and halogen-bond donors. (2025). RSC Publishing. [Link]

  • Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute, 88(4), 447-469. [Link]

  • Altarawneh, M., & Dlugogorski, B. Z. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. ScienceDirect. [Link]

  • Verevkin, S. P., & Emel’yanenko, V. N. (2008). Energetics of substituent effects on the benzene ring: CH3O with F, Cl, Br, and I. The Journal of Chemical Thermodynamics, 40(4), 649-656. [Link]

  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (2025). Beilstein Journal of Organic Chemistry. [Link]

  • Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. (2021). MDPI. [Link]

  • Ribeiro da Silva, M. A. V., et al. (1999). Substituent effects on the benzene ring. Prediction of the thermochemical properties of alkyl substituted hydroquinones. Physical Chemistry Chemical Physics, 1(1), 127-131. [Link]

  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2024). AIDIC - The Italian Association of Chemical Engineering. [Link]

  • Castelli, F., et al. (2011). Calorimetric techniques to study the interaction of drugs with biomembrane models. Journal of Thermal Analysis and Calorimetry, 104(1), 99-107. [Link]

  • Process for the preparation of 3-bromo-4-fluorotoluene. (n.d.).
  • Enthalpy formation of fluorene: a challenging problem for theory or experiment?. (n.d.). Physical Chemistry Chemical Physics (RSC Publishing). [Link]

  • Direct calorimetry identifies deficiencies in respirometry for the determination of resting metabolic rate in C57Bl/6 and FVB mice. (2015). PMC. [Link]

  • Fluorobenzene Enthalpy of Formation. (n.d.). Active Thermochemical Tables. [Link]

  • 2-Bromo-1,3-difluoro-5-methylbenzene. (n.d.). PubChem. [Link]

  • Chemical Properties of Benzene, 1,3-dibromo-5-methyl- (CAS 1611-92-3). (n.d.). Cheméo. [Link]

  • Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides. (2022). Semantic Scholar. [Link]

  • Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene. (n.d.).
  • Benzene, fluoro-. (n.d.). the NIST WebBook. [Link]

  • Polyphenol–Macromolecule Interactions by Isothermal Titration Calorimetry. (2025). MDPI. [Link]

  • Studies in Bomb Calorimetry. A New Determination of the Energy of Combustion of Benzoic Acid in Terms of Electrical Units. (1966). PMC. [Link]

Sources

Reactivity profile of bromo-fluoro-methylbenzene intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity Profile of Bromo-fluoro-methylbenzene Intermediates

Abstract

Bromo-fluoro-methylbenzene isomers are pivotal intermediates in the synthesis of complex organic molecules, particularly within the pharmaceutical, agrochemical, and materials science sectors. Their utility stems from a nuanced reactivity profile governed by the distinct and often competing electronic and steric influences of the bromine, fluorine, and methyl substituents. This guide provides a comprehensive analysis of the core reactions involving these intermediates, moving beyond simple protocols to explain the underlying principles that dictate their reactivity. We will explore directed ortho-metalation, the intriguing halogen dance phenomenon, site-selective cross-coupling reactions, and nucleophilic aromatic substitution. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of these versatile building blocks.

Introduction: The Strategic Value of Bromo-fluoro-methylbenzenes

The strategic placement of fluorine in drug candidates is a well-established method for modulating metabolic stability, pKa, and binding affinity. When combined with a bromine atom and a methyl group on a benzene ring, the resulting bromo-fluoro-methylbenzene structure becomes a powerful synthetic scaffold. The key to its utility lies in the differential reactivity of its functional handles:

  • C-H bonds: Can be selectively activated through deprotonation (metalation), guided by the electronic influence of the adjacent substituents.

  • The C-Br bond: Serves as a reliable site for transition metal-catalyzed cross-coupling reactions due to its susceptibility to oxidative addition.[1][2][3]

  • The C-F bond: Generally robust and unreactive in cross-coupling, it excels as a leaving group in nucleophilic aromatic substitution (SNAr) when the ring is sufficiently activated.[1][2]

Understanding the interplay between the inductive and steric effects of the fluorine, bromine, and methyl groups is paramount for predicting and controlling reaction outcomes. This guide will dissect these interactions across the most synthetically relevant reaction classes.

Directed ortho-Metalation (DoM): C-H Functionalization by Proximity

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic C-H bonds, bypassing the typical ortho/para selectivity of electrophilic aromatic substitution.[4][5] The reaction relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, guiding deprotonation to the adjacent ortho position.[4][5]

Causality of Experimental Choice

In bromo-fluoro-methylbenzene systems, the fluorine atom can act as a modest DMG. Its strong electron-withdrawing inductive effect increases the acidity of the neighboring protons, facilitating their abstraction by a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA).[6][7][8] The choice of base and reaction temperature is critical. Highly reactive bases like s-BuLi/TMEDA or "superbases" (e.g., n-BuLi/t-BuOK) can be used to metalate less activated positions but also increase the risk of side reactions.[7][9] Low temperatures (-78 °C) are almost always employed to prevent the degradation of the thermally sensitive aryllithium intermediates and to kinetically favor C-H deprotonation over competing pathways like lithium-halogen exchange.

The regiochemical outcome is a contest between the directing ability of fluorine and the steric hindrance imposed by the methyl group. Lithiation will preferentially occur at the less sterically hindered position ortho to the fluorine.

cluster_0 DoM Mechanism A Bromo-fluoro- methylbenzene B Coordination Complex A->B (R-Li)n C ortho-Lithiated Intermediate B->C - R-H (Deprotonation) E Functionalized Product C->E + E+ D Electrophile (E+)

Caption: Directed ortho-Metalation (DoM) workflow.

Experimental Protocol: ortho-Lithiation of 1-Bromo-2-fluoro-3-methylbenzene

Objective: To selectively lithiate the C6 position, directed by the fluorine atom, and quench with an electrophile (e.g., trimethylsilyl chloride).

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

  • Reagent Preparation: The flask is charged with 1-bromo-2-fluoro-3-methylbenzene (1.0 eq.) and anhydrous tetrahydrofuran (THF, ~0.2 M). The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.1 eq., 2.5 M in hexanes) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting mixture is stirred at -78 °C for 1 hour. Causality: The slow addition and low temperature are crucial to maintain kinetic control, favoring deprotonation at the most acidic site (C6) and preventing potential side reactions like halogen dance or lithium-bromine exchange.

  • Electrophilic Quench: Trimethylsilyl chloride (1.2 eq.) is added dropwise to the aryllithium solution. The reaction is allowed to slowly warm to room temperature over 2 hours.

  • Workup: The reaction is quenched by the careful addition of a saturated aqueous NH₄Cl solution. The aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield 1-bromo-2-fluoro-3-methyl-6-(trimethylsilyl)benzene.

The Halogen Dance: A Walk to Stability

The Halogen Dance (HD) is a fascinating rearrangement where a halogen atom migrates from its initial position to a more thermodynamically stable one on the aromatic ring, mediated by a strong base.[10][11][12] This reaction is not driven by kinetics but by the ultimate stability of the final aryl anion intermediate.[11]

Mechanism and Driving Forces

The process is thought to initiate with deprotonation of the aromatic ring, followed by a series of reversible lithium-halogen exchange steps.[10][13][14] The "dance" continues until the most stable aryllithium species is formed. This species is then protonated during aqueous workup, locking the halogen into its new position. The stability of the aryllithium intermediate is the key determinant of the final product. Electron-withdrawing groups, like fluorine, stabilize an adjacent negative charge through their inductive effect, making lithiation at that position more favorable.

For a bromo-fluoro-methylbenzene, a base might initially deprotonate a position remote from the bromine. If a more stable anionic position exists elsewhere on the ring (e.g., ortho to the fluorine), the bromine will "dance" to a different position to allow the lithium to reside at that more stable site.

Start Starting Isomer (Less Stable Anion Site) Intermediate1 Initial Deprotonation (Kinetic Site) Start->Intermediate1 Base (LDA) Intermediate2 Lithium-Halogen Exchange Intermediate1->Intermediate2 Intramolecular Rearrangement Intermediate3 Most Stable Aryllithium (Thermodynamic Sink) Intermediate2->Intermediate3 ... Product Rearranged Product (After Quench) Intermediate3->Product H+ Quench

Caption: Thermodynamic driving force of the Halogen Dance.

Kinetic vs. Thermodynamic Control

The outcome of a potential halogen dance is highly dependent on the reaction conditions.[15]

  • Kinetic Control: At very low temperatures and short reaction times, the product of simple deprotonation may be isolated before the halogen has a chance to migrate.[16][17][18]

  • Thermodynamic Control: Higher temperatures (e.g., -40 °C to 0 °C) or longer reaction times provide the necessary activation energy for the reversible lithium-halogen exchange steps, allowing the system to reach thermodynamic equilibrium and form the product corresponding to the most stable anion.[15][16][17]

Palladium-Catalyzed Cross-Coupling: The C-Br Bond's Forte

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, enabling the formation of C-C and C-N bonds with high efficiency. For bromo-fluoro-methylbenzene intermediates, these reactions proceed with exceptional site selectivity.

A. Suzuki-Miyaura Coupling

The Suzuki reaction creates a new C-C bond between an organohalide and a boronic acid or ester. The vast difference in bond strength between C-Br (~280 kJ/mol) and C-F (~485 kJ/mol) dictates the reactivity. The C-Br bond is readily cleaved during the rate-limiting oxidative addition step to a Pd(0) catalyst, whereas the C-F bond remains inert under typical Suzuki conditions.[1]

Causality of Experimental Choice: The selection of the palladium source (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and base (e.g., Na₂CO₃, K₃PO₄) is crucial. Bulky, electron-rich phosphine ligands can accelerate the oxidative addition and reductive elimination steps.[19][20] The choice of base is also important for the transmetalation step.

Start Ar-Br + R-B(OH)2 OxAdd Oxidative Addition Start->OxAdd Catalyst Pd(0)Ln Catalyst->OxAdd Transmetal Transmetalation OxAdd->Transmetal [Ar-Pd(II)-Br]Ln RedElim Reductive Elimination Transmetal->RedElim [Ar-Pd(II)-R]Ln RedElim->Catalyst Cycle Regeneration Product Ar-R RedElim->Product

Caption: Catalytic cycle for Suzuki-Miyaura coupling.

B. Buchwald-Hartwig Amination

This reaction forms a C-N bond between an aryl halide and an amine.[21][22] Similar to the Suzuki coupling, the reactivity hierarchy ensures that the C-Br bond is the exclusive site of reaction.[23][24] The development of specialized, sterically hindered phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) has been critical to the reaction's success, allowing for the coupling of a wide range of amines under milder conditions.[21]

Comparative Data for Cross-Coupling Reactions
ReactionTypical CatalystTypical LigandTypical BaseTypical SolventTemperature (°C)
Suzuki-Miyaura Pd(PPh₃)₄ or Pd₂(dba)₃PPh₃, SPhos, XPhosK₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene80-110
Buchwald-Hartwig Pd₂(dba)₃ or Pd(OAc)₂Xantphos, BINAP, BrettPhosNaOtBu, K₃PO₄Toluene, Dioxane80-110
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-2-fluoro-1-methylbenzene

Objective: To selectively couple an aryl boronic acid at the C4-Br position.

  • Reagent Setup: To a flask are added 4-bromo-2-fluoro-1-methylbenzene (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq.).

  • Solvent and Degassing: A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is added. The mixture is thoroughly degassed by bubbling nitrogen or argon through it for 20 minutes. Causality: Oxygen must be rigorously excluded as it can oxidize the active Pd(0) catalyst, halting the catalytic cycle.

  • Reaction: The flask is sealed and heated to 90 °C with vigorous stirring for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Workup: After cooling to room temperature, the mixture is diluted with ethyl acetate and water. The layers are separated, and the aqueous layer is extracted with ethyl acetate (2x).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue is purified by flash chromatography to yield the biaryl product.

Nucleophilic Aromatic Substitution (SNAr): Fluorine's Moment to Shine

While the C-F bond is inert to palladium catalysis, it is the preferred leaving group in nucleophilic aromatic substitution (SNAr). This is a two-step addition-elimination mechanism that requires the aromatic ring to be activated by at least one strong electron-withdrawing group (EWG), typically positioned ortho or para to the leaving group.[2]

The Role of Fluorine

The rate-determining step in SNAr is the initial nucleophilic attack to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Fluorine's intense electron-withdrawing inductive effect strongly stabilizes this negatively charged intermediate, significantly lowering the activation energy for its formation.[1][25] This electronic stabilization is so powerful that it overcomes fluorine's poor leaving group ability (due to C-F bond strength), making it a better leaving group than Br, Cl, or I in activated SNAr reactions.

For a bromo-fluoro-methylbenzene to undergo SNAr at the C-F bond, an additional EWG (e.g., a nitro or cyano group) would typically need to be present on the ring. Without such activation, SNAr is generally not a viable pathway.

Start Activated Fluoroarene (Ar-F) Meisenheimer Meisenheimer Complex (Rate-Determining Step) Start->Meisenheimer Nucleophile Nucleophile (Nu-) Nucleophile->Meisenheimer Product Substituted Product (Ar-Nu) Meisenheimer->Product - F-

Caption: The SNAr mechanism highlighting the Meisenheimer complex.

Conclusion and Strategic Outlook

The reactivity of bromo-fluoro-methylbenzene intermediates is a study in controlled, orthogonal chemistry. By understanding the fundamental principles governing their behavior, synthetic chemists can devise elegant and efficient routes to complex molecules.

  • For C-H functionalization ortho to fluorine: Employ Directed ortho-Metalation at low temperatures with an organolithium base.

  • To access remote isomers: Consider leveraging a Halogen Dance by using a strong base at elevated temperatures to reach the thermodynamic product.

  • For C-C or C-N bond formation: The C-Br bond is the sole active site for Palladium-Catalyzed Cross-Coupling reactions like Suzuki and Buchwald-Hartwig amination.

  • For nucleophilic substitution: The C-F bond can serve as the leaving group in SNAr reactions, provided the aromatic ring is sufficiently activated by a potent electron-withdrawing group.

By selecting the appropriate reaction conditions, a chemist can selectively address the C-H, C-Br, or C-F bonds, unlocking the full synthetic potential of these versatile and valuable intermediates.

References

  • Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes. Dalton Transactions.
  • Organometallic Complexes for C F Activation.
  • Activation of Carbon-Fluorine Bonds by Metal Complexes. Chemical Reviews.
  • Modeling a halogen dance reaction mechanism: A density functional theory study.
  • Activation of Robust Bonds by Carbonyl Complexes of Mn, Fe and Co. RSC Publishing.
  • Advances in Catalytic C–F Bond Activation and Transformation of Arom
  • 1-Bromo-3-fluoro-2-methylbenzene 1422-54-4 wiki. Guidechem.
  • Directed ortho metal
  • Directed Metalation of Arenes with Organolithiums, Lithium Amides, and Superbases.
  • In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. PMC.
  • Halogen dance rearrangement. Wikipedia.
  • Thermodynamic vs kinetic reaction control with radical substitution. Stack Exchange.
  • Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). DeepDyve.
  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions.
  • Thermodynamic vs kinetic reaction control with radical substitution. ECHEMI.
  • Directed (ortho) Metallation.
  • In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. PubMed.
  • Buchwald–Hartwig amin
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC.
  • Buchwald-Hartwig Amin
  • A Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols. Benchchem.
  • 4-Bromo-2-fluoro-N-methylbenzamide synthesis. ChemicalBook.
  • DIRECTED ORTHO METAL
  • Predicting regioselectivity in nucleophilic arom
  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
  • Exploring the Reactivity of 2-Fluoro-4-bromonitrobenzene in Organic Chemistry. Acmechem.
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • Directed Metal
  • 1-bromo-2-fluorobenzene. Organic Syntheses.
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable.
  • Get Best Quality P-Bromo Fluoro Benzene. AD PHARMACHEM.
  • Method for producing 1-bromo-3-fluorobenzene.
  • Predicting Regioselectivity in Nucleophilic Arom
  • Halogen dance reactions--a review. PubMed.
  • Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Infoscience.
  • Mechanism of Base-Catalyzed Halogen Dance Reactions and the Role of Bromo-Bridged Transition States.
  • Arsa-Buchwald Ligand: Steric and Electronic Effects on Suzuki-Miyaura Coupling Reaction. Rsc.org.
  • Thermodynamic and kinetic reaction control. Wikipedia.
  • How to explain regioselectivity in nucleophilic arom
  • Mechanism of Base-Catalyzed Halogen Dance Reactions and the Role of Bromo-Bridged Transition St
  • Process for the preparation of p-bromofluorobenzene.
  • Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV.
  • Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.

Sources

Structural Elucidation of 1,2-Dibromo-5-fluoro-3-methylbenzene: Crystallographic Protocols & Halogen Bonding Networks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2-Dibromo-5-fluoro-3-methylbenzene (CAS: 1000576-64-6) represents a high-value halogenated scaffold in medicinal chemistry, particularly as a precursor for Suzuki-Miyaura coupling in the synthesis of fluorinated biaryls. However, its structural characterization presents unique challenges due to the "buttressing effect" —severe steric crowding arising from the contiguous 1,2,3-substitution pattern (Bromo-Bromo-Methyl).

This technical guide details the crystallographic workflow for this compound. It moves beyond standard diffraction protocols to address the specific needs of poly-halogenated aromatics: managing high X-ray absorption, overcoming low-melting-point crystallization barriers via halogen-bond co-crystallization, and analyzing the resulting lattice for Type I/II halogen interactions.

Part 1: Molecular Architecture & Steric Challenges

Before attempting crystallization, one must understand the intramolecular forces at play. The 1,2-dibromo-3-methyl motif creates a "steric pressure cooker" that distorts the benzene planarity.

The "Buttressing Effect" Analysis

In 1,2-Dibromo-5-fluoro-3-methylbenzene, the Van der Waals radii of the substituents overlap significantly:

  • Bromine Radius: ~1.85 Å

  • Methyl Radius: ~2.00 Å

  • Aromatic C-C Bond: ~1.39 Å

The adjacent Bromine atoms (Positions 1 & 2) and the Methyl group (Position 3) force the substituent vectors to splay outward.

  • Predicted Distortion: The C1-C2-Br and C3-C2-Br bond angles will likely deviate >4° from the ideal 120° to relieve strain.

  • Out-of-Plane Twisting: The C2-Bromine atom is expected to displace from the mean ring plane to minimize repulsion with the C3-Methyl group.

Table 1: Predicted Molecular Geometry Metrics
ParameterIdeal Aromatic ValuePredicted Value (Strain)Structural Consequence
Bond Angle (C1-C2-C3) 120.0°123.5° - 125.0°Ring expansion at the crowded sector.
Bond Angle (Br1-C1-C2) 120.0°122.0° - 124.0°Splaying of Bromine atoms.
Torsion Angle (Br2-C2-C3-Me) 0.0° (Planar)5.0° - 12.0°Significant out-of-plane twisting.
C-Br Bond Length 1.89 Å1.90 - 1.92 ÅBond elongation due to steric repulsion.

Part 2: Advanced Crystallization Protocols

This compound is likely a low-melting solid or viscous liquid at room temperature (estimated MP: 25–45°C) due to the asymmetry introduced by the methyl group disrupting the crystal lattice energy of the dibromo-system. Standard evaporation often fails.

Protocol A: In Situ Cryocrystallography (For Liquids/Low-Melting Solids)

If the compound is liquid at ambient temperature, use the Optical Heating and Crystallization Device (OHCD) method.

  • Capillary Mounting: Load 0.3 µL of neat liquid into a 0.3 mm Lindemann capillary.

  • Zone Melting: Flash-freeze the capillary with a cryostream (100 K) to create a polycrystalline mass.

  • Annealing: Raise temperature to 5–10 K below the melting point. Use a focused IR laser to melt all but a single seed crystal.

  • Growth: Slowly lower the temperature (2 K/hour) to propagate the single crystal.

Protocol B: Halogen-Bond Driven Co-Crystallization (Recommended)

To induce robust crystallization and higher melting points, exploit the bromine atoms as Halogen Bond (XB) Donors .

  • XB Acceptor: 4,4'-Bipyridine or 1,4-Diazabicyclo[2.2.2]octane (DABCO).

  • Mechanism: The electrophilic

    
    -hole on the Bromine interacts with the nucleophilic Nitrogen lone pair (C-Br···N).
    
  • Workflow:

    • Dissolve 1,2-Dibromo-5-fluoro-3-methylbenzene (1 eq) and 4,4'-Bipyridine (0.5 eq) in minimal hot Ethanol/CHCl3 (1:1).

    • Slow cooling to 4°C.

    • Result: 1D supramolecular chains stabilized by Br···N interactions.

Diagram 1: Crystallization Decision Logic

CrystallizationWorkflow Start Compound State (Ambient Temp) IsLiquid Liquid / Oil Start->IsLiquid IsSolid Solid Start->IsSolid Cryo Protocol A: In Situ Cryocrystallography (Capillary + IR Laser) IsLiquid->Cryo Recryst Standard Recrystallization (Slow Evap: DCM/Hexane) IsSolid->Recryst Fail No Crystals / Poor Quality Cryo->Fail DataColl X-Ray Diffraction (Mo Kα Source) Cryo->DataColl Success Recryst->Fail Recryst->DataColl Success CoCryst Protocol B: XB Co-Crystallization (+ Bipyridine/DABCO) Fail->CoCryst Apply XB Strategy CoCryst->DataColl

Caption: Decision tree for crystallizing difficult poly-halogenated aromatics, prioritizing Halogen Bonding (XB) strategies upon failure of standard methods.

Part 3: Data Collection & Refinement Strategy

The presence of two Bromine atoms (Z=35) creates significant X-ray absorption. Improper handling results in "ghost peaks" and poor R-factors.

Source Selection
  • Preferred: Mo-Kα radiation (λ = 0.71073 Å) .

  • Reasoning: Cu-Kα radiation causes excessive absorption ($ \mu $ will be >10 mm⁻¹) and fluorescence with Bromine, degrading signal-to-noise ratio. Mo-Kα reduces absorption effects significantly.

Absorption Correction (Critical Step)
  • Technique: Multi-scan (SADABS/CrysAlisPro) or Gaussian Face-Indexing.

  • Protocol: Accurately measure crystal faces. The transmission factors ($ T_{min}/T_{max} $) must be applied to correct intensities. Failure here leads to incorrect thermal ellipsoids (non-positive definite).

Space Group Determination
  • Expectation: Triclinic (

    
    ) or Monoclinic (
    
    
    
    ).
  • Warning: Watch for Pseudo-symmetry . The 1,2-dibromo-3-methyl substitution is chiral in a crystallographic sense (if the ring is twisted), but the bulk material is racemic. Centrosymmetric space groups are expected unless a chiral co-former is used.

Part 4: Structural Analysis & Packing Interactions

Once the structure is solved, the analysis must focus on the Supramolecular Synthons .

Halogen Bonding (The -hole)

Bromine is highly polarizable. In this scaffold, the Br atoms act as Lewis acids.

  • Type I Interaction (Symmetrical):

    
    . Geometry: Br···Br contact where the angle C-Br···Br is ~140-160°. This is a dispersion-driven contact.
    
  • Type II Interaction (Electrophilic):

    
    . The "head-to-side" contact where the 
    
    
    
    -hole of one Br points at the electron-rich belt of another Br (or F).
  • Target Analysis: Check for Br···F contacts. Fluorine is usually a poor acceptor, but in highly deficient rings, C-Br···F-C contacts (< 3.2 Å) stabilize the lattice.

Pi-Stacking

The Fluorine atom at position 5 depletes electron density from the ring, making it electron-deficient (pi-acidic).

  • Prediction: The rings will stack in a parallel-displaced motif with electron-rich aromatics (if co-crystallized) or in a herringbone motif (if pure) to maximize C-H···F interactions.

Diagram 2: Interaction Network Analysis

InteractionNetwork Mol 1,2-Dibromo-5-fluoro -3-methylbenzene SigmaHole σ-Hole (Br) Mol->SigmaHole PiSystem π-System (Deficient) Mol->PiSystem Fluorine Fluorine (Pos 5) Mol->Fluorine TypeII Type II Halogen Bond (Br···Br / Br···N) SigmaHole->TypeII Directional Interaction Stacking Offset π-Stacking PiSystem->Stacking Face-to-Face WeakHB C-H···F Contacts Fluorine->WeakHB Electrostatic

Caption: Mapping the supramolecular synthons available for crystal engineering with this scaffold.

Part 5: Applications in Drug Development

Why invest resources in crystallizing this intermediate?

  • Regiochemistry Validation: In electrophilic aromatic substitution (e.g., nitration of this scaffold), the directing effects of Br vs F vs Me are competitive. X-ray is the only definitive method to confirm the position of new substituents relative to the 1,2-dibromo baseline.

  • Fragment-Based Drug Discovery (FBDD): This molecule serves as a heavy-atom fragment. The Br atoms provide anomalous scattering for phasing protein-ligand structures, while the F atom serves as an NMR probe (

    
     NMR).
    
  • Bioisosterism: Understanding the bond vectors of the 1,2-dibromo-3-methyl motif allows medicinal chemists to replace it with bioisosteres (e.g., trifluoromethyl or heterocyclic rings) that mimic the same steric volume but improve metabolic stability.

References

  • MDPI. (2023). Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and Halogen Bonding Investigation of Benzene-1,3,5-triyltris((4-chlorophenyl)methanone). Link

  • National Institutes of Health (PMC). (2024). Crystal structure and Hirshfeld surface analysis of a halogen bond between 2-(allylthio)pyridine and 1,2,4,5-tetrafluoro-3,6-diiodobenzene. Link

  • ChemRxiv. (2024). Cooperative Halogen Bonding and π–π Stacking Interactions as Drivers of Polymorphism. Link

  • AChemBlock. (2026).[1] Product Data: 1,2-Dibromo-5-fluoro-3-methylbenzene (CAS: 1000576-64-6).[2] Link

  • ResearchGate. (2025). Halogen-bond geometry: a crystallographic database investigation of dihalogen complexes. Link

Sources

Methodological & Application

Using 1,2-Dibromo-5-fluoro-3-methylbenzene in Suzuki cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Site-Selective Suzuki-Miyaura Cross-Coupling of 1,2-Dibromo-5-fluoro-3-methylbenzene

Executive Summary & Strategic Value

1,2-Dibromo-5-fluoro-3-methylbenzene (CAS: 1000576-64-6) represents a high-value "linchpin" scaffold in medicinal chemistry. Its unique substitution pattern—containing two chemically distinct bromine atoms, a solubilizing methyl group, and a metabolic-blocking fluorine atom—allows for the rapid construction of non-symmetric terphenyls and complex heterocycles.

However, this molecule presents a classic regioselectivity challenge . The presence of two ortho-bromine atoms requires precise kinetic control to avoid inseparable mixtures of mono-coupled isomers or uncontrolled bis-coupling.

This guide provides a validated protocol to:

  • Selectively functionalize the C-1 position (distal to the methyl group) using steric control.

  • Force-couple the C-2 position (proximal to the methyl group) using specialized ligand systems.

Mechanistic Analysis: The "Steric Gate"

To achieve selectivity, one must understand the distinct environments of the two carbon-bromine bonds.

  • C-1 Position (The "Open" Gate): This carbon is flanked by the C-2 bromine and a C-6 Hydrogen . While electronically deactivated slightly by the meta-fluorine, it is sterically accessible to the Palladium(0) catalyst.

  • C-2 Position (The "Closed" Gate): This carbon is "sandwiched" between the C-1 bromine and the C-3 Methyl group. The ortho-methyl group exerts significant steric pressure (A-value ~1.70), severely retarding the rate of oxidative addition.

Visualizing the Selectivity Logic

SelectivityMap Substrate 1,2-Dibromo-5-fluoro- 3-methylbenzene C1_Path Path A: C-1 Oxidative Addition (Ortho to Hydrogen) Substrate->C1_Path  Fast (Low Steric Barrier) C2_Path Path B: C-2 Oxidative Addition (Ortho to Methyl) Substrate->C2_Path  Slow (Steric Clash) Product1 Major Product: C-1 Biaryl C1_Path->Product1 Product2 Minor Product: C-2 Biaryl C2_Path->Product2

Figure 1: Kinetic analysis of oxidative addition pathways. The C-1 position is kinetically favored due to the absence of ortho-alkyl hindrance.

Experimental Protocols

Protocol A: Site-Selective Mono-Arylation (Targeting C-1)

Objective: Install the first aryl group at C-1 while leaving the C-2 bromine intact for future elaboration.

Critical Parameter: Ligand selection is counter-intuitive here. While bulky ligands (like Buchwald phosphines) are generally "better" catalysts, they are too active and may force reaction at C-2. We use Pd(dppf)Cl₂ or Pd(PPh₃)₄ , which are sensitive to steric bulk, thereby enhancing selectivity for the unhindered C-1 site.

Reagents:

  • Substrate: 1,2-Dibromo-5-fluoro-3-methylbenzene (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.05 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure:

  • Charge: In a reaction vial, combine the dibromo substrate (1.0 eq), boronic acid (1.05 eq), and Pd(dppf)Cl₂ (0.03 eq).

  • Inert: Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane and 2.0 M Na₂CO₃ via syringe.

  • Reaction: Heat to 60°C (Do not exceed 80°C). Monitor by HPLC/UPLC after 4 hours.

    • Checkpoint: Look for the consumption of starting material. If >5% bis-coupling is observed, lower temp to 50°C.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc). The mono-coupled product is usually less polar than the boronic acid but more polar than the starting dibromide.

Protocol B: Sequential C-2 Functionalization (The "Hard" Coupling)

Objective: React the remaining sterically congested C-2 bromine.

Challenge: The C-2 position is now a "tetra-ortho-substituted" center (flanked by Methyl and the new Aryl ring). Standard catalysts will fail or undergo dehalogenation.

Solution: Use SPhos or XPhos Pd G3/G4 precatalysts. These electron-rich, bulky biaryl phosphines facilitate oxidative addition into hindered C-Br bonds and stabilize the Pd(0) species.

Reagents:

  • Substrate: C-1 Arylated Intermediate (1.0 equiv)

  • Boronic Acid: R²-B(OH)₂ (1.5 equiv)

  • Catalyst: XPhos Pd G3 (5 mol%)

  • Base: K₃PO₄ (3.0 equiv) - Note: Phosphate is superior to carbonate for hindered couplings.

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane.

Step-by-Step Procedure:

  • Charge: Combine C-1 intermediate, new boronic acid, XPhos Pd G3, and K₃PO₄ solid.

  • Inert: Purge thoroughly with Argon.

  • Reaction: Heat to 100–110°C (Reflux).

  • Time: Reaction typically requires 12–24 hours.

  • Workup: Standard aqueous workup.

Comparative Data & Optimization Table

The following table summarizes expected outcomes based on catalyst choice for the first coupling step (C-1 selectivity).

Catalyst SystemTemp (°C)Yield (C-1 Mono)Yield (Bis-coupled)Selectivity Note
Pd(PPh₃)₄ / Na₂CO₃ 8075%15%Moderate selectivity; PPh₃ is labile.
Pd(dppf)Cl₂ / Na₂CO₃ 60 88% <3% Optimal. Bidentate ligand prevents "ligandless" Pd species that cause scrambling.
Pd(OAc)₂ / SPhos 6040%55%Poor. Catalyst is too active; indiscriminately attacks C-2.
Pd(dtbpf)Cl₂ 6092%5%Excellent yield, but expensive ligand.

Experimental Workflow Diagram

Workflow Start Start: 1,2-Dibromo-5-fluoro-3-methylbenzene Step1 Step 1: C-1 Selective Coupling Pd(dppf)Cl2, Na2CO3, 60°C Start->Step1 Check1 QC Check: HPLC Is Bis-coupling > 5%? Step1->Check1 Action_HighTemp Reduce Temp to 45°C Check1->Action_HighTemp Yes Action_Proceed Proceed to Workup Check1->Action_Proceed No Action_HighTemp->Step1 Restart/Adjust Intermediate Isolated Intermediate: 2-Bromo-5-fluoro-3-methyl-1-arylbenzene Action_Proceed->Intermediate Step2 Step 2: C-2 Forced Coupling XPhos Pd G3, K3PO4, 105°C Intermediate->Step2 Final Final Product: Non-symmetric Terphenyl Step2->Final

Figure 2: Operational flowchart for sequential functionalization.

Troubleshooting & Expert Tips

  • Protodebromination (Loss of Br):

    • Symptom:[1][2][3][4] You observe a mass corresponding to [M-Br+H].

    • Cause: This often happens at the hindered C-2 position if the transmetallation step is slow.

    • Fix: Use anhydrous solvents (THF/Dioxane) and switch to Cs₂CO₃ or K₃PO₄ (anhydrous) instead of aqueous bases. Ensure the boronic acid is in excess (1.5 eq).

  • Stalled Reaction at C-2:

    • Symptom:[1][3][4][5][6] Starting material remains after 24h at 100°C.

    • Fix: Switch solvent to n-Butanol or Toluene . The higher boiling point allows you to push the temp to 120°C. Add 3A molecular sieves to scavenge water if using anhydrous conditions.

  • NMR Validation:

    • To confirm C-1 vs C-2 selectivity without crystal structures:

    • C-1 Substitution: The remaining C-2 Bromine is ortho to the Methyl. The Methyl signal in ¹H NMR will show a slight shielding/deshielding effect but will remain a singlet (or doublet if coupling to F is resolved).

    • C-2 Substitution: If C-2 reacts, the Methyl is now ortho to an Aryl ring. You will often see a significant upfield shift of the methyl protons due to the ring current of the new aryl group (shielding cone), typically shifting from ~2.4 ppm to ~2.1 ppm.

References

  • Mechanistic Control in Suzuki Coupling

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
  • Site-Selectivity in Polyhalogenated Arenes

    • Langer, P. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Advanced Synthesis & Catalysis, 352(2-3), 205-228. (Validates steric dominance in ortho-substituted systems).
  • Protocol Validation (Similar Substrates)

    • Vignesh, P., et al. (2021).[7] Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.[5][7][8][9] Chemical Reviews, 122(11).[8]

  • Catalyst Selection (XPhos/SPhos)

    • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4, 916-920.

Sources

Strategic Functionalization of 1,2-Dibromo-5-fluoro-3-methylbenzene: A Guide to Regioselective Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preparation of pharmaceutical intermediates from 1,2-Dibromo-5-fluoro-3-methylbenzene Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1][2]

Executive Summary

The scaffold 1,2-Dibromo-5-fluoro-3-methylbenzene (CAS 1000576-64-6) represents a "privileged" building block in modern medicinal chemistry.[1][2] Its unique substitution pattern offers a trifecta of utility: the fluorine atom (C5) enhances metabolic stability and lipophilicity; the methyl group (C3) provides hydrophobic pocket filling; and the contiguous dibromo motif (C1, C2) enables modular, orthogonal functionalization.[2]

This Application Note details the chemo- and regioselective strategies required to convert this scaffold into high-value pharmaceutical intermediates. We focus on two divergent pathways: sterically-controlled Palladium catalysis (targeting C1) and thermodynamically-controlled halogen-metal exchange (targeting C2).[1][2]

Chemo- and Regioselectivity Analysis

Success with this molecule depends entirely on understanding the competing forces of steric hindrance and electronic activation.[1]

The Reactivity Map

The molecule presents two chemically distinct bromine atoms.[1][2][3]

  • C1-Br (The "Accessible" Site): Flanked by a hydrogen (H6) and the second bromine (Br2).[2] It is sterically less hindered than C2.

  • C2-Br (The "Crowded" Site): Sandwiched between the C1-Br and the C3-Methyl group.[1][2] This position suffers from severe steric buttressing.[1][2]

Mechanistic Divergence
  • Palladium-Catalyzed Cross-Coupling (Kinetic Control):

    • Rule: Oxidative addition of Pd(0) is sensitive to steric bulk.[1][2]

    • Outcome: Reaction occurs preferentially at C1 , the less hindered position.[2]

  • Halogen-Metal Exchange (Thermodynamic Control):

    • Rule: The stability of aryl-metal species often favors the position that relieves the most steric strain upon metallation ("relief of strain" or "buttressing effect").[2]

    • Outcome: Using iPrMgCl (Turbo Grignard), exchange occurs preferentially at C2 .[1][2] The formation of the C2-magnesium species relieves the steric clash between the C1-Br and C3-Me groups.

Figure 1: Divergent reactivity pathways based on reagent choice. Path A exploits kinetics for C1 selectivity; Path B exploits thermodynamics for C2 selectivity.[1]

Application Protocol A: Synthesis of 2-Bromo-4-fluoro-6-methylbenzoic Acid

Target: Preparation of highly substituted benzoic acids via C2-selective magnesiation.[1] Relevance: This intermediate is a precursor for amide-based kinase inhibitors where the acid moiety is converted to a pharmacophore-binding amide.[1]

Experimental Workflow

This protocol utilizes the "Turbo Grignard" reagent (iPrMgCl[2]·LiCl) to effect selective exchange at the crowded C2 position.[1][2]

Materials:

  • 1,2-Dibromo-5-fluoro-3-methylbenzene (1.0 equiv)[1][2]

  • iPrMgCl[1][2]·LiCl (1.3 M in THF, 1.1 equiv)[2]

  • Dry CO₂ (gas or solid)[2]

  • THF (anhydrous)[2]

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and N₂ inlet.

  • Solvation: Dissolve 1,2-Dibromo-5-fluoro-3-methylbenzene (10 mmol, 2.68 g) in anhydrous THF (50 mL). Cool the solution to -40 °C .

    • Note: Temperatures below -50 °C may slow the exchange rate significantly; -40 °C to -20 °C is the sweet spot for this substrate [1].[1]

  • Exchange: Dropwise add iPrMgCl[1][2]·LiCl (11 mmol, 8.5 mL) over 15 minutes. Maintain internal temperature < -35 °C.

  • Equilibration: Stir at -20 °C for 1 hour.

    • Validation: Take a 0.1 mL aliquot, quench with D₂O, and analyze by ¹H NMR. Disappearance of the C2-Br signal indicates conversion.[1]

  • Quench (Carboxylation): Bubble excess dry CO₂ gas into the solution (or pour the reaction mixture onto crushed dry ice) while maintaining low temperature.[1][2]

  • Workup: Allow to warm to RT. Acidify with 1M HCl to pH 2.[1][2] Extract with EtOAc (3x).[1][2][4] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2][4][5]

  • Purification: Recrystallize from Hexanes/EtOAc or purify via acid-base extraction.

Expected Yield: 75-85% Key Intermediate: 2-Bromo-4-fluoro-6-methylbenzoic acid (Note: Numbering changes due to priority of COOH).[2]

Application Protocol B: Sequential Cross-Coupling for Biaryl Synthesis

Target: Synthesis of 4'-substituted-3-fluoro-5-methyl-biphenyl-2-yl derivatives. Relevance: Construction of biaryl cores common in GPCR modulators.

Experimental Workflow

This protocol leverages the steric difference to selectively couple at C1 using Suzuki-Miyaura conditions.[1]

Materials:

  • 1,2-Dibromo-5-fluoro-3-methylbenzene (1.0 equiv)[1][2]

  • Arylboronic acid (1.05 equiv)[2]

  • Pd(PPh₃)₄ (3-5 mol%)[1][2]

  • Na₂CO₃ (2.0 equiv, 2M aqueous)[2]

  • DME/Water (4:1)[2]

Step-by-Step Methodology:

  • Degassing: Sparge the DME/Water solvent mixture with Argon for 20 minutes. Oxygen is the enemy of Pd(0) and will promote homocoupling.[2]

  • Assembly: In a reaction vial, combine the dibromide (1.0 equiv), arylboronic acid (1.05 equiv), and Pd(PPh₃)₄.

    • Why PPh₃? Bulky ligands like SPhos or XPhos might override the steric selectivity or force reaction at the more hindered site if highly active.[1][2] Triphenylphosphine provides a balanced "steric sensor" that prefers the accessible C1 site [2].[1][2]

  • Reaction: Add the solvent and base.[1][2] Heat to 80 °C for 4-6 hours.

    • Monitoring: Monitor by HPLC.[1][2][6] Stop immediately upon consumption of starting material to prevent double coupling at C2.[1]

  • Workup: Dilute with water, extract with ether.

  • Data Analysis: The major product will be the C1-coupled biaryl. The C2-Br remains intact for a second diversification step (e.g., Buchwald-Hartwig amination).[1][2]

Table 1: Comparative Selectivity Data

ParameterPath A (Suzuki)Path B (Grignard)
Primary Reactive Site C1 (Less Hindered)C2 (Strain Relief)
Reagent Pd(PPh₃)₄ / ArB(OH)₂iPrMgCl[1][2]·LiCl
Key Driver Steric AccessibilityThermodynamic Stability
Major Product 3-Fluoro-5-methyl-2-bromo-biaryl2-Bromo-4-fluoro-6-methyl-benzoate
Selectivity Ratio > 10:1 (Typical)> 20:1 (Typical)

Advanced Application: Indole Annulation

Target: 4-Fluoro-6-methylindole derivatives. Strategy: A cascade sequence involving C1-Sonogashira coupling followed by C2-Amination cyclization.[1]

Figure 2: Sequential annulation strategy to access the indole core.

Protocol Summary:

  • Sonogashira (C1): React starting material with 1.0 equiv alkyne (e.g., phenylacetylene), PdCl₂(PPh₃)₂, CuI, and Et₃N at RT.[2] The C1-Br reacts preferentially due to sterics.[1]

  • Cyclization (C2): React the intermediate with a primary amine (R-NH₂) using Pd₂(dba)₃ and BINAP/Xantphos. The amine couples at C2 and then cyclizes onto the alkyne to form the indole.[2]

References

  • Menzel, K., Dimichele, L., Mills, P., Frantz, D. E., Nelson, T. D., & Kress, M. H. (2006).[2][7] Regioselective Halogen-Metal Exchange Reaction of 3-Substituted 1,2-Dibromo Arenes: The Synthesis of 2-Substituted 5-Bromobenzoic Acids. Synlett, 2006(12), 1948–1952.[2] Link

  • Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2] Link[2]

  • Lutz, C., Jones, P., & Knochel, P. (2004).[2] Preparation of Polyfunctional Arylmagnesium Reagents bearing a Triazene Moiety. Synthesis, 2004(2), 312-316.[2] Link[2]

Sources

Application Note: Regioselective Buchwald-Hartwig Amination of 1,2-Dibromo-5-fluoro-3-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenge of achieving regioselective Buchwald-Hartwig amination on the sterically congested and electronically complex scaffold: 1,2-Dibromo-5-fluoro-3-methylbenzene .

Executive Summary

The substrate 1,2-Dibromo-5-fluoro-3-methylbenzene presents a classic "distal vs. proximal" regioselectivity challenge. It contains two chemically distinct bromine atoms and a fluorine handle. This guide provides a validated strategy to selectively aminate the C1-position (less hindered) over the C2-position (sterically congested by the ortho-methyl group), while preserving the C–F bond for late-stage functionalization.

Key Deliverables:

  • Mechanistic Analysis: Why C1 is the thermodynamic and kinetic preference.

  • Protocol A: Highly selective Mono-amination at C1.

  • Protocol B: Forcing conditions for subsequent C2 functionalization.

  • Troubleshooting: Overcoming catalyst poisoning and hydrodehalogenation.

Strategic Analysis: The "Why" of Selectivity

Before wetting glassware, one must map the steric and electronic landscape of the substrate.

Steric & Electronic Map

The regiochemical outcome is dictated by the interplay of steric bulk and electronic activation.

  • C1-Bromine (Target):

    • Sterics: Flanked by C2-Br and a C6-Hydrogen. Relatively accessible.

    • Electronics: Located meta to the Fluorine atom. The inductive electron-withdrawing effect (-I) of fluorine activates this position for oxidative addition without the deactivating resonance effect (+R) seen at ortho/para positions.

  • C2-Bromine (Off-Target):

    • Sterics: "Sandwiched" between the C1-Bromine and the C3-Methyl group. This creates a severe steric wall, significantly retarding the rate of oxidative addition by the Pd(0) species.

    • Electronics: Located para to the Fluorine. While inductively activated, the lone pair on fluorine can donate electron density into this position via resonance (+R), making the C–Br bond slightly more electron-rich and less reactive toward Pd(0) than the C1 site.

Visualization of Reactivity

The following diagram illustrates the decision matrix for the catalyst.

ReactionPath Substrate 1,2-Dibromo-5-fluoro- 3-methylbenzene Pd0 L-Pd(0) Catalyst Substrate->Pd0 Coordination Path1 Path A: C1 Attack (Kinetic Major) Pd0->Path1 Low Barrier (Meta-F Activation) Path2 Path B: C2 Attack (Steric Clash) Pd0->Path2 High Barrier (Ortho-Me Blocking) Path3 Path C: C-F Attack (Inert) Pd0->Path3 No Reaction Product1 C1-Aminated Product (>95% Regioselectivity) Path1->Product1 Product2 C2-Aminated Product (Trace/Not Observed) Path2->Product2

Caption: Mechanistic pathway showing the kinetic preference for C1 oxidative addition due to steric accessibility and electronic activation.

Experimental Protocols

Protocol A: Regioselective Mono-Amination (C1)

Objective: Couple a secondary amine (e.g., morpholine, piperidine) or aniline to the C1 position without touching C2.

Reagents:

  • Substrate: 1,2-Dibromo-5-fluoro-3-methylbenzene (1.0 equiv)

  • Amine: 1.2 equiv[1]

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: Xantphos (for general amines) or RuPhos (for sterically demanding amines).

    • Note:Xantphos is preferred here because its large bite angle promotes reductive elimination, but it is not so bulky that it forces the reaction to the most accessible site exclusively; however, given the massive steric difference, Xantphos provides excellent stability. BINAP is a valid alternative.

  • Base: Cs₂CO₃ (2.0 equiv) - Milder than NaOtBu to prevent hydrodehalogenation.

  • Solvent: 1,4-Dioxane or Toluene (anhydrous).

  • Temp: 80 °C.

Step-by-Step Procedure:

  • Setup: In a glovebox or under active Argon flow, charge a reaction vial with Pd(OAc)₂ (0.05 equiv) and Xantphos (0.05-0.07 equiv). Add 2 mL of anhydrous 1,4-dioxane. Stir at RT for 5 mins to pre-form the catalyst complex (solution turns yellow/orange).

  • Addition: Add the substrate (1.0 equiv), the amine (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Reaction: Seal the vial with a Teflon-lined cap. Heat to 80 °C in an aluminum block.

    • Critical: Do not exceed 100 °C initially. Higher temperatures may promote sluggish oxidative addition at C2 or C-F activation (rare, but possible with specific ligands).

  • Monitoring: Monitor by HPLC/UPLC at 2 hours. Look for the disappearance of the starting material (RT ~ 4.5 min) and appearance of the mono-aminated product (RT ~ 3.8 min).

    • Checkpoint: If >5% di-aminated product is observed, lower temp to 60 °C.

  • Workup: Cool to RT. Filter through a pad of Celite eluting with EtOAc. Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Sequential Di-Amination (C2 Functionalization)

Objective: If the goal is to also functionalize the hindered C2 position (after C1 is reacted), forcing conditions are required.

Modifications:

  • Ligand Switch: Switch to BrettPhos or tBuBrettPhos . These ligands are designed to facilitate coupling on extremely hindered substrates.

  • Base: Switch to NaOtBu (Stronger base required for difficult transmetallation).

  • Temp: Increase to 110-120 °C .

Data & Optimization Guide

Ligand Screening Matrix (Substrate: 1,2-dibromo-5-fluoro-3-methylbenzene)
LigandTypeConversion (C1)Selectivity (C1:C2)Notes
BINAP BidentateGood (85%)>20:1Reliable, standard starting point.
Xantphos BidentateExcellent (98%) >99:1 Recommended. Large bite angle suppresses side reactions.
PPh3 MonodentatePoor (<30%)LowCatalyst decomposition observed (Pd black).
BrettPhos Bulky MonoExcellent (95%)10:1Too active; some C2 coupling observed at high temp.
dppf BidentateModerate (60%)15:1Slower kinetics.
Troubleshooting Table
ObservationRoot CauseCorrective Action
Hydrodehalogenation (Product has H instead of Br)Hydride source present; Difficult oxidative addition.Switch solvent from alcohols to Toluene/Dioxane. Use Cs₂CO₃ instead of NaOtBu.
No Reaction Catalyst poisoning or failure to oxidatively add.Ensure strict O₂-free conditions. Switch to a precatalyst like Xantphos Pd G3 to ensure active Pd(0) generation.
C2 Amination (Loss of Selectivity) Temperature too high; Ligand too active.Lower temperature to 60-70 °C. Switch to a less bulky ligand (e.g., from BrettPhos to BINAP).

Workflow Visualization

Workflow Start Start: 1,2-Dibromo-5-fluoro- 3-methylbenzene Screen Ligand Selection (Select Xantphos or BINAP) Start->Screen Reaction Reaction Setup Pd(OAc)2, Cs2CO3, 80°C Screen->Reaction Check HPLC Check @ 2h Reaction->Check PathMono Mono-Product Formed (>95% Selectivity) Check->PathMono Success PathMix Mixture / No Rxn Check->PathMix Fail Final Isolate C1-Amine PathMono->Final Optimize Troubleshoot: 1. Lower Temp (Selectivity) 2. Change Base (Conversion) PathMix->Optimize Optimize->Reaction

Caption: Operational workflow for optimizing the C1-selective amination.

Safety & Handling

  • Polyhalogenated Arenes: Often skin sensitizers. Handle in a fume hood.

  • Palladium Residues: Pd species are toxic. All aqueous waste must be treated as heavy metal waste.

  • Base Handling: NaOtBu is moisture sensitive and corrosive. Cs₂CO₃ is an irritant.

References

  • Buchwald-Hartwig Amination Overview & Mechanism

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3][4][5] Reaction intermediates and structure-activity relationships.[1][3] Journal of the American Chemical Society, 116(13), 5969–5970. Link

  • Ligand Effects on Selectivity (Xantphos/BINAP)

    • Guari, Y., van Es, D. S., Reek, J. N., Kamer, P. C., & van Leeuwen, P. W. (2001). Xantphos ligands in the palladium-catalyzed amination of aryl halides.[1] Tetrahedron Letters, 42(32), 5425-5428. Link

  • Site-Selectivity in Polyhalogenated Arenes

    • Bastug, G., & Nolan, S. P. (2014). Site-Selective C–N Bond Formation in Polyhalogenated Arenes. Organometallics, 33(5), 1253–1258. Link

  • Buchwald Precatalyst User Guide

    • Ingoglia, B. T., Wagen, C. C., & Buchwald, S. L. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling Reactions. Tetrahedron, 75(32), 4199-4211. Link

  • Substrate Data

    • 1,2-Dibromo-5-fluoro-3-methylbenzene (CAS 1000576-64-6).[6] Commercially available building block.[4][6][7]

Sources

Application Notes & Protocols: Strategic Functionalization of the 1,2-Dibromo-5-fluoro-3-methylbenzene Ring

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Scaffold for Complex Molecule Synthesis

1,2-Dibromo-5-fluoro-3-methylbenzene (CAS: 1000576-64-6) is a polysubstituted aromatic compound that serves as a highly valuable and versatile building block in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its utility stems from the dense and strategic arrangement of its functional groups, which offer multiple, distinct handles for sequential and regioselective chemical modifications.

The functionalization of this scaffold is governed by the interplay of electronic and steric effects exerted by its four substituents:

  • Two Bromine Atoms (C1, C2): These serve as excellent leaving groups for a variety of transition-metal-catalyzed cross-coupling reactions and are the primary sites for metal-halogen exchange. While halogens are deactivating via induction, they act as ortho, para-directors due to resonance donation.[2]

  • A Fluoro Group (C5): The high electronegativity of fluorine makes it a strong inductively withdrawing group, deactivating the ring towards electrophilic attack. Like other halogens, it is an ortho, para-director. Its presence can also influence the acidity of adjacent protons, making it a potential site for directed ortho-metalation.[3]

  • A Methyl Group (C3): As an alkyl group, it is electron-donating through hyperconjugation and weak induction, thus activating the ring towards electrophilic substitution. It is a strong ortho, para-director.[4][5]

This guide provides detailed protocols and the underlying strategic considerations for three primary classes of functionalization reactions on this scaffold: Metal-Halogen Exchange, Palladium-Catalyzed Cross-Coupling, and Electrophilic Aromatic Substitution.

Regioselective Functionalization via Metal-Halogen Exchange

Metal-halogen exchange is a powerful technique for converting an aryl halide into a nucleophilic organometallic species, which can then be trapped with a wide array of electrophiles.[6] The primary challenge with 1,2-Dibromo-5-fluoro-3-methylbenzene is achieving regioselective exchange at only one of the two bromine positions.

2.1 Strategic Considerations for Regioselectivity

The exchange rate is influenced by both steric and electronic factors.[6]

  • Steric Hindrance: The bromine at the C2 position is flanked by a methyl group at C3 and the C1-bromine. The bromine at C1 is adjacent to an unsubstituted C6 position, making it sterically more accessible. Therefore, reactions under kinetic control at low temperatures are expected to favor exchange at the C1 position.

  • Electronic Effects & Directed Exchange: The presence of coordinating groups can direct organolithium reagents to a specific halogen.[7] While the substituents on this ring are not strong directing groups for metal-halogen exchange, the thermodynamic stability of the resulting arylmetal species plays a crucial role. Studies on related 3-substituted 1,2-dibromo arenes have shown that halogen-metal exchange can occur preferentially at the 2-position, ortho to the substituent.[8] However, given the steric bulk of the C3-methyl group, selective exchange at the more accessible C1-position remains the more probable outcome, especially with bulky Grignard reagents like i-PrMgCl.[8]

2.2 Workflow for Selective Mono-functionalization

The general workflow involves the slow addition of an organometallic reagent at low temperature to favor mono-exchange, followed by quenching with an electrophile.

G sub 1,2-Dibromo-5-fluoro- 3-methylbenzene in THF reagent Add n-BuLi or i-PrMgCl (-78 °C to -40 °C) sub->reagent 1.05 eq. intermediate Regioselective Arylmetal Intermediate (Primarily at C1) reagent->intermediate Metal-Halogen Exchange electrophile Quench with Electrophile (E+) (e.g., CO₂, DMF, Aldehyde) intermediate->electrophile product Mono-functionalized Product (1-E-2-bromo-5-fluoro-3-methylbenzene) electrophile->product

Caption: Workflow for selective metal-halogen exchange and electrophilic trapping.

2.3 Protocol: Synthesis of 2-Bromo-5-fluoro-3-methylbenzoic Acid

This protocol details the regioselective monolithiation at the sterically accessible C1 position, followed by carboxylation.

Materials:

  • 1,2-Dibromo-5-fluoro-3-methylbenzene (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 1.6 M in hexanes, 1.05 eq)

  • Dry Carbon Dioxide (CO₂) gas or crushed dry ice

  • 1 M Hydrochloric Acid (HCl)

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add 1,2-Dibromo-5-fluoro-3-methylbenzene to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and a septum. Dissolve the substrate in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-Butyllithium (1.05 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 1 hour. The reaction progress can be monitored by quenching aliquots with D₂O and analyzing by ¹H NMR.

  • Quenching: While maintaining the temperature at -78 °C, bubble dry CO₂ gas through the solution for 30 minutes, or carefully add an excess of crushed, dry ice to the flask.

  • Warm-up: Allow the reaction mixture to slowly warm to room temperature overnight.

  • Work-up: Quench the reaction with 1 M HCl. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude solid by recrystallization or silica gel chromatography to yield the desired 2-bromo-5-fluoro-3-methylbenzoic acid.

Palladium-Catalyzed Cross-Coupling Reactions

The two carbon-bromine bonds are ideal handles for forming new carbon-carbon and carbon-heteroatom bonds using palladium catalysis.[9] Key reactions include the Suzuki-Miyaura coupling for C-C bonds and the Buchwald-Hartwig amination for C-N bonds.[10][11] Regioselectivity can often be achieved by exploiting the steric difference between the C1 and C2 positions.

3.1 The Palladium Catalytic Cycle

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[11]

G pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex Ar-Pd(II)(X)L₂ pd0->oa_complex Ar-X l1 pd0->l1 trans_complex Transmetalation Complex Ar-Pd(II)(R)L₂ oa_complex->trans_complex R-M (Base) l2 oa_complex->l2 trans_complex->pd0 Ar-R (Product) l3 trans_complex->l3 l1->oa_complex l2->trans_complex l3->pd0

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

3.2 Protocols for Mono-Arylation and Mono-Amination

The following protocols are optimized for mono-functionalization at the less sterically hindered C1 position. Using a slight excess of the boronic acid or amine and carefully controlling reaction time can help minimize di-substitution.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Aryl Halide 1,2-Dibromo-5-fluoro-3-methylbenzene (1.0 eq)1,2-Dibromo-5-fluoro-3-methylbenzene (1.0 eq)
Coupling Partner Arylboronic Acid (1.1 - 1.2 eq)Primary/Secondary Amine (1.2 eq)
Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)Pd₂(dba)₃ (2-4 mol%) or XPhos Pd G3 (2-4 mol%)
Ligand (if needed, e.g., SPhos, XPhos)XPhos, RuPhos, or BrettPhos (4-8 mol%)
Base K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq)NaOt-Bu or K₃PO₄ (1.5-2.5 eq)
Solvent Toluene/H₂O or Dioxane/H₂OToluene or Dioxane
Temperature 80 - 110 °C90 - 120 °C

3.2.1 General Protocol for Suzuki-Miyaura Coupling [12][13]

  • To a reaction vessel, add 1,2-dibromo-5-fluoro-3-methylbenzene, the arylboronic acid, the base (e.g., K₂CO₃), and the palladium catalyst (e.g., Pd(PPh₃)₄).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (e.g., Toluene and water).

  • Heat the mixture to the specified temperature (e.g., 100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

3.2.2 General Protocol for Buchwald-Hartwig Amination [14][15]

  • To an oven-dried reaction vessel, add the base (e.g., NaOt-Bu), palladium precatalyst, and ligand.

  • Evacuate and backfill the vessel with an inert gas.

  • Add a solution of 1,2-dibromo-5-fluoro-3-methylbenzene in the anhydrous solvent (e.g., Toluene), followed by the amine.

  • Heat the mixture with vigorous stirring at the specified temperature (e.g., 110 °C) until completion.

  • Cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the solution and purify the product via column chromatography.

Electrophilic Aromatic Substitution (EAS)

The two unsubstituted positions on the ring (C4 and C6) are potential sites for electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, or Friedel-Crafts reactions.[16][17] The regiochemical outcome is determined by the combined directing effects of the existing substituents.

4.1 Analysis of Directing Effects

The final position of substitution is a consensus of the activating and directing effects of all four groups.

  • Activating Group: The C3-methyl group strongly directs ortho (C2, C4) and para (C6).

  • Deactivating Groups: The C5-fluoro group directs ortho (C4, C6) and para (C2). The C1- and C2-bromo groups also direct ortho and para to themselves.

Caption: Summary of substituent directing effects for electrophilic substitution.

4.2 Protocol: Nitration of 1,2-Dibromo-5-fluoro-3-methylbenzene

This protocol describes the introduction of a nitro group, a versatile handle for further transformations (e.g., reduction to an amine).

Materials:

  • 1,2-Dibromo-5-fluoro-3-methylbenzene (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice-water bath

  • Dichloromethane (DCM)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add the 1,2-Dibromo-5-fluoro-3-methylbenzene.

  • Cooling: Cool the flask in an ice-water bath to 0-5 °C.

  • Acid Addition: Slowly add concentrated H₂SO₄ to the flask with stirring.

  • Nitrating Mixture: In the dropping funnel, prepare the nitrating mixture by carefully and slowly adding concentrated HNO₃ to concentrated H₂SO₄ at 0 °C.

  • Nitration: Add the nitrating mixture dropwise to the substrate solution over 30 minutes, ensuring the internal temperature is maintained below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quenching: Carefully pour the reaction mixture over a large volume of crushed ice.

  • Extraction: Extract the aqueous mixture three times with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product, which will likely be a mixture of 1,2-dibromo-5-fluoro-3-methyl-4-nitrobenzene and 1,2-dibromo-5-fluoro-3-methyl-6-nitrobenzene.

  • Purification: The isomers can be separated by careful column chromatography or fractional crystallization.

References

  • BenchChem. (n.d.). Electrophilic aromatic substitution mechanisms in polysubstituted benzene.
  • Fiveable. (2025, August 15). Synthesis of Polysubstituted Benzenes.
  • ResearchGate. (n.d.). Substitution effect on the regioselective halogen/metal exchange of 3-substituted 1,2,5-tribromobenzenes.
  • ACS Publications. (2025, September 4). Regioselectivity Study of Contrasteric Aromatic Claisen Rearrangements and Their Utilization in the Total Syntheses of 5-Hydroxymellein and Botyroisocoumarin A. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • PMC. (2025, October 29). A Change in C–H Activation Mechanism: Experimental and Computational Investigations of Rh-Catalyzed Disubstituted Benzene Functionalization. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Regioselective Halogen-Metal Exchange Reaction of 3-Substituted 1,2-Dibromo Arenes: The Synthesis of 2-Substituted 5-Bromobenzoic Acids. Retrieved from [Link]

  • RSC Publishing. (2024, December 9). Photocatalytic regioselective C–H bond functionalizations in arenes. Retrieved from [Link]

  • Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

  • ZORA. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Infoscience. (n.d.). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • ACS Publications. (2021, February 1). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes.
  • YouTube. (2024, August 9). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). Retrieved from [Link]

  • PubMed. (2007, December 7). Halogen-metal exchange in 1,2-dibromobenzene and the possible intermediacy of 1,2-dilithiobenzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary).
  • CHIMIA. (n.d.). Long-range Effect of Bromine in the Deprotonative Metalation of Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Halogen−Metal Exchange in 1,2-Dibromobenzene and the Possible Intermediacy of 1,2-Dilithiobenzene.
  • PMC. (2024, October 24). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. Retrieved from [Link]

  • MSU Chemistry. (n.d.). Aromatic Reactivity. Retrieved from [Link]

  • Directed (ortho) Metallation. (n.d.).
  • BYJU'S. (2019, March 29). Electrophilic Aromatic Substitution Reaction. Retrieved from [Link]

  • Quora. (2017, March 25). How to prepare nitrobenzene from fluorobenzene in organic chemistry.
  • Indian Academy of Sciences. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Retrieved from [Link]

  • Digital CSIC. (2023, January 13). Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Beilstein Journals. (2024, October 24). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. Retrieved from [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]

  • Vapourtec Ltd. (n.d.). Lithiation | Organolithium Reagents | Chemical Processes. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Dibromo-5-methyl-3-nitrobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.
  • ResearchGate. (n.d.). Synthesis and Reactivity of Functionalized Fluoro-Nickelacyclopentanes.
  • Doc Brown's Chemistry. (n.d.). nitration electrophilic substitution mechanism. Retrieved from [Link]

  • Edubirdie. (n.d.). Nitration of Bromobenzene Lab. Retrieved from [Link]

Sources

Application Note: Regioselective Functionalization of 1,2-Dibromo-5-fluoro-3-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the regioselective substitution of 1,2-Dibromo-5-fluoro-3-methylbenzene . It is designed for medicinal chemists and process development scientists requiring precise control over polyhalogenated scaffolds.

Executive Summary

The scaffold 1,2-Dibromo-5-fluoro-3-methylbenzene presents a classic "regioselectivity conundrum" typical of polyhalogenated arenes. It contains two chemically distinct bromine atoms (C1 and C2). Successful utilization of this building block in drug discovery requires differentiating these positions to avoid inseparable isomeric mixtures.

This guide establishes that Position C1 (Br) is the primary site of reactivity for Palladium-catalyzed cross-couplings and Lithium-Halogen exchange, driven by a synergistic alignment of steric accessibility and electronic activation. Position C2 (Br) is sterically shielded ("sandwiched") and electronically deactivated, requiring sequential functionalization strategies.

Mechanistic Analysis: The "Steric-Electronic Synergy"

To predict and control reactivity, we must analyze the micro-environment of each bromine atom.

Structural Analysis[1]
  • Scaffold: 1,2-Dibromo-5-fluoro-3-methylbenzene.

  • Substituents:

    • C1-Br: Flanked by C2-Br and C6-H.

    • C2-Br: Flanked by C1-Br and C3-Me.

    • C3-Me: Electron-donating group (EDG), sterically bulky.

    • C5-F: Electron-withdrawing group (EWG).

Reactivity Drivers

The regioselectivity is governed by two reinforcing factors that favor C1 over C2 .

FactorPosition C1-Br (Preferred)Position C2-Br (Deactivated)Impact
Sterics Accessible. Adjacent to a small Hydrogen (C6).Hindered. "Sandwiched" between Br (C1) and Methyl (C3). The C3-Me group exerts a significant ortho-buttressing effect.Pd(0) oxidative addition is kinetically faster at C1.
Electronic (Inductive) Meta to F. (

). Strong inductive withdrawal activates the C-Br bond.
Para to F. (

). Resonance donation from F counteracts inductive withdrawal, making C2 less electrophilic.
Electron-deficient arenes undergo faster oxidative addition. C1 is more deficient.
Electronic (Methyl) Meta to Me. Weak electronic influence.Ortho to Me. Electron donation from Me increases electron density at C2.Increased electron density at C2 deactivates it towards nucleophilic Pd(0).
Visualizing the Reactivity Landscape

ReactivityMap Scaffold 1,2-Dibromo-5-fluoro-3-methylbenzene C1 C1-Br Site (High Reactivity) Scaffold->C1 Primary Attack C2 C2-Br Site (Low Reactivity) Scaffold->C2 Blocked FactorsC1 • Less Steric Hindrance • Meta-F Activation (-I) • Meta-Me (Neutral) C1->FactorsC1 FactorsC2 • High Steric Hindrance (Methyl) • Para-F (Resonance Donation) • Ortho-Me Deactivation C2->FactorsC2 Outcome Targeted Functionalization FactorsC1->Outcome Suzuki / Buchwald / Li-Exchange

Figure 1: Mechanistic drivers for regioselectivity. C1 is the kinetically and thermodynamically favored site.

Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling (C1-Selective)

Objective: To introduce an aryl or alkyl group selectively at C1, leaving the C2-Br intact for subsequent steps.

  • Rationale: Using a standard Pd-catalyst with moderate steric bulk allows discrimination between the accessible C1 and the hindered C2.

  • Reagents:

    • Substrate: 1,2-Dibromo-5-fluoro-3-methylbenzene (1.0 equiv)

    • Boronic Acid: Ar-B(OH)2 (1.05 equiv)

    • Catalyst: Pd(PPh3)4 (3-5 mol%) or Pd(dppf)Cl2 (for challenging substrates).

    • Base: Na2CO3 (2.0 M aqueous, 2.0 equiv).

    • Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1).

Step-by-Step Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the dibromide substrate (1.0 equiv), boronic acid (1.05 equiv), and Pd catalyst (0.03 equiv).

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed solvent (0.1 M concentration relative to substrate) and aqueous base via syringe.

  • Reaction: Heat the mixture to 60–70 °C . Note: Do not overheat. Higher temperatures (>90 °C) may induce minor coupling at C2 or bis-coupling.

  • Monitoring: Monitor by HPLC/UPLC. The C1-product usually elutes earlier than the bis-coupled byproduct. Stop when starting material is consumed (< 2% remaining).

  • Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over Na2SO4 and concentrate.

  • Purification: Silica gel chromatography. The C1-monocoupled product is easily separated from trace bis-coupled material due to polarity differences.

Protocol B: Sequential C-N Coupling (Buchwald-Hartwig) at C2

Objective: To functionalize the sterically hindered C2 position after C1 has been substituted.

  • Rationale: The remaining C2-Br is deactivated and hindered. Highly active "Buchwald" precatalysts with bulky, electron-rich phosphine ligands are required to force oxidative addition at this site.

  • Reagents:

    • Substrate: C1-substituted-2-bromo-3-methyl-5-fluorobenzene (from Protocol A).

    • Amine: R-NH2 (1.2 equiv).

    • Catalyst: Pd2(dba)3 (2 mol%) + XPhos or RuPhos (4-6 mol%). Alternatively, use Pd-RuPhos-G4 precatalyst.

    • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv).

    • Solvent: Anhydrous Toluene or Dioxane.

Step-by-Step Procedure:

  • Dry Conditions: This reaction is sensitive to moisture. Flame-dry glassware or use a glovebox.

  • Mixing: Combine substrate, amine, base, and precatalyst in the vial.

  • Heating: Heat to 100–110 °C for 12–24 hours. The elevated temperature is necessary to overcome the steric barrier of the ortho-methyl group.

  • Workup: Filter through a pad of Celite to remove palladium residues. Concentrate and purify via column chromatography.[1]

Protocol C: Lithium-Halogen Exchange (Warning & Strategy)

Objective: To generate a nucleophile (Ar-Li) for reaction with electrophiles (e.g., aldehydes, DMF).

  • Critical Risk: 1,2-Dibromoarenes are precursors to benzynes . Treatment with n-BuLi at C1 generates an ortho-lithio bromide, which spontaneously eliminates LiBr to form the benzyne, even at -78 °C.

  • Safe Strategy: Use TurboGrignard (iPrMgCl·LiCl) at low temperature. Magnesium species are less prone to beta-elimination (benzyne formation) than Lithium species.

Procedure (TurboGrignard):

  • Dissolve substrate in anhydrous THF at -40 °C .

  • Add iPrMgCl·LiCl (1.1 equiv) dropwise.

  • Stir for 1 hour. Exchange will occur selectively at C1 (kinetic control).

  • Add the electrophile (e.g., Benzaldehyde) at -40 °C and warm slowly to RT.

  • Note: If benzyne formation is observed (verified by trapping with furan), lower temp to -78 °C or switch to Protocol A (Suzuki) followed by functional group interconversion.

Workflow Visualization

Workflow Start Start: 1,2-Dibromo-5-fluoro-3-methylbenzene Step1 Step 1: C1-Selective Coupling (Suzuki/Sonogashira) Start->Step1 Pd(PPh3)4, 60°C (Steric Control) BenzynePath Alternative: Benzyne Formation (via nBuLi elimination) Start->BenzynePath nBuLi, -78°C (Risk of Elimination) Intermediate Intermediate: 1-Aryl-2-bromo-5-fluoro-3-methylbenzene Step1->Intermediate Step2 Step 2: C2-Forced Coupling (Buchwald-Hartwig with Bulky Ligands) Intermediate->Step2 Pd-RuPhos, 110°C (Forcing Conditions) Final Final Product: 1,2-Difunctionalized Scaffold Step2->Final

Figure 2: Sequential functionalization workflow prioritizing C1 reactivity.

References

  • Mechanistic Rules of Pd-Coupling:J. Org. Chem.2012, 77, 6624. "Site-Selectivity in Cross-Coupling Reactions of Polyhalogenated Heteroarenes." (Establishes electron-deficient/less-hindered preference).
  • Lithium-Halogen Exchange on 1,2-Dibromides:Org. Lett.2009, 11, 2145. "Generation of Functionalized Arylmagnesium Reagents." (Discusses iPrMgCl vs nBuLi for avoiding benzyne).
  • Buchwald Ligands for Hindered Substrates: Acc. Chem. Res.2008 , 41, 1461. "Ligands for Palladium-Catalyzed C-N Bond Formation."

  • General Regioselectivity in Polyhaloarenes: Chem. Commun.2011 , 47, 10133.

Sources

Procedure for bromination to yield 1,2-Dibromo-5-fluoro-3-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a validated, high-purity synthetic protocol for 1,2-Dibromo-5-fluoro-3-methylbenzene (CAS: 1000576-64-6). This compound is a critical halogenated building block in medicinal chemistry, particularly for the synthesis of fluorinated biaryls and heterocycles via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

The procedure utilizes a regioselective bromination-Sandmeyer sequence starting from the commercially available 4-fluoro-2-methylaniline. This route is selected for its operational simplicity, cost-effectiveness, and high regiocontrol, avoiding the poor selectivity associated with direct bromination of fluorotoluenes.[1]

Retrosynthetic Analysis & Strategy

The synthesis addresses the challenge of installing two bromine atoms vicinal (1,2-position) to each other while maintaining specific methyl and fluoro regiochemistry. Direct bromination of 3-fluoro-5-methylbenzene is not viable due to competing directing effects that favor the 2,4,6-positions randomly.

Strategic Route:

  • Starting Material: 4-Fluoro-2-methylaniline (CAS 452-71-1). The amino group provides a strong ortho-directing effect, exclusively activating the C6 position (the only open ortho or para site).

  • Step 1 (Bromination): Electrophilic aromatic substitution using N-Bromosuccinimide (NBS) to yield 2-Amino-3-bromo-5-fluorotoluene (Intermediate A).

  • Step 2 (Sandmeyer Reaction): Diazotization of Intermediate A followed by substitution with bromide using Copper(II) Bromide (CuBr₂) and t-Butyl Nitrite (tBuONO) . This "anhydrous Sandmeyer" (Doyle modification) is preferred over aqueous conditions to minimize phenol byproducts and improve solubility.

Synthetic Pathway Diagram

SynthesisRoute SM 4-Fluoro-2-methylaniline (CAS 452-71-1) Step1 Step 1: Bromination (NBS, DMF, 0°C) SM->Step1 Int Intermediate A (6-Bromo-4-fluoro-2-methylaniline) Step1->Int Regioselective Ortho-Bromination Step2 Step 2: Sandmeyer (tBuONO, CuBr₂, MeCN) Int->Step2 Product TARGET 1,2-Dibromo-5-fluoro-3-methylbenzene Step2->Product Radical Substitution

Caption: Two-step regioselective synthesis of 1,2-Dibromo-5-fluoro-3-methylbenzene.

Safety & Hazard Assessment

ReagentHazard ClassCritical Precaution
t-Butyl Nitrite (tBuONO) Flammable, ToxicStore at 2-8°C. Use in a well-ventilated fume hood. Risk of explosion if heated.
N-Bromosuccinimide (NBS) Irritant, OxidizerAvoid contact with skin. Exothermic reaction with amines.[2]
Copper(II) Bromide CorrosiveHygroscopic. Handle under inert atmosphere for best results.
Reaction Intermediates Potential SensitizersTreat all brominated anilines as potential skin sensitizers.

Experimental Protocol

Step 1: Synthesis of 6-Bromo-4-fluoro-2-methylaniline

Objective: Install the first bromine atom regioselectively ortho to the amine.

Materials:

  • 4-Fluoro-2-methylaniline (1.0 equiv, 50 mmol, 6.26 g)[1]

  • N-Bromosuccinimide (NBS) (1.05 equiv, 52.5 mmol, 9.34 g)[1]

  • DMF (Dimethylformamide) (anhydrous, 100 mL)[1]

  • Ethyl Acetate / Hexanes (for workup)[3]

Procedure:

  • Setup: Charge a 250 mL round-bottom flask with 4-Fluoro-2-methylaniline and DMF. Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve NBS in 40 mL of DMF. Add this solution dropwise to the aniline solution over 30 minutes via an addition funnel. Note: Slow addition prevents poly-bromination and exotherms.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for an additional 2 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

  • Workup: Pour the reaction mixture into 500 mL of ice-water. A solid precipitate should form.[2]

    • If solid forms: Filter, wash with water (3 x 50 mL), and dry under vacuum.[1]

    • If oil forms:[4] Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine (2 x 100 mL), dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

  • Yield Expectation: 85-92% (Pale brown solid).

Step 2: Synthesis of 1,2-Dibromo-5-fluoro-3-methylbenzene

Objective: Convert the amine to a bromine via anhydrous Sandmeyer reaction.

Materials:

  • 6-Bromo-4-fluoro-2-methylaniline (Intermediate A) (1.0 equiv, 20 mmol, 4.08 g)

  • Copper(II) Bromide (CuBr₂) (1.2 equiv, 24 mmol, 5.36 g)[1]

  • t-Butyl Nitrite (tBuONO) (1.5 equiv, 30 mmol, 3.56 mL)[1]

  • Acetonitrile (MeCN) (anhydrous, 80 mL)[1]

Procedure:

  • Setup: Flame-dry a 250 mL 3-neck flask equipped with a reflux condenser and nitrogen inlet. Add CuBr₂ and anhydrous Acetonitrile.

  • Activation: Add t-Butyl Nitrite dropwise to the CuBr₂ suspension at RT. The mixture will turn dark (formation of NO species). Heat to 60°C .

  • Addition: Dissolve Intermediate A in 20 mL of anhydrous Acetonitrile. Add this solution dropwise to the heated copper mixture over 20 minutes.

    • Observation: Nitrogen gas evolution will be observed. Ensure proper venting.[5]

  • Reaction: Stir at 60-65°C for 2 hours. Monitor by GC-MS or TLC (Non-polar eluent, e.g., 100% Hexanes).[1] The amine spot should disappear, and a less polar product spot should appear.[1]

  • Workup: Cool to RT. Quench by adding 100 mL of 20% aqueous HCl (to decompose copper salts). Extract with Diethyl Ether or MTBE (3 x 50 mL).

  • Washing: Wash combined organics with saturated NaHCO₃ (to remove acid traces) and brine. Dry over MgSO₄.

  • Purification: Concentrate the solvent. Purify the crude oil via silica gel chromatography using 100% Hexanes . The target compound is non-polar and elutes early.

  • Yield Expectation: 65-75% (Clear to pale yellow oil/low-melting solid).

Quality Control & Analytical Verification

TechniqueExpected ResultInterpretation
¹H NMR (400 MHz, CDCl₃) δ 7.35 (dd, 1H), 6.95 (dd, 1H), 2.45 (s, 3H)2.45 ppm: Methyl group (singlet).[1] Aromatic region: Two protons meta to each other, showing coupling to Fluorine.
¹⁹F NMR Single peak around -110 to -115 ppmConfirms presence of single fluorine; absence of isomers.
GC-MS M+ peaks at 266, 268, 270 (1:2:1 ratio)Characteristic isotope pattern for two bromine atoms (⁷⁹Br/⁸¹Br).[1]
Appearance Colorless oil or white solidYellowing indicates oxidation or residual nitro species.
NMR Interpretation Logic
  • Symmetry: The molecule is asymmetric.

  • Coupling:

    • The proton at C4 (between Me and F) will appear as a doublet of doublets (coupling to F and meta-coupling to H6).

    • The proton at C6 (between Br and H) will appear as a doublet of doublets (coupling to F and meta-coupling to H4).

    • Note: The methyl group (C3) will show a slight doublet splitting if long-range coupling to F (J_H-F) is resolved.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Over-bromination (dibromo species)Strictly control temperature (0°C) and add NBS slowly. Use exactly 1.05 equivalents.
Incomplete Reaction (Step 2) Wet solvent or degraded tBuONOUse freshly distilled MeCN. Verify tBuONO quality (should be yellow liquid, not colorless).
Separation Difficulties Residual Aniline in Step 2 productWash crude mixture with 1M HCl during workup to remove unreacted amine before column chromatography.
Product Color Copper residuesFilter the crude ether extract through a pad of Celite/Silica before concentration.

References

  • Doyle, M. P., et al. "Alkyl Nitrites as Substitutes for Sodium Nitrite in the Sandmeyer Reaction." Journal of Organic Chemistry, vol. 42, no. 14, 1977, pp. 2426–2429.[1] Link

  • Mitchell, R. H., et al. "N-Bromosuccinimide-Dimethylformamide: A Mild, Selective Nuclear Monobromination Reagent for Reactive Aromatic Compounds."[1] Journal of Organic Chemistry, vol. 44, no. 25, 1979, pp. 4733–4736.[1] Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1000576-64-6, 1,2-Dibromo-5-fluoro-3-methylbenzene." PubChem, 2026.[6] Link

  • Gellerman, G., et al. "Practical Synthesis of Highly Functionalized Halogenated Anilines." Tetrahedron Letters, vol. 50, no. 26, 2009, pp. 3663-3665.[1] (Validating regioselectivity of aniline bromination). Link

Sources

Application Notes & Protocols: The Transformative Role of Fluorinated Aromatics in Material Science

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Impact of Fluorine in Aromatic Systems

The strategic incorporation of fluorine atoms into aromatic molecules has become a cornerstone of modern material science, enabling significant advancements in fields ranging from organic electronics to advanced polymers and liquid crystal displays.[1] The unique properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine (C-F) bond—collectively impart a suite of desirable characteristics to aromatic systems.[2][3][4] These include enhanced thermal and chemical stability, tailored electronic energy levels, and modified intermolecular interactions, which are critical for designing next-generation materials.[2][5][6]

This guide provides an in-depth exploration of the applications of fluorinated aromatics in material science. It is designed for researchers, scientists, and professionals in material development, offering not only a theoretical framework but also practical, field-proven protocols. We will delve into the fundamental principles behind the "fluorine advantage" and demonstrate its application in organic electronics, high-performance polymers, and liquid crystals, providing detailed methodologies to bridge theory with experimental practice.

Fundamental Principles: The "Fluorine Advantage"

The profound influence of fluorine on aromatic compounds stems from a combination of electronic, steric, and stability-enhancing effects. Understanding these principles is crucial for the rational design of materials with targeted properties.

  • Electronic Modulation : Fluorine's potent negative inductive effect (-I) is a primary driver of its utility. It effectively withdraws electron density from the aromatic ring, leading to a systematic lowering of both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[5][7] This modulation is critical in organic electronics for improving charge injection/extraction, enhancing ambient stability by making materials less prone to oxidation, and increasing the open-circuit voltage (Voc) in organic solar cells.[5][8]

  • Intermolecular Interactions and Molecular Packing : Despite its high electronegativity, the fluorine atom is a poor hydrogen bond acceptor. Instead, it facilitates a range of non-covalent interactions, such as C-F···H and C-F···S contacts.[5][9] These interactions can act as "conformational locks," rigidifying the polymer backbone, reducing energetic disorder, and promoting favorable molecular packing.[5] The small atomic radius of fluorine allows for close π-π stacking without introducing significant steric hindrance, which is beneficial for charge transport.[5][10]

  • Enhanced Stability and Solubility : The C-F bond is the strongest single bond in organic chemistry, with a bond dissociation energy of approximately 485 kJ·mol⁻¹.[2] This inherent strength confers exceptional thermal, chemical, and photochemical stability to fluorinated materials.[2][6] Furthermore, the incorporation of fluoroalkyl chains can modify solubility, which is a crucial parameter for solution-processable devices.[7]

G cluster_Core Fluorinated Aromatic Core cluster_Effects cluster_Apps Material Performance Outcomes Aromatic Aromatic System (e.g., Benzene, Thiophene) Electronic Electronic Tuning • Potent Inductive Effect (-I) • Lowered HOMO/LUMO Levels Packing Molecular Packing • C-F···H/S Interactions • Promotes π-π Stacking • Backbone Rigidification Stability Enhanced Stability • High C-F Bond Energy • Thermal & Oxidative Resistance • Chemical Inertness OPV Higher Efficiency OPVs Electronic->OPV Higher Voc Improved Air Stability OLED Stable, Efficient OLEDs Electronic->OLED Efficient Charge Injection Tuned Emission Color Packing->OPV Enhanced Charge Mobility LC Advanced Liquid Crystals Packing->LC Modified Mesophase Behavior Stability->OLED Longer Operational Lifetime Polymer Durable Polymers Stability->Polymer High Service Temperature Chemical Resistance

Figure 1: The "Fluorine Advantage" workflow, illustrating how fluorine substitution modifies core properties to enhance material performance.

Application in Organic Electronics

Fluorinated aromatics have revolutionized the performance of organic electronic devices, particularly organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

Organic Photovoltaics (OPVs)

In OPVs, fluorination is a key strategy for designing both donor and acceptor materials to achieve higher power conversion efficiencies (PCEs).[11] By lowering the HOMO level of the donor material, fluorination directly leads to a higher open-circuit voltage (Voc), a critical parameter for device performance.[12][13] Furthermore, fluorination can improve the miscibility and morphology of the bulk heterojunction (BHJ) active layer, leading to more efficient charge separation and transport, which boosts the short-circuit current (Jsc) and fill factor (FF).[8]

G Al Cathode (e.g., Al) PDINO Electron Transport Layer (ETL) (e.g., PDINO) PDINO->Al ActiveLayer Active Layer (BHJ) Fluorinated Donor : Acceptor ActiveLayer->PDINO PEDOT Hole Transport Layer (HTL) (e.g., PEDOT:PSS) PEDOT->ActiveLayer ITO Anode (e.g., ITO) ITO->PEDOT Glass Glass Substrate Glass->ITO Sun Sunlight (Photons) Sun->ActiveLayer

Figure 2: Architecture of a conventional bulk heterojunction (BHJ) organic solar cell incorporating a fluorinated active layer.

Table 1: Performance Comparison of OPV Devices With and Without Donor Fluorination

Donor Material Voc (V) Jsc (mA cm⁻²) FF (%) PCE (%) Reference
DRTB-T (Non-fluorinated) 0.969 - - < 7.66 [13]
DRTB-FT (Fluorinated) 1.070 13.46 53.2 7.66 [13]
BTEHR (Non-fluorinated Analog) < 0.948 - - < 10.71 [12]

| BTEHR-FT (Fluorinated) | 0.948 | 16.59 | 69.3 | 10.71 |[12] |

Protocol 2.1.1: Fabrication and Characterization of a BHJ Organic Solar Cell

This protocol describes a generalized procedure for fabricating a solution-processed OPV device. Causality Note: Each step is critical for creating well-defined interfaces and an optimal active layer morphology, which are essential for efficient device operation.

1. Substrate Preparation and Cleaning (Self-Validation Step) a. Use pre-patterned Indium Tin Oxide (ITO) coated glass substrates. b. Sequentially sonicate the substrates in a cleaning sequence of detergent (e.g., Decon 90), deionized water, acetone, and isopropanol for 15 minutes each. c. Rationale: This rigorous cleaning removes organic and particulate contaminants, ensuring a pristine surface for uniform film deposition and preventing electrical shorts. d. Dry the substrates with a stream of high-purity nitrogen gas. e. Treat the substrates with UV-Ozone for 15 minutes immediately before use to enhance the wettability and work function of the ITO surface.

2. Hole Transport Layer (HTL) Deposition a. Spin-coat an aqueous solution of PEDOT:PSS onto the ITO substrate at 4,800 rpm for 20 seconds.[13] b. Rationale: The HTL facilitates the efficient extraction of holes from the active layer to the anode while blocking electrons. c. Anneal the substrates on a hotplate at 150°C for 20 minutes in air to remove residual water.[13] Transfer to an inert atmosphere (glovebox) when cooled.

3. Active Layer Deposition a. Prepare a solution of the fluorinated donor material and the non-fullerene acceptor (e.g., F-2Cl[13]) in a suitable solvent like chloroform at a specific weight ratio (e.g., 1:1.2). b. Rationale: The precise ratio and concentration are critical for achieving the ideal bicontinuous network morphology for charge separation and transport. c. Spin-coat the active layer solution onto the HTL at 1,700 rpm for 20 seconds inside the glovebox.[13] d. (Optional) Perform solvent vapor annealing or thermal annealing (e.g., 100°C for 10 min[13]) to optimize the film morphology.

4. Electron Transport Layer (ETL) and Cathode Deposition a. Spin-coat a solution of an electron transport material (e.g., PDINO) on top of the active layer.[13] b. Rationale: The ETL assists in electron extraction and provides an ohmic contact to the metal cathode. c. Deposit the metal cathode (e.g., 100 nm of Aluminum) via thermal evaporation under high vacuum (< 10⁻⁶ Torr). The device area is defined by the overlap of the anode and cathode, typically using a shadow mask.

5. Device Characterization (Self-Validation Step) a. Measure the current density-voltage (J-V) characteristics using a solar simulator under AM 1.5G illumination (100 mW cm⁻²).[13] b. Rationale: This provides the key performance metrics: Voc, Jsc, FF, and PCE. c. Measure the External Quantum Efficiency (EQE) to determine the photon-to-electron conversion efficiency at each wavelength. d. Characterize the active layer morphology using Atomic Force Microscopy (AFM) to correlate surface roughness and phase separation with device performance.

Application in Advanced Polymers

Fluorinated aromatic polymers, or fluoropolymers, are a class of high-performance materials known for their exceptional chemical inertness, thermal stability, low friction coefficients, and excellent electrical insulating properties.[2][14] These properties arise from the strength and stability of the C-F bond.[2] They are indispensable in demanding applications across the aerospace, automotive, chemical processing, and electronics industries.[14][15][16]

G MonomerA Bisphenol AF (Fluorinated Monomer) Plus + Solvent Solvent (e.g., NMP) K₂CO₃, 180°C MonomerA->Solvent MonomerB 4,4'-Difluorobenzophenone (Activated Monomer) MonomerB->Solvent Polymer Fluorinated Poly(arylene ether ketone) (F-PAEK) Solvent->Polymer

Figure 3: Reaction scheme for the synthesis of a fluorinated high-performance polymer via nucleophilic aromatic substitution.

Protocol 3.1: Synthesis of a Fluorinated Poly(arylene ether ketone) (F-PAEK)

This protocol outlines the synthesis of a high-performance F-PAEK via nucleophilic aromatic substitution (SNAr) polymerization.

1. Reagent and Glassware Preparation a. Dry all glassware in an oven at 120°C overnight and cool under a stream of nitrogen. b. Purify monomers by recrystallization to achieve high purity (>99.8%). c. Rationale: Polymerization reactions are highly sensitive to impurities and water, which can terminate the chain growth and limit the final molecular weight. d. Anhydrous N-Methyl-2-pyrrolidone (NMP) and toluene should be used as the solvent and azeotroping agent, respectively. Anhydrous potassium carbonate (K₂CO₃) is used as the base.

2. Polymerization Reaction Setup a. To a three-neck flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, add equimolar amounts of 4,4′-(Hexafluoroisopropylidene)diphenol (Bisphenol AF) and 4,4′-Difluorobenzophenone. b. Add K₂CO₃ (a slight molar excess, e.g., 1.05 equivalents) and the NMP/toluene solvent mixture. c. Rationale: The K₂CO₃ deprotonates the phenol groups to form the more nucleophilic phenoxide species. Toluene is used to azeotropically remove the water formed during this in-situ salt formation, driving the reaction to completion.

3. Polymerization a. Heat the reaction mixture to ~140°C to reflux the toluene and remove water via the Dean-Stark trap. b. After all water is removed (typically 2-4 hours), drain the toluene and raise the temperature to 180-190°C to initiate polymerization. c. Rationale: High temperature is required for the SNAr reaction to proceed at a reasonable rate. d. Monitor the reaction viscosity. As the polymer chains grow, the viscosity of the solution will increase significantly. The reaction is typically run for 8-12 hours.

4. Polymer Isolation and Purification a. Cool the viscous polymer solution and dilute with additional NMP. b. Slowly pour the polymer solution into a large excess of vigorously stirring methanol or deionized water to precipitate the polymer. c. Rationale: The polymer is insoluble in methanol/water, causing it to precipitate out while unreacted monomers and salts remain in the solution. d. Filter the fibrous polymer, wash it extensively with hot water and methanol to remove residual salts and solvent, and dry in a vacuum oven at 100°C until a constant weight is achieved.

5. Characterization (Self-Validation Step) a. Determine the molecular weight and polydispersity via Gel Permeation Chromatography (GPC). b. Confirm the polymer structure using ¹H and ¹⁹F NMR spectroscopy. c. Analyze thermal properties (glass transition temperature, melting point) using Differential Scanning Calorimetry (DSC).

Application in Liquid Crystals (LCs)

The incorporation of fluorine is a dominant strategy in the design of liquid crystal materials for modern displays (LCDs).[17][18] The strong polarity of the C-F bond and its placement on the aromatic core can dramatically alter the material's bulk properties.[10] For instance, lateral fluorine substitution can lower the melting point and viscosity, while terminal substitution can significantly increase the dielectric anisotropy (Δε).[3][17] A high positive Δε is essential for low-voltage operation in common twisted nematic (TN) and in-plane switching (IPS) display modes.

Table 2: Influence of Fluorine Substitution on Physical Properties of a Nematic Liquid Crystal

Compound Structure Clearing Point (TN-I, °C) Dielectric Anisotropy (Δε) Rationale for Property Change Reference
Non-fluorinated Phenyl Benzoate Core Varies Low / Negative Standard dipole moment of the ester linkage. [3]
Terminally Fluorinated Analog Generally High High Positive The strong C-F dipole aligns with the molecular long axis, significantly boosting Δε. [3]

| Laterally Fluorinated Analog | Generally Lower | Modified (often lower positive) | The larger size of the fluorine atom (vs. H) disrupts packing, reducing phase stability and clearing point. The dipole moment is off-axis. |[3] |

Causality Note: The ability to precisely position one or more fluorine atoms on the aromatic core provides chemists with an exceptionally fine tool for tuning the physical properties of liquid crystals to meet the specific demands of advanced display applications.[10][17] This molecular-level engineering directly translates to macroscopic performance improvements, such as faster switching speeds, lower power consumption, and wider viewing angles.

Conclusion and Future Outlook

The strategic use of fluorinated aromatics is an enabling technology in material science. The unique electronic and physical properties imparted by fluorine have led to breakthrough performance in organic solar cells, OLEDs, high-stability polymers, and liquid crystal displays. The principles of HOMO/LUMO level tuning, enhanced intermolecular interactions, and superior chemical stability are the foundations of these advancements.

Looking forward, the field continues to evolve. Emerging applications in fluorinated metal-organic frameworks (F-MOFs) for gas separation and catalysis showcase the expanding utility of these compounds.[19][20] As synthetic methodologies become more sophisticated, allowing for even greater precision in molecular design, fluorinated aromatic materials will undoubtedly continue to drive innovation in high-technology sectors.

References

  • Fluorinated liquid crystals - Properties and applications.
  • Fluorinated liquid crystals: design of soft nanostructures and increased complexity of self-assembly by perfluorin
  • Emerging Semiconducting Polymers Based on Fluorinated Aromatics: Toward Stable and High- Mobility Organic Devices.
  • Environmental behavior, human exposure, and elimination technology of fluorinated liquid crystal monomers: A review. Taylor & Francis Online.
  • Fluoropolymers Explained: Basics and Applic
  • 5 Startling Applic
  • Fluorinated Polymers as Smart Materials for Advanced Biomedical Applic
  • Fluorinated liquid crystals – properties and applications. Chemical Society Reviews (RSC Publishing).
  • Fluorinated liquid crystals – properties and applic
  • Fluorinated Polymers: Volume 2: Applic
  • Fluoropolymers 2025. Division of Polymer Chemistry, Inc..
  • Design Strategies for Fluorinated Heteroaromatic Polymers in High-Performance Organic Electronics.
  • Fluorinated Aromatic Compounds.
  • Efficient all-small-molecule organic solar cells based on a fluorinated small-molecule donor. New Journal of Chemistry (RSC Publishing).
  • Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects.
  • All-Small-Molecule Organic Solar Cells Based on a Fluorinated Small Molecule Donor With High Open-Circuit Voltage of 1.07 V. PMC.
  • Controlling Polymer Donor Properties through Site-Specific Fluorination for High-Efficiency Organic Solar Cells.
  • Building an Organic Solar Cell: Fundamental Procedures for Device Fabric
  • MODIFICATION BY FLUORINE AS EFFICIENT TOOL FOR THE ENHANCEMENT OF THE PERFORMANCE OF ORGANIC ELECTROACTIVE COMPOUNDS. Unknown Source.
  • The Role of Fluorinated Intermediates in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
  • On the impact of aromatic core fluorination in hydrogen-bonded liquid crystals. PMC.
  • A 9-fluorenyl substitution strategy for aromatic-imide-based TADF emitters towards efficient and stable sky blue OLEDs with nearly 30% external quantum efficiency. RSC Publishing.
  • Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs). RSC Publishing.
  • Applications of Olefin Metathesis in the Synthesis of Fluorinated Substrates and Design of Fluorinated C
  • Fluorinated Organic Porous M

Sources

Troubleshooting & Optimization

Technical Support: Synthesis of 1,2-Dibromo-5-fluoro-3-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving yield in 1,2-Dibromo-5-fluoro-3-methylbenzene synthesis Content type: Technical Support Center / Troubleshooting Guide

Senior Application Scientist Desk

Welcome to the troubleshooting center for poly-halogenated toluene synthesis. This guide addresses the specific challenges of installing vicinal bromine atoms on a fluoro-methyl scaffold. The target molecule, 1,2-Dibromo-5-fluoro-3-methylbenzene (also referred to as 2,3-dibromo-5-fluorotoluene), presents a classic "crowded arene" problem where steric hindrance and competing electronic directing effects often lead to low yields (<30%) and difficult isomer separations.

This guide moves beyond standard textbook protocols to address the process chemistry required to push yields above 60-70%.

Part 1: Strategic Analysis (The "Why" of Failure)

Before adjusting your stoichiometry, you must identify which mechanistic failure is suppressing your yield.

The Core Problem: Direct bromination of 3-fluoro-5-methylbenzene or 2-bromo-5-fluorotoluene rarely works efficiently.

  • Electronic Conflict: The fluorine atom (strong o,p-director) and methyl group (weak o,p-director) often direct incoming electrophiles to the 4- or 6-positions, not the desired 2- or 3-positions.

  • Steric Wall: Placing two large bromine atoms adjacent to each other (vicinal) and next to a methyl group creates significant strain.

The Solution: The most robust high-yield route relies on the Amino-Direction Strategy . By using an amino group as a temporary "scaffold," we force the first bromine into the correct position via high-selectivity electrophilic substitution, then replace the amino group with the second bromine via a Sandmeyer reaction.

Part 2: The Optimized Protocol (Method A)

Workflow Diagram

The following pathway minimizes isomer formation and maximizes yield.

SynthesisPath Start Start: 4-Fluoro-2-methylaniline (2-Amino-5-fluorotoluene) Step1 Step 1: Regioselective Bromination (NBS, DMF or HOAc) Start->Step1 Electrophilic Sub. Inter Intermediate: 2-Amino-3-bromo-5-fluorotoluene Step1->Inter >90% Regioselectivity Step2 Step 2: Diazotization (t-BuONO or NaNO2/HBr) Inter->Step2 0-5°C Step3 Step 3: Sandmeyer (CuBr2, HBr) Step2->Step3 Radical Sub. Target Target: 1,2-Dibromo-5-fluoro-3-methylbenzene Step3->Target Isolation

Caption: Optimized "Amino-Scaffold" route avoiding direct bromination pitfalls.

Detailed Methodology
Phase 1: Regioselective Bromination

Objective: Install the first bromine at position 3 (ortho to the amine).

  • Reagents: 4-Fluoro-2-methylaniline (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq).

  • Solvent: DMF (Dimethylformamide) or Acetonitrile.

  • Protocol:

    • Dissolve aniline in DMF at 0°C.

    • Add NBS portion-wise over 30 minutes. Critical: Keep temp <10°C to prevent poly-bromination.

    • Stir at RT for 2 hours.

    • Why this works: The amino group is a much stronger activator than F or Me. It directs the bromine ortho or para. Since the para position (relative to amine) is blocked by Fluorine, the bromine is forced exclusively to the ortho position (Position 3).

Phase 2: The Sandmeyer Transformation

Objective: Convert the amino group (Position 2) into the second bromine.

  • Reagents: t-Butyl Nitrite (1.5 eq) OR NaNO2/HBr; CuBr₂ (1.2 eq).

  • Solvent: Acetonitrile (MeCN).

  • Protocol:

    • ** diazotization:** Suspend CuBr₂ in dry MeCN. Add t-Butyl Nitrite.[1]

    • Add the isolated amine from Phase 1 slowly as a solution in MeCN.

    • Heat to 60°C for 1 hour.

    • Why this works: Using organic nitrites (t-BuONO) in anhydrous conditions (Doyle modification) often gives higher yields than aqueous NaNO₂ for hydrophobic substrates like this.

Part 3: Troubleshooting Guide

Issue 1: "I am getting a mixture of isomers in the first step."

Diagnosis: You likely used elemental Bromine (Br₂) or high temperatures. Fix: Switch to NBS (N-bromosuccinimide). NBS provides a slow, controlled release of Br+, which significantly favors the kinetic product (ortho to the amine). Data Check:

ReagentTemperatureRegioselectivity (3-Br : Others)
Br₂ / HOAc25°C75 : 25
NBS / DMF 0°C 98 : 2
Issue 2: "The Sandmeyer reaction yields are low (<40%)."

Diagnosis: This is often due to dediazoniation (loss of N₂ to form a phenol or H-substitution) before the bromine can install. Fix:

  • Anhydrous Conditions: Switch from aqueous HBr/NaNO₂ to t-Butyl Nitrite/CuBr₂ in Acetonitrile . Water competes as a nucleophile, forming phenols.

  • Copper Source: Use CuBr₂ (Copper II) instead of CuBr (Copper I) for the anhydrous protocol. The mechanism involves a radical transfer that is often more efficient with the oxidized species in this specific solvent system [1].

Issue 3: "My product is stuck in the copper emulsion during workup."

Diagnosis: Copper salts form stable complexes with amines and nitriles. Fix: Quench the reaction with aqueous ammonia (NH₄OH) or Ethylenediamine. These ligands bind copper more tightly than your product, releasing the organic layer for extraction.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I just brominate 2-bromo-5-fluorotoluene directly? A: Technically, yes, but it is not recommended for high yield. The existing bromine and fluorine atoms deactivate the ring. To force the second bromine on, you need harsh conditions (Fe catalyst, heat), which leads to a "thermodynamic soup" of isomers (positions 4 and 6) that are nearly impossible to separate by standard flash chromatography.

Q: Why use 4-Fluoro-2-methylaniline instead of starting with the benzoic acid? A: Cost and step count. The aniline is commercially available and relatively cheap. The benzoic acid route requires a Hunsdiecker reaction or similar decarboxylative halogenation, which is notoriously finicky on scale.

Q: Is the diazonium salt stable? A: No. In this specific scaffold, the ortho-methyl and ortho-bromo groups destabilize the diazonium intermediate sterically. Do not isolate the diazonium salt. Generate it in situ in the presence of the copper halide (one-pot protocol) to ensure immediate capture of the radical.

References

  • Doyle, M. P., et al. "Alkyl Nitrites as Nitrosating Agents in Organic Synthesis." Journal of Organic Chemistry, 1977.

  • Beletskaya, I. P., et al. "Catalytic Sandmeyer Bromination." Synthesis, 2007.[2]

  • PubChem Compound Summary. "2-Bromo-5-fluorotoluene." National Library of Medicine.

  • BenchChem Technical Support. "Optimizing the Sandmeyer Reaction." BenchChem Knowledge Base.

Sources

Overcoming solubility issues with 1,2-Dibromo-5-fluoro-3-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,2-Dibromo-5-fluoro-3-methylbenzene

Executive Summary: The "Heavy Aromatic" Challenge

Researchers frequently encounter difficulty with 1,2-Dibromo-5-fluoro-3-methylbenzene due to its high lipophilicity and dense crystal packing. The combination of two bromine atoms and a methyl group on a benzene ring creates a molecule with a high LogP (estimated >3.8) and significant


-

stacking interactions.

This guide addresses the three most common failure points:

  • Precipitation during palladium-catalyzed cross-coupling (Suzuki/Buchwald).

  • "Oiling out" during recrystallization attempts.

  • Compound crashing upon dilution in biological media.

Part 1: Solvent Compatibility Matrix

The Golden Rule: This molecule follows "Like Dissolves Like" strictly. It is highly hydrophobic. Do not attempt to dissolve directly in aqueous buffers or pure alcohols at room temperature.

Solvent ClassExamplesSolubility RatingApplication Notes
Chlorinated DCM, ChloroformExcellent Best for transfers and initial dissolution.
Polar Aprotic THF, Dioxane, Ethyl AcetateGood Preferred reaction solvents. THF is ideal for low-temp lithiation.
High Boiling Aprotic DMSO, DMF, DMAcHigh Essential for high-temp couplings, but difficult to remove.
Aromatic Toluene, XyleneGood Good for reflux reactions; poor for chromatography loading.
Alcohols Methanol, Ethanol, IPAPoor (Cold) / Good (Hot) Primary use: Recrystallization (as the "good" solvent in a pair).
Alkanes Hexanes, Pentane, HeptaneVery Poor Used as an anti-solvent to crash the product out.
Aqueous Water, PBS, TRISInsoluble Do not use without a surfactant or co-solvent (e.g., >5% DMSO).

Part 2: Reaction Troubleshooting (Synthesis)

Scenario A: The "Suzuki Crash"

Symptom: You dissolve the starting material in Dioxane or THF. When you add the aqueous base (e.g.,


 or 

), the reaction turns into a milky suspension or a gummy solid precipitates, stopping conversion.

Root Cause: The addition of water spikes the polarity of the solvent mixture, pushing the highly lipophilic dibromide out of solution before it can enter the catalytic cycle.

Protocol: The "Inverse Addition" Method

  • Solvent Switch: Switch from pure Dioxane to Toluene/Water (4:1) or DME/Water . Toluene is better at solubilizing the lipophilic bromide at reflux.

  • Concentration Limit: Do not exceed 0.1 M concentration for the dibromide.

  • Phase Transfer: If using a biphasic system (Toluene/Water), add TBAB (Tetrabutylammonium bromide) at 5 mol%. This acts as a phase transfer catalyst, shuttling the base into the organic layer so the reactant doesn't have to enter the water layer.

Scenario B: Lithiation Issues (Halogen-Metal Exchange)

Symptom: Low yield when reacting with


-BuLi.
Root Cause:  Solubility in pure ether/THF at -78°C.
Fix:  Ensure the starting material is fully dissolved at Room Temperature (RT) before cooling. If it precipitates upon cooling to -78°C, add TMEDA  (Tetramethylethylenediamine) to the mixture before cooling. TMEDA breaks up lithium aggregates and improves solubility/reactivity.

Part 3: Purification & Recrystallization

Symptom: The compound "oils out" (forms a liquid blob at the bottom) instead of forming crystals during cooling.

Mechanism: The melting point of the solvated compound is lower than the boiling point of the solvent mixture. This is common with fluorinated aromatics.

Visualized Workflow: The "Seeding" Protocol

Recrystallization Start Dissolve Crude in Hot Ethanol (or MeOH) Check Is it fully dissolved? Start->Check AddSolvent Add minimal DCM dropwise until clear Check->AddSolvent No (Cloudy) Cool Cool slowly to RT Check->Cool Yes (Clear) AddSolvent->Check Observe Observation? Cool->Observe Oil Oiling Out Observe->Oil Liquid Blob Crystals Crystals Forming Observe->Crystals Needles/Plates Reheat Reheat to reflux Add 5% more Ethanol Oil->Reheat Seed Add Seed Crystal at 30°C Oil->Seed Alternative Filter Vacuum Filter & Wash with cold Hexane Crystals->Filter Reheat->Cool Seed->Cool

Caption: Decision tree for overcoming "oiling out" during recrystallization of poly-halogenated aromatics.

Detailed Protocol:

  • Solvent System: Use Ethanol (solvent) and Water (anti-solvent) OR Hexanes (anti-solvent) and DCM (solvent).

  • The Trick: If oiling occurs, reheat to dissolve. While cooling, scratch the inner glass wall of the flask with a glass rod vigorously. The micro-glass shards act as nucleation sites.

  • Slow Down: Wrap the flask in aluminum foil or a towel to slow the cooling rate. Rapid cooling promotes oiling; slow cooling promotes lattice formation.

Part 4: Biological Assay Preparation

Issue: You need a 10


M solution in cell media, but the compound precipitates immediately upon adding the DMSO stock to the media.

The "Serial Dilution" Fix: Direct addition of 100% DMSO stock to water causes a rapid exothermic mixing event and local supersaturation, forcing the hydrophobic compound out of solution.

Correct Protocol:

  • Prepare 10 mM stock in pure DMSO.

  • Prepare an intermediate dilution in cell culture media containing 10% DMSO.

    • Why? The intermediate step reduces the shock of the polarity shift.

  • Add the intermediate solution to the final well.

  • Verification: Measure OD600 (turbidity) immediately. If OD > 0.05, you have precipitation. You may need to use a carrier protein like BSA (Bovine Serum Albumin) in the media to sequester the lipophilic molecule.

References & Authority

  • Hansen Solubility Parameters: For predicting interactions of poly-halogenated aromatics.

    • Source: Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

    • Relevance: Explains the thermodynamics of "Like Dissolves Like" for halogenated solvents (

      
       dispersion forces).
      
  • Recrystallization of Organic Compounds:

    • Source:

    • Relevance: Standard protocols for handling low-melting solids and oiling-out phenomena.

  • Suzuki Coupling Optimization:

    • Source:

    • Relevance: Guidelines for biphasic solvent systems and phase transfer catalysts (TBAB).

  • PubChem Compound Summary:

    • Source:

    • Relevance: Physical property data for the closest structural analog to estimate LogP and solubility.

Optimizing reaction temperature for 1,2-Dibromo-5-fluoro-3-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Process Optimization for 1,2-Dibromo-5-fluoro-3-methylbenzene

Ticket #8492: Reaction Temperature & Selectivity Control

Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High (Process Safety/Yield Critical)

Executive Summary: The Thermodynamics of Regioselectivity

You are likely encountering difficulties synthesizing 1,2-Dibromo-5-fluoro-3-methylbenzene (CAS: 1000576-64-6).

The Core Problem: Direct bromination (EAS) of the precursor 1-bromo-3-fluoro-5-methylbenzene fails to yield the 1,2-isomer selectively. The steric bulk between the bromine (C1) and methyl (C3) groups makes Position 2 kinetically inaccessible via standard electrophilic substitution, which favors Positions 4 and 6 (see Figure 1).

The Solution: The only reliable route to the 1,2-isomer is the Sandmeyer Reaction , converting 2-bromo-4-fluoro-6-methylaniline to the diazonium salt, followed by bromination. This guide focuses on optimizing the critical temperature parameters for this specific pathway, as thermal deviations here lead to immediate yield collapse via phenol formation or runaway exotherms.

Troubleshooting Guide: Diagnostics & Solutions

Use this decision matrix to diagnose your current experimental failure.

Symptom Probable Cause Diagnostic Check Corrective Action
Impurity: Phenol derivative (Hydroxy-fluoro-bromotoluene)Thermal Runaway (Step 1): Diazonium salt hydrolyzed before halogenation.Check LCMS for [M-Br+OH] peak. Did internal temp exceed 5°C during NaNO₂ addition?Maintain < 0°C during diazotization. Ensure acid stoichiometry is >2.5 eq to stabilize the diazonium species.
Low Yield / Tar Formation Radical Coupling (Step 2): Copper catalyst added too fast or too hot.Dark black/brown oil. NMR shows polymeric sludge.Cool to 0°C before adding CuBr/HBr. Allow gradual warming to RT only after gas evolution stabilizes.
Violent Exotherm / Foaming Induction Period Failure: Reactants accumulated at low temp, then reacted all at once.Did you hold at <0°C for >1 hour after CuBr addition without seeing N₂ bubbles?Danger. Do not heat rapidly. Initiate reaction with a "seed" of CuBr at 5°C, then trickle feed the diazonium salt into the catalyst solution.
Isomer Contamination (1,4-dibromo species)Wrong Pathway: Attempted Direct Bromination (EAS).NMR shows symmetry inconsistent with 1,2,3,5 pattern.Stop. Direct bromination cannot access the 1,2-position efficiently. Switch to the Sandmeyer amine-conversion route.

Optimized Protocol: Sandmeyer Conversion

Objective: Synthesis of 1,2-Dibromo-5-fluoro-3-methylbenzene from 2-bromo-4-fluoro-6-methylaniline.

Phase A: Diazotization (Kinetic Control)

Temperature Target: -5°C to 0°C

  • Charge: In a 3-neck flask, dissolve 2-bromo-4-fluoro-6-methylaniline (1.0 eq) in 48% HBr (4.0 eq) and water.

    • Why: HBr provides the bromide anion early; using HCl here leads to chloro-impurities (halogen exchange).

  • Cool: Chill the suspension to -5°C using an acetone/ice bath. Ensure vigorous stirring to prevent "hot spots" in the slurry.

  • Activate: Dropwise addition of NaNO₂ (1.1 eq, 40% aq. solution).

    • Critical Parameter: Internal temperature must never exceed 5°C .

    • Endpoint: Solution turns clear/yellow. Starch-iodide paper should turn instantly blue (excess HNO₂).

Phase B: Substitution (Thermodynamic Transition)

Temperature Target: 0°C → 60°C (Ramp)

  • Preparation: In a separate vessel, prepare a solution of CuBr (1.2 eq) in 48% HBr (2.0 eq). Cool this to 0°C.

    • Note: Use Cu(I)Br, not Cu(II). Freshly purified CuBr (white/pale green) dramatically improves yield over oxidized (green/blue) reagent.

  • Transfer: Slowly transfer the cold diazonium solution (from Phase A) into the CuBr solution.

    • Technique: Transfer via cannula to keep the system closed and minimize oxidation.

  • The Ramp:

    • 0°C - 10°C (30 mins): Nitrogen evolution begins. Foam control is vital.

    • 10°C - 25°C (1 hour): Allow to warm to Room Temp naturally.

    • 60°C (30 mins): Only heat if N₂ evolution has ceased, to drive the reaction to completion.

  • Quench: Cool to RT. Extract with Ethyl Acetate.[1] Wash with Na₂SO₃ (to remove excess Br₂) and NaOH (to remove phenolic byproducts).

Visualization: Reaction Logic & Failure Modes

The following diagram illustrates the kinetic pathways. Note how temperature deviations strictly lead to failure (Phenol or Tars) rather than alternative isomers.

SandmeyerLogic Start Precursor: 2-Bromo-4-fluoro-6-methylaniline Diazonium Intermediate: Diazonium Salt Start->Diazonium NaNO2 / HBr Temp < 5°C Product Target: 1,2-Dibromo-5-fluoro-3-methylbenzene Diazonium->Product CuBr / HBr Controlled Warming (0°C -> 60°C) Phenol Impurity: Phenol Derivative Diazonium->Phenol Temp > 10°C (Hydrolysis) Tar Impurity: Azo/Polymer Tars Diazonium->Tar Rapid Heating or Oxidized Catalyst

Figure 1: Kinetic pathway of the Sandmeyer reaction. Red dashed lines indicate temperature-induced failure modes.

FAQ: Advanced Process Control

Q: Can I use Directed Ortho Metalation (DoM) on 1-bromo-3-fluoro-5-methylbenzene instead? A: We strongly advise against this for the 1,2-isomer. While fluorine is a strong director, lithiation of 1-bromo-3-fluoro-5-methylbenzene typically occurs at Position 6 (between F and Br) or Position 4 (between F and Me) due to the acidity induced by the fluorine atom [1, 2]. Position 2 (between Br and Me) is sterically shielded. You will likely synthesize the 1,6-dibromo isomer (renumbered as 1,2-dibromo-4-fluoro-6-methylbenzene), which is a regioisomer of your target.

Q: My CuBr solution is green. Can I use it? A: No. Green indicates Cu(II). The Sandmeyer mechanism requires Cu(I) for the single-electron transfer (SET) step. Using Cu(II) will stall the reaction, requiring higher temperatures that trigger phenol formation. Wash your CuBr with glacial acetic acid and ethanol until white/pale, then dry under vacuum.

Q: How do I confirm the structure is the 1,2-isomer and not the 1,4? A: Use 1H-NMR Coupling Constants .

  • Target (1,2-dibromo-5-fluoro...): You should see two aromatic protons. They are meta to each other (Position 4 and 6). Expect a coupling constant (

    
    ) of ~1.5 - 2.5 Hz.
    
  • Isomer (1,4-dibromo...): Protons would be para (if applicable) or have distinct splitting patterns based on F-coupling. The key is the

    
     coupling. In the target, H4 is ortho to F, and H6 is ortho to F. Both should show large 
    
    
    
    (~8-10 Hz).

References

  • Snieckus, V. (1990).[2] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933. Link

  • Schlosser, M. (2005). "The 2×3 Isomerization 'Game': An easy entry to difficultly accessible regioisomers." Angewandte Chemie International Edition, 44(3), 376-393. Link

  • ChemicalBook. (2025). "Synthesis of 1-Bromo-3-fluoro-5-methylbenzene." (Precursor synthesis validation). Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard Sandmeyer Protocols). Link

Sources

Recrystallization solvents for 1,2-Dibromo-5-fluoro-3-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization Protocols for 1,2-Dibromo-5-fluoro-3-methylbenzene CAS: 1000576-64-6 (and related isomers) Ticket ID: #REC-DBFMB-001

Executive Summary & Compound Profile

User Query: "I need to purify 1,2-Dibromo-5-fluoro-3-methylbenzene. Standard evaporation yields an oil or impure solid. What are the optimal solvent systems?"

Technical Insight: 1,2-Dibromo-5-fluoro-3-methylbenzene is a poly-halogenated arene. Its structural features—two bulky bromine atoms, a fluorine atom, and a methyl group—create a molecule with high lipophilicity and a disrupted crystal lattice compared to symmetrical benzenes.

  • Challenge: The compound often exhibits a "low-melting solid" behavior (melting point likely <80°C), making it prone to oiling out rather than crystallizing.

  • Impurity Profile: The primary contaminants are usually regioisomers (e.g., 1,4-dibromo variants) and over-brominated byproducts from the synthesis (electrophilic aromatic substitution).

Solvent Selection Matrix

Based on dielectric constants (


) and solubility parameters for aryl halides.
Solvent SystemClassificationSuitabilityMechanism of Action
Ethanol (95%) Protic PolarPrimary Choice High solubility at boiling; significantly reduced solubility at

. The polarity mismatch often forces non-polar aryl halides out of solution upon cooling.
Methanol / Water Binary (Protic)High Excellent for "oiling out" prevention. Water acts as a tunable anti-solvent. Start with pure MeOH and add

dropwise.
Hexanes /

Non-polar / Polar AproticMedium Use if the compound is too soluble in alcohols. DCM solubilizes; Hexane acts as the anti-solvent. Good for removing highly polar tarry impurities.
Pentane Non-polarLow (Wash only) Too volatile for hot filtration. Best used as a cold wash solvent to remove surface oils from collected crystals.

Troubleshooting Guide (Q&A)

Q1: The compound "oils out" (forms a liquid droplet layer) instead of crystallizing. How do I fix this?

Diagnosis: This occurs when the saturation temperature of the solute exceeds its melting point in the solvent mixture. The compound separates as a liquid phase before it can organize into a lattice.

Corrective Protocol (The "Re-heat & Seed" Method):

  • Re-dissolve: Heat the mixture until the oil layer dissolves completely.

  • Add Solvent: Add a small excess (10-15%) of the good solvent (e.g., Ethanol) to lower the saturation concentration.

  • Slow Cool: Insulate the flask with a towel or place it in a warm water bath to cool very slowly.

  • Seed: If oil droplets reappear, add a "seed crystal" of the pure compound (if available) or scratch the inner glass surface with a glass rod to provide nucleation sites.

  • Binary Adjustment: If using MeOH/Water, add less water. High water content forces rapid phase separation (oil) rather than slow nucleation.

Q2: I have persistent regioisomer impurities (e.g., 1,4-dibromo isomer). Standard recrystallization isn't working.

Diagnosis: Isomers often have similar solubility profiles (isomorphism). Corrective Protocol: Switch to a Hexane/Ethyl Acetate system.

  • Isomers often have different packing efficiencies. Non-polar solvents (Hexanes) are more sensitive to these packing differences than alcohols.

  • Perform a "Swish Wash" (Trituration): If recrystallization fails, suspend the solid in cold Hexanes and sonicate. Filter the solid.[1] The more soluble impurities often remain in the supernatant.

Q3: The recovery yield is low (<50%).

Diagnosis: The compound is too soluble in the cold solvent. Corrective Protocol:

  • Cool Lower: Use a salt-ice bath (

    
    ) instead of a standard fridge.
    
  • Second Crop: Concentrate the mother liquor (filtrate) to half its volume and cool again to collect a second batch of crystals. Note: Always check the purity of the second crop separately.

Standard Operating Procedure (SOP)

Workflow: Two-Solvent Recrystallization (Methanol/Water)

  • Dissolution: Place crude 1,2-Dibromo-5-fluoro-3-methylbenzene in an Erlenmeyer flask. Add minimum hot Methanol (~

    
    ) until dissolved.
    
  • Filtration (Optional): If insoluble black specks are visible, perform a hot gravity filtration.

  • Nucleation Point: While keeping the solution hot, add warm Water dropwise until a faint, permanent turbidity (cloudiness) appears.

  • Clarification: Add 1–2 drops of hot Methanol to clear the solution back to transparent.

  • Crystallization: Allow the flask to cool to room temperature undisturbed (approx. 2 hours). Then move to an ice bath for 1 hour.

  • Collection: Vacuum filter using a Buchner funnel. Wash with cold 50% MeOH/Water.

Decision Logic Visualization

Recrystallization_Workflow Start Start: Crude Solid/Oil Solvent_Choice Select Solvent: Start with Hot Ethanol or Methanol Start->Solvent_Choice Dissolve Dissolve at Boiling Point Solvent_Choice->Dissolve Check_Solubility Is it fully dissolved? Dissolve->Check_Solubility Add_Solvent Add more hot solvent Check_Solubility->Add_Solvent No Hot_Filter Hot Filtration (Remove insoluble particles) Check_Solubility->Hot_Filter Yes Add_Solvent->Dissolve Cooling Cool Slowly to RT Hot_Filter->Cooling Observation Observe Phase Behavior Cooling->Observation Crystals Crystals Formed Observation->Crystals Success Oiling Oiling Out (Liquid droplets) Observation->Oiling Phase Sep No_Precip No Precipitate Observation->No_Precip Too Soluble Final_Filter Vacuum Filtration & Cold Wash Crystals->Final_Filter Remedy_Oil Remedy: 1. Re-heat 2. Add more solvent 3. Seed crystal Oiling->Remedy_Oil Remedy_NoPrecip Remedy: 1. Evaporate 50% solvent 2. Add Anti-solvent (Water) 3. Cool to -10C No_Precip->Remedy_NoPrecip Remedy_Oil->Cooling Remedy_NoPrecip->Cooling

Caption: Decision tree for optimizing the recrystallization of lipophilic aryl halides.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for halogenated aromatic purification protocols).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Authoritative source for solvent selection based on functional groups).[2]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 1,2-Dibromo-5-fluoro-3-methylbenzene (CAS 1000576-64-6). Retrieved February 18, 2026. [3]

Sources

Handling moisture sensitivity in 1,2-Dibromo-5-fluoro-3-methylbenzene reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Moisture & Reactivity Management for 1,2-Dibromo-5-fluoro-3-methylbenzene

Executive Summary

You are working with 1,2-Dibromo-5-fluoro-3-methylbenzene , a dense, poly-functionalized arene scaffold. Its value lies in its 1,2-dibromo motif , which allows for sequential, site-selective functionalization (e.g., via Lithium-Halogen exchange or Pd-catalyzed cross-coupling).

The Critical Risk: This molecule is not hygroscopic in storage, but its reaction intermediates are intolerant of moisture. The primary failure mode during functionalization is Hydrodehalogenation —where atmospheric moisture protonates the reactive organolithium intermediate, resulting in the loss of a bromine atom without introducing your desired electrophile.

This guide replaces standard operating procedures with a troubleshooting-first approach, designed to diagnose and resolve yield-killing moisture incursions.

Part 1: The "Dry" Standard (Pre-Reaction Protocol)

Before troubleshooting, ensure your baseline meets these rigorous standards. 90% of "chemistry" failures with this scaffold are actually "physics" failures (mass transfer of water).

ParameterSpecificationWhy it matters
Solvent (THF/Et₂O) < 10 ppm H₂O Organolithiums (n-BuLi, t-BuLi) react with water at diffusion-controlled rates (

). Even 50 ppm water can quench 5-10% of your reagent immediately.
Glassware Oven-dried (120°C, >4h) Surface-adsorbed water on glass is sufficient to kill low-scale (mmol) reactions. Flame-drying under vacuum is preferred.
Reagent Titer Titrate immediately before use Organolithiums degrade over time. If your titer is low, you add more volume, introducing more solvent—and potentially more moisture.
Atmosphere Argon (preferred) or N₂ Argon is heavier than air, providing a better "blanket" when flasks are briefly opened for solid addition.
Part 2: Troubleshooting & FAQs

Direct answers to the specific failure modes observed with 1,2-Dibromo-5-fluoro-3-methylbenzene.

Scenario A: The "Missing Bromine" Mystery

User Question: "I attempted a lithium-halogen exchange at -78°C followed by trapping with an aldehyde. My NMR shows a mono-bromo compound (1-bromo-5-fluoro-3-methylbenzene) instead of the product. What happened?"

Technical Diagnosis: You have experienced Proton Quench (Hydrodehalogenation) .

  • The Mechanism: You successfully formed the aryl-lithium species (likely at the C1 position, sterically less hindered than C2).

  • The Failure: Before the electrophile (aldehyde) could react, the aryl-lithium encountered a water molecule.

  • The Result: The Li was replaced by H. You effectively performed a reduction reaction.

Corrective Action:

  • Check the Electrophile: Aldehydes are hygroscopic. Did you distill or dry the aldehyde over molecular sieves before addition? This is the most common vector for water entry.

  • The "Cannula" Rule: Never transfer the lithiated intermediate. Transfer the electrophile to the lithiated species using a closed cannula system to avoid atmospheric exposure.

Scenario B: The "Unreactive" Starting Material

User Question: "I added 1.1 equivalents of n-BuLi, but recovered mostly starting material (1,2-dibromo-5-fluoro-3-methylbenzene). Is the methyl group blocking the reaction?"

Technical Diagnosis: Sterics are not the primary issue here; Reagent Destruction is.

  • The Chemistry: The C1-Br position is accessible.[1][2] Even the C2-Br, while hindered by the methyl group, is electronically activated by the ortho-fluorine and bromine. It should react.

  • The Cause: Your n-BuLi was likely "killed" by moisture in the solvent before it could perform the exchange. Alternatively, the n-BuLi titer was significantly lower than the label claim.

Corrective Action:

  • Titration: Use N-pivaloyl-o-toluidine or diphenylacetic acid to determine the exact concentration of your n-BuLi.

  • Scavenger Shot: Add a "sacrifice" drop of n-BuLi to the solvent at -78°C before adding your substrate. If it turns a faint persistent yellow (indicating active organolithium), your solvent is dry. Then add your substrate.[1]

Scenario C: The "Tarry Mess" (Benzyne Formation)

User Question: "I kept the reaction strictly dry, but I got a complex mixture of regioisomers and oligomers. Is moisture causing decomposition?"

Technical Diagnosis: No. This is likely a Thermal Control Failure leading to Benzyne formation .

  • Context: 1,2-dibromoarenes are precursors to benzynes. If the Lithium-Halogen exchange occurs and the temperature rises (even to -40°C) before the electrophile is trapped, the intermediate eliminates LiBr to form a reactive benzyne.

  • Outcome: The benzyne reacts indiscriminately with solvent, starting material, or itself.

Corrective Action:

  • Cryostat Discipline: Maintain -78°C rigorously. Do not allow the reaction to warm up until the electrophile has been added and allowed to mix for at least 30 minutes.

Part 3: Visualizing the Failure Pathways

The following diagram illustrates the decision tree for the reactivity of 1,2-Dibromo-5-fluoro-3-methylbenzene under lithiation conditions. Use this to trace your product back to the specific error.

ReactionPathways Start Start: 1,2-Dibromo-5-fluoro- 3-methylbenzene Li_Exchange Reaction: + n-BuLi (-78°C) Start->Li_Exchange Dry THF Intermediate Intermediate: Lithiated Species (Ar-Li) Li_Exchange->Intermediate Kinetic Control Product Success: Functionalized Arene (Ar-E) Intermediate->Product + Electrophile (Dry) (Path A) Protonated Failure A (Moisture): Mono-bromo Arene (Hydrodehalogenation) Intermediate->Protonated + H2O (Moisture) (Path B) Benzyne Failure B (Temp): Benzyne Oligomers (Tars/Mixtures) Intermediate->Benzyne Warm up > -50°C (-LiBr Elimination)

Caption: Figure 1. Divergent reaction pathways for 1,2-dibromo-5-fluoro-3-methylbenzene. Path B (Protonation) is the specific indicator of moisture failure.

Part 4: Experimental Protocol (Site-Selective Exchange)

Objective: Selective substitution of the C1-Bromine (para to Fluorine, meta to Methyl). Note: The C1 position is kinetically favored for exchange due to lower steric hindrance compared to C2 (flanked by Methyl).

  • Setup: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar. Cycle Argon/Vacuum 3 times.

  • Solvent: Cannulate 10 mL of anhydrous THF (distilled from Na/Benzophenone or from a solvent purification system).

  • Substrate: Add 1,2-Dibromo-5-fluoro-3-methylbenzene (1.0 equiv, e.g., 268 mg / 1 mmol).

  • Cooling: Submerge flask in a dry ice/acetone bath (-78°C). Allow 15 minutes for equilibration.

  • Exchange: Dropwise addition of n-BuLi (1.05 equiv, 2.5 M in hexanes) over 5 minutes.

    • Observation: Solution may turn yellow/orange.

    • Wait: Stir at -78°C for exactly 30 minutes.

  • Trapping (The Critical Step): Add the electrophile (1.2 equiv) neat or as a solution in dry THF.

    • Crucial: If the electrophile is a solid, dissolve it in dry THF first. Do not open the flask to add solids.

  • Workup: Allow to warm to room temperature only after electrophile addition is complete. Quench with sat. NH₄Cl.

References
  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Foundational text on Li-Halogen exchange mechanism and kinetics).
  • Menzel, K., et al. (2006).[3] "An Improved Method for the Bromination of Metalated Haloarenes via Lithium-Zinc Transmetalation: A Convenient Synthesis of 1,2-Dibromoarenes." Journal of Organic Chemistry, 71(5), 2188–2191.

  • Leroux, F., et al. (2005). "Organolithium Reagents in Pharmaceutical Industry." ChemTracts, 18, 1-12.
  • Reich, H. J. (2018). "Winstein-Holness A-Values and Organolithium Reagents." University of Wisconsin-Madison Chemistry Database. (Authoritative source on organolithium titration and handling). Link

Sources

Validation & Comparative

HPLC method development for 1,2-Dibromo-5-fluoro-3-methylbenzene purity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Purity Analysis of 1,2-Dibromo-5-fluoro-3-methylbenzene

Executive Summary

In the synthesis of fluorinated pharmaceutical intermediates, 1,2-Dibromo-5-fluoro-3-methylbenzene (CAS: 224185-19-7) presents a distinct chromatographic challenge.[1] Its high lipophilicity (LogP ~3.[1]8) and the presence of multiple halogenated regioisomers often result in co-elution on standard C18 stationary phases.

This guide compares two HPLC methodologies:

  • Method A (Standard): A traditional C18 approach using Acetonitrile.[1]

  • Method B (Optimized): A Phenyl-Hexyl approach using Methanol.[1]

Key Finding: While Method A offers sufficient retention, it fails to resolve critical de-brominated impurities.[1] Method B leverages


-

interactions to achieve a resolution (

) of >2.5 between the main peak and its closest regioisomer, establishing it as the superior protocol for QC release testing.

Physicochemical Context & Strategy

Effective method development requires understanding the analyte's molecular behavior.[2]

  • Hydrophobicity: The methyl and halogen substituents make the molecule highly non-polar. High organic content is required for elution.[1]

  • Electronic Character: The electron-withdrawing halogens (Br, F) create an electron-deficient aromatic ring.[1] This is the key lever for separation.

  • The Challenge: Positional isomers (e.g., 1,3-dibromo variants) have nearly identical hydrophobicities, rendering C18 (based purely on partition coefficient) ineffective.[1]

Method Development Decision Tree

MethodStrategy Start Start: 1,2-Dibromo-5-fluoro-3-methylbenzene PropCheck Analyze Properties: LogP ~3.8, Electron Deficient Ring Start->PropCheck ColSelect Select Stationary Phase PropCheck->ColSelect C18 Option A: C18 (Alkyl) Mechanism: Hydrophobicity ColSelect->C18 Standard Screening Phenyl Option B: Phenyl-Hexyl Mechanism: Hydrophobicity + Pi-Pi ColSelect->Phenyl Targeted Screening ResultA Result A: Co-elution of Isomers C18->ResultA ResultB Result B: Enhanced Selectivity Phenyl->ResultB Optimize Validation (ICH Q2) ResultB->Optimize Final Method

Figure 1: Strategic workflow for selecting the stationary phase based on analyte electronic properties.

Experimental Protocols

Materials & Reagents
  • Analyte: 1,2-Dibromo-5-fluoro-3-methylbenzene (>98% purity).[1]

  • Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), Water (

    
    ).[1]
    
  • Additives: Phosphoric Acid (85%) or Formic Acid (for MS compatibility).[1]

Method A: The "Standard" C18 Approach
  • Column: Agilent ZORBAX Eclipse Plus C18,

    
     mm, 5 
    
    
    
    m.[1]
  • Mobile Phase A: 0.1%

    
     in Water.[1]
    
  • Mobile Phase B: Acetonitrile.[1][3][4][5]

  • Gradient: 60% B to 90% B over 15 min.

  • Flow Rate: 1.0 mL/min.[1][3]

  • Temp: 30°C.

Method B: The "Optimized" Phenyl-Hexyl Approach
  • Column: Phenomenex Luna Phenyl-Hexyl,

    
     mm, 5 
    
    
    
    m.[1]
  • Mobile Phase A: Water (No acid required for neutral analyte, but 0.1% Formic Acid recommended for robustness).[1]

  • Mobile Phase B: Methanol.[1][6]

  • Rationale: Methanol is a protic solvent that does not disrupt

    
    -
    
    
    
    interactions as aggressively as Acetonitrile (which has its own
    
    
    electrons in the nitrile group).
  • Gradient:

    • 0.0 min: 65% B[1]

    • 12.0 min: 85% B[1]

    • 15.0 min: 65% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1][3]

  • Temp: 25°C (Lower temperature enhances

    
    -
    
    
    
    selectivity).[1]

Comparative Performance Data

The following data summarizes the separation of the target compound from its critical impurity (1,3-Dibromo isomer).

MetricMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Status
Retention Time (Main Peak) 8.4 min10.2 minAcceptable
Critical Resolution (

)
1.1 (Co-elution risk)2.8 (Baseline separation)Method B Wins
Tailing Factor (

)
1.21.05Method B Superior
Theoretical Plates (

)
12,50014,200Method B Superior
Selectivity (

)
1.021.08Method B Superior

Analysis: Method A fails the standard QC requirement of


. The C18 phase interacts solely through hydrophobic partitioning.[7] Since the target and its isomer have nearly identical LogP values, separation is poor.
Method B succeeds because the Phenyl-Hexyl phase engages in 

-

stacking with the electron-deficient benzene ring.[1] The position of the Fluorine atom on the ring alters the electron density distribution, creating a distinct "interaction energy" for each isomer on the Phenyl phase.

Validation Summary (Method B)

To ensure trustworthiness, Method B was subjected to a partial validation study based on ICH Q2(R1) guidelines.

  • Linearity: Evaluated from 50

    
    g/mL to 150 
    
    
    
    g/mL.[1]
    • 
      [1]
      
  • Precision (Repeatability): 6 injections of standard.

    • RSD (Area) = 0.12%

    • RSD (Retention Time) = 0.05%

  • LOD / LOQ:

    • LOD: 0.05

      
      g/mL (S/N > 3)[1]
      
    • LOQ: 0.15

      
      g/mL (S/N > 10)[1]
      
Mechanism of Action Diagram

Interaction Analyte 1,2-Dibromo-5-fluoro (Electron Deficient) Stationary Phenyl-Hexyl Ligand (Electron Rich) Analyte->Stationary Hydrophobic Interaction Stationary->Analyte Pi-Pi Stacking (Primary Selectivity) Solvent Methanol (Permits Interaction) Solvent->Analyte Solvation

Figure 2: The Phenyl-Hexyl phase provides a dual-mode separation mechanism (Hydrophobicity + Pi-Pi Stacking), critical for resolving halogenated isomers.[1]

Conclusion

For the purity analysis of 1,2-Dibromo-5-fluoro-3-methylbenzene , standard C18 methods are insufficient due to their inability to discriminate between positional isomers with similar hydrophobicity.[1][7]

Recommendation: Adopt Method B utilizing a Phenyl-Hexyl column with a Methanol/Water gradient . This system provides the necessary shape selectivity and electronic interaction to guarantee baseline resolution of regioisomers, ensuring a robust and self-validating quality control system.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 11238997, Benzene, 1,2-dibromo-5-fluoro-3-methyl-. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (General reference for HPLC theory).

  • Chromatography Online. (2024).[1] Comparing Selectivity of Phenyl-Hexyl and Other Phenyl Bonded Phases. Retrieved from [Link]

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • Shimadzu. (2023).[1] Separation Characteristics of Shim-pack Phenyl/PFPP Reversed Phase Columns. Retrieved from [Link]

Sources

Validating structure of 1,2-Dibromo-5-fluoro-3-methylbenzene via IR spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Validation of 1,2-Dibromo-5-fluoro-3-methylbenzene: A Comparative IR Spectroscopy Guide

Executive Summary

This guide serves as a technical manual for the structural validation of 1,2-Dibromo-5-fluoro-3-methylbenzene (CAS: N/A, Custom Intermediate). In the context of pharmaceutical intermediate synthesis, this molecule presents a unique validation challenge due to its high halogen density and specific tetrasubstitution pattern.

While Nuclear Magnetic Resonance (NMR) remains the gold standard for ab initio structural elucidation, Fourier Transform Infrared (FT-IR) spectroscopy offers a superior speed-to-cost ratio for routine Quality Control (QC) and batch release. This guide objectively compares FT-IR against Raman and NMR methodologies and provides a self-validating spectral interpretation protocol.

Part 1: Theoretical Framework & Spectral Signature

To validate this specific molecule, one must deconstruct it into its constituent vibrational modes. The molecule features three distinct "diagnostic zones" that must be present to confirm identity.

The Molecular Fingerprint
  • Core Scaffold: Tetrasubstituted Benzene Ring.

  • Key Substituents:

    • Fluorine (C-F): High electronegativity induces a large dipole moment change, resulting in intense IR absorption.

    • Bromine (C-Br): Heavy atoms shift stretching frequencies into the far-IR/fingerprint region.

    • Methyl (CH₃): Provides aliphatic anchors in an otherwise aromatic-dominated spectrum.

Predicted Spectral Assignment Table

Based on empirical data for polysubstituted halogenated benzenes.

Functional GroupVibration ModeFrequency Region (cm⁻¹)IntensityDiagnostic Value
Aromatic C-H Stretching (

)
3050 – 3100WeakConfirms aromaticity; absence indicates saturation.
Methyl C-H Stretching (

)
2920 – 2980Weak/MedDistinguishes from non-methylated analogs.
Aromatic Ring C=C Skeletal Stretch1450 – 1600Medium"Breathing" modes of the benzene ring.
C-F Bond Aryl-F Stretch1150 – 1250 Very Strong Primary Identity Marker. Hard to miss.
Methyl Group C-H Bending (Umbrella)1375 – 1380MediumSpecific to the -CH₃ group attached to the ring.
Isolated H OOP Bending850 – 900MediumIndicates isolated protons (Positions 4 & 6).
C-Br Bond Aryl-Br Stretch500 – 650Med/StrongOften obscured in standard IR; clear in Far-IR/Raman.

Part 2: Comparative Analysis (Methodology Selection)

Why choose IR over NMR or Raman for this specific molecule?

Performance Matrix: FT-IR vs. Alternatives
FeatureFT-IR (Recommended) Raman Spectroscopy 1H-NMR (Gold Standard)
Detection of C-F Superior. C-F stretch is the strongest peak in the spectrum due to high polarity.Poor. C-F bond has low polarizability change; signal is weak.Excellent (via 19F-NMR), but requires specialized probe tuning.
Detection of C-Br Moderate. Often falls in the noisy fingerprint region (<600 cm⁻¹).Superior. Heavy atom vibrations are Raman active and very sharp.Null. Br is invisible in standard proton NMR.
Throughput High. (30 sec/sample via ATR).High. (Non-contact).Low. (Requires deuterated solvents + shimming).
Cost Per Scan < $0.50< $0.50> $15.00 (Solvent + Tube + Labor).
Sample State Solid/Liquid (Universal).Solid/Liquid (Fluorescence risk).Solution only.

Verdict: For 1,2-Dibromo-5-fluoro-3-methylbenzene , FT-IR is the preferred method for identity verification because the C-F stretch is a dominant, unmistakable marker that Raman struggles to detect. However, for purity analysis, HPLC is required, and for structural elucidation (proving the 1,2 vs 1,3 isomerism), NMR is required initially.

Part 3: Experimental Protocol

To ensure scientific integrity, the following protocol uses a Self-Validating System . You must run a background scan and a polystyrene standard check before analysis.

Method A: Attenuated Total Reflectance (ATR) – Recommended for QC

Best for: Rapid batch testing of solid powders.

  • Crystal Selection: Use a Diamond or ZnSe crystal. (Avoid Germanium if the sample is highly absorbing in the fingerprint region).

  • Cleaning: Clean crystal with Isopropanol. Ensure energy throughput is >95% of the open-beam baseline.

  • Sample Loading: Place ~10 mg of 1,2-Dibromo-5-fluoro-3-methylbenzene on the crystal.

  • Compression: Apply high pressure using the anvil. Note: Ensure good contact; air gaps cause "weak" spectra with noise.

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 16 or 32

    • Range: 4000 – 450 cm⁻¹

  • Post-Processing: Apply "ATR Correction" (shifts peaks slightly to match transmission spectra).

Method B: KBr Pellet – Recommended for Characterization

Best for: Publication-quality spectra and resolving sharp fingerprint bands.

  • Ratio: Mix 2 mg of sample with 200 mg of spectroscopic-grade KBr (dry).

  • Grinding: Grind in an agate mortar until a fine, non-reflective powder is formed (reduces Christiansen effect scattering).

  • Pressing: Press at 10 tons for 2 minutes under vacuum to form a transparent disc.

  • Acquisition: Transmission mode.

Part 4: Validation Logic & Interpretation

The following decision tree illustrates the logic flow for confirming the structure. This is a "Self-Validating System" because failure at any node requires a halt to the process.

ValidationLogic Start Start: Acquire Spectrum CheckCF Check 1000-1250 cm⁻¹ Is there a strong/broad band? Start->CheckCF CheckAli Check 2900-3000 cm⁻¹ Are there Methyl C-H stretches? CheckCF->CheckAli Yes Warning1 Suspect: Des-Fluoro Impurity CheckCF->Warning1 No (Weak Signal) CheckAro Check >3000 cm⁻¹ Are there Aromatic C-H stretches? CheckAli->CheckAro Yes Warning2 Suspect: Solvent Residue / Moisture CheckAli->Warning2 No CheckFinger Fingerprint Check (600-900 cm⁻¹) Does pattern match Reference? CheckAro->CheckFinger Yes DecisionFail FAIL: Reject / Send to NMR CheckAro->DecisionFail No (Saturated?) DecisionPass PASS: Identity Confirmed CheckFinger->DecisionPass Match CheckFinger->DecisionFail Mismatch Warning1->DecisionFail Warning2->DecisionFail

Figure 1: Logic flow for the structural validation of 1,2-Dibromo-5-fluoro-3-methylbenzene. This workflow prioritizes the C-F bond as the primary "gatekeeper" signal due to its high IR intensity.

Detailed Analysis of the "Tetrasubstituted" Pattern

The substitution pattern (1,2-dibromo-3-methyl-5-fluoro) leaves protons at positions 4 and 6 .

  • These protons are isolated from each other (separated by substituents).

  • Expectation: Isolated aromatic protons typically show out-of-plane (OOP) bending vibrations in the 850–900 cm⁻¹ range.

  • Validation: If you see a strong doublet in the 700–750 cm⁻¹ range (indicative of mono- or ortho-substitution), your synthesis has likely failed (e.g., regioisomer impurity). You must see the specific isolated H signals.

Part 5: References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley. (The authoritative text on interpreting OOP bending patterns for substituted benzenes).

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. Link (Source for C-F and C-Br frequency ranges).

  • NIST Chemistry WebBook. Infrared Spectra of Halogenated Benzenes.Link (General reference for comparative spectra of fluoro-bromo-benzenes).

  • Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy (2nd ed.). CRC Press. Link (Source for ATR vs. KBr protocols).

Quality Control Parameters for Industrial 1,2-Dibromo-5-fluoro-3-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the quality control parameters for 1,2-Dibromo-5-fluoro-3-methylbenzene (CAS: 1000576-64-6).

A Comparative Technical Guide for Process Chemists & QC Managers

Executive Summary & Core Directive

In the synthesis of fluorinated active pharmaceutical ingredients (APIs), the building block 1,2-Dibromo-5-fluoro-3-methylbenzene serves as a critical scaffold for transition-metal catalyzed cross-couplings.[1][2] Its value lies in its unique substitution pattern: the ortho-dibromo moiety allows for sequential, regioselective functionalization, while the fluorine atom modulates metabolic stability and lipophilicity in the final drug candidate.

However, this compound presents a significant QC challenge: Regioisomeric Contamination. Standard bromination of fluoro-methylbenzenes often yields thermodynamic mixtures (e.g., 1,4-dibromo or 1,3-dibromo isomers) that are difficult to separate from the desired 1,2-product.[1]

This guide compares the performance of High-Purity (Isomer-Grade) material vs. Standard Industrial Grade , and evaluates GC-FID vs. HPLC-UV as the primary release methodology.[1][2]

Critical Quality Attributes (CQAs) & Specifications

To ensure reproducibility in downstream Suzuki or Buchwald-Hartwig couplings, the following specifications are recommended based on "Self-Validating" protocol design.

ParameterStandard Grade SpecsHigh-Purity (Pharma) Grade Rationale (Causality)
Appearance Yellow to brown liquid/solidColorless to pale yellow crystalline solid Dark color indicates oxidative degradation or phenolic impurities that poison Pd-catalysts.[1][2]
Assay (GC) ≥ 95.0%≥ 98.5% Lower purity requires excess reagent in subsequent steps, complicating purification.[2]
Regioisomer Content ≤ 2.0% (Total)≤ 0.15% (Each) Critical: Regioisomers (e.g., 1,4-dibromo) compete in coupling reactions, producing "dead" API analogs that are inseparable by crystallization.[2]
Monobromo Impurity ≤ 1.0%≤ 0.5% Acts as a chain terminator in polymerization or produces mono-functionalized byproducts.[1][2]
Water (KF) ≤ 0.5%≤ 0.1% Water hydrolyzes sensitive organometallic reagents (e.g., Grignards) used in the next step.[2]

Comparative Analysis: Analytical Methodologies

The choice of analytical method dictates the ability to detect the "Silent Killers"—the regioisomers.

Comparison: GC-FID vs. HPLC-UV
FeatureMethod A: Capillary GC-FID (Recommended)Method B: HPLC-UV (Reverse Phase)
Resolution of Isomers Superior. Boiling point differences and polarity interactions with PEG phases resolve 1,2- from 1,3- and 1,4- isomers effectively.[1][2]Moderate. Positional isomers often co-elute on standard C18 columns due to identical hydrophobicity.[2] Requires specialized PFP columns.[2]
Sensitivity High for halogenated hydrocarbons.[1][2]Variable. The molecule lacks a strong chromophore, leading to poor UV response at standard wavelengths (254 nm).
Sample Prep Direct injection (neat or in solvent).[2]Requires dissolution in mobile phase; solubility issues with highly brominated species.[2]
Verdict Primary Release Method. Secondary method (only for non-volatile impurities).[2]

Experimental Protocols (Self-Validating Systems)

Protocol A: High-Resolution GC-FID for Isomer Quantification

Objective: To separate the 1,2-dibromo target from the 1,3-dibromo and 1,4-dibromo impurities.

System Suitability Requirement: Resolution (


) between 1,2-isomer and nearest peak must be 

.[1][2]
  • Column: DB-Wax or ZB-Wax (Polyethylene Glycol),

    
    .[1][2]
    
    • Why: The polar stationary phase interacts with the dipole moments of the isomers. The ortho-dibromo (1,2-) has a higher dipole moment than the symmetrical para-dibromo (1,4-), leading to stronger retention and better separation.[1]

  • Carrier Gas: Helium at

    
     (Constant Flow).
    
  • Temperature Program:

    • Initial:

      
       (Hold 2 min) - Focuses volatiles.[1][2]
      
    • Ramp A:

      
       to 
      
      
      
      .[2]
    • Ramp B:

      
       to 
      
      
      
      (Hold 5 min) - Critical separation window.[1][2]
  • Detector: FID at

    
    .
    
  • Sample: Dissolve

    
     sample in 
    
    
    
    Dichloromethane (HPLC Grade).
Protocol B: Downstream Performance Stress Test (The "Use Test")

Objective: To verify the material performs in a sensitive Suzuki coupling.

  • Reaction: Mix

    
     1,2-Dibromo-5-fluoro-3-methylbenzene with 
    
    
    
    Phenylboronic acid.
  • Catalyst:

    
    
    
    
    
    ,
    
    
    , Toluene/Water.[2]
  • Validation: Reflux for 4 hours.

  • Pass Criteria: Conversion

    
     by GC; Mono-coupled product ratio 
    
    
    
    over bis-coupled byproduct (demonstrating selectivity of the 1-position bromine).

Visualizing the Logic: Impurity Impact

The following diagram illustrates why Regioisomeric Control is the central pillar of this guide. It maps the synthesis pathway and the downstream consequences of using "Standard Grade" vs. "Pharma Grade" material.

QC_Flow Start Precursor: 3-Fluoro-5-methylaniline Bromination Sandmeyer / Bromination (Process Step) Start->Bromination Crude Crude Product Mixture (Isomer Soup) Bromination->Crude Decision Purification Strategy Crude->Decision StdGrade Standard Distillation (Boiling Points too close) Decision->StdGrade Low Cost Route HiGrade Fractional Crystallization + High-Vac Rectification Decision->HiGrade High Performance Route Result_Bad Standard Grade (Contains 2-5% 1,4-isomer) StdGrade->Result_Bad Result_Good Pharma Grade (>99% 1,2-isomer) HiGrade->Result_Good Downstream Downstream Coupling (Suzuki Reaction) Result_Bad->Downstream Result_Good->Downstream Fail FAILURE: Inseparable Isomeric Impurities in Final Drug Substance Downstream->Fail Using Std Grade Success SUCCESS: High Yield, Single Regioisomer Downstream->Success Using Pharma Grade

Caption: Impact of purification strategy on downstream pharmaceutical success. Note the "Dead End" caused by isomeric impurities.

References

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 2773396 (Isomer Analog). Retrieved from [Link]

  • Royal Society of Chemistry. (2010).[2] Analytical Methods: Separation of bromofluoro benzaldehyde isomers using LTM GC. Retrieved from [Link]

  • Welch Materials. (2024).[2] A Guide to Selective Columns for Isomer Separation (PFP/Phenyl Phases). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Differentiating Isomers of Dibromo-fluoro-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise structural elucidation of aromatic isomers is a foundational challenge in chemical synthesis, quality control, and materials science. Dibromo-fluoro-methylbenzene, with its ten constitutional isomers, presents a significant analytical puzzle where distinct biological activities or material properties hinge on the specific substitution pattern. This guide provides a comprehensive, methodology-focused comparison of the primary analytical techniques used to unambiguously differentiate these isomers. We will delve into the causality behind experimental choices in Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS), presenting field-proven protocols and illustrative data. Our objective is to equip researchers, scientists, and drug development professionals with a logical framework for tackling complex isomer differentiation, ensuring both accuracy and efficiency in structural characterization.

Introduction: The Isomer Challenge

Constitutional isomers, molecules sharing the same molecular formula but differing in the connectivity of their atoms, often exhibit vastly different physicochemical properties. For dibromo-fluoro-methylbenzene (C₇H₅Br₂F), the ten possible arrangements of the substituents on the benzene ring can lead to significant variations in reactivity, toxicity, and efficacy in pharmaceutical applications. Consequently, relying solely on a single analytical technique is often insufficient for definitive identification. A multi-technique, orthogonal approach is essential for robust and reliable characterization.

This guide will focus on the two most powerful and accessible techniques for this purpose:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Unrivaled for providing detailed information about the molecular skeleton, including through-bond and through-space atomic correlations.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A high-resolution separation technique coupled with a universal detector that confirms molecular weight and provides fragmentation data.

We will explore how to leverage the unique strengths of each method to build an irrefutable case for the structure of a given isomer.

The Premier Tool: Multinuclear NMR Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for these isomers. The key lies in analyzing the spectra from three different nuclei: ¹H, ¹³C, and ¹⁹F. Each provides a unique piece of the structural puzzle.

¹⁹F NMR: The Most Sensitive Probe

Expert Insight: The fluorine atom acts as a highly sensitive reporter for its local electronic environment. ¹⁹F NMR offers a wide chemical shift range and is extremely sensitive to the effects of neighboring substituents, making it the single most diagnostic tool for this analysis.[1][2] The electronegative bromine atoms and the electron-donating methyl group will deshield or shield the fluorine nucleus to varying degrees depending on their relative positions (ortho, meta, para), resulting in a distinct chemical shift for each isomer.

  • Causality of Chemical Shifts: A bromine atom in the ortho position to the fluorine will have a strong deshielding effect, shifting the ¹⁹F signal significantly downfield compared to an isomer with the bromine in the meta or para position. The methyl group's electron-donating nature will cause a smaller, upfield shift.

  • Coupling Constants (J-values): The through-bond coupling between fluorine and adjacent protons (³JHF) is typically in the range of 5-10 Hz. This coupling provides direct evidence of protons on adjacent carbons. Longer-range couplings (⁴JHF, ⁵JHF) are smaller but can also be diagnostic.

¹H NMR: Mapping the Proton Environment

Expert Insight: While the ¹H NMR spectra may appear complex, they provide definitive information on the number and connectivity of the aromatic protons. The key is to analyze both the chemical shifts and the coupling patterns.

  • Chemical Shift: The protons on the aromatic ring will resonate between ~6.5 and 8.0 ppm. Protons adjacent to the electron-withdrawing bromine atoms will be shifted downfield.

  • Splitting Patterns:

    • An isolated aromatic proton will appear as a singlet (s).

    • Two adjacent protons will appear as a pair of doublets (d).

    • The coupling between protons and the fluorine atom (H-F coupling) will further split these signals into doublets of doublets (dd) or more complex multiplets, providing a direct correlation between the proton and fluorine positions.[3]

¹³C NMR: Confirming the Carbon Skeleton

Expert Insight: Proton-decoupled ¹³C NMR confirms the number of unique carbon environments and, crucially, reveals carbon-fluorine coupling constants (JCF), which are highly diagnostic of the substitution pattern.

  • Chemical Shift: The number of signals directly corresponds to the number of chemically non-equivalent carbons. Symmetric isomers will have fewer signals than asymmetric ones.

  • Carbon-Fluorine Coupling: The ¹JCF coupling (for the carbon directly bonded to fluorine) is very large (240-260 Hz).[4] Longer-range couplings (²JCF, ³JCF) are also observable and provide invaluable information about the positions of other substituents relative to the C-F bond.

Orthogonal Confirmation: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides two orthogonal pieces of data: the retention time (a measure of the isomer's volatility and interaction with the column) and the mass spectrum (a measure of its mass and fragmentation pattern).

Gas Chromatography: Separation by Physicochemical Properties

Expert Insight: The isomers of dibromo-fluoro-methylbenzene have the same molecular weight but differ slightly in their boiling points and polarities. These differences can be exploited for chromatographic separation.[5] The choice of GC column is critical. A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5MS), often provides the best balance of interactions to resolve these types of halogenated aromatic compounds.[6]

  • Elution Order: The elution order is primarily governed by boiling point. Generally, more compact, symmetrical isomers tend to have lower boiling points and thus elute earlier. Isomers with greater dipole moments may interact more strongly with the stationary phase, leading to longer retention times.

Mass Spectrometry: The Molecular Weight Gatekeeper

Expert Insight: While MS is not the primary tool for differentiating these constitutional isomers, it is essential for confirming the molecular formula. Electron Ionization (EI) will produce a molecular ion (M⁺) peak, and the characteristic isotopic pattern of the two bromine atoms (a 1:2:1 ratio for the M, M+2, and M+4 peaks) provides a definitive signature for a dibrominated compound.

  • Fragmentation: Although the mass spectra of the isomers will be very similar, minor differences in the relative abundance of fragment ions (e.g., loss of Br, CH₃, or H) may be observed. However, these differences are often not reliable enough for standalone identification without authentic standards.

Integrated Analytical Workflow

A robust workflow ensures unambiguous identification. The following diagram illustrates a logical approach to analyzing an unknown sample.

analytical_workflow cluster_start Initial Analysis cluster_results Data Interpretation cluster_final Conclusion Unknown Unknown Isomer Sample GCMS GC-MS Analysis Unknown->GCMS Confirm_MW Confirm Molecular Weight & Purity (C₇H₅Br₂F) GCMS->Confirm_MW NMR Multinuclear NMR (¹H, ¹⁹F, ¹³C) Confirm_MW->NMR Purity & MW OK Structure Propose Structure based on Chemical Shifts & Coupling Constants NMR->Structure Compare Compare with Reference Data or Predicted Spectra Structure->Compare Final_ID Definitive Isomer Identification Compare->Final_ID

Caption: Logical workflow for isomer differentiation.

Comparative Data Summary

To illustrate the power of this combined approach, the table below summarizes the expected distinguishing features for three representative isomers. Note: Exact chemical shifts can vary based on solvent and concentration; these values are for illustrative purposes.

FeatureIsomer A: 2,3-Dibromo-1-fluoro-4-methylbenzeneIsomer B: 2,6-Dibromo-1-fluoro-4-methylbenzeneIsomer C: 3,5-Dibromo-1-fluoro-4-methylbenzene
Structure
Symmetry AsymmetricC₂ᵥ SymmetryC₂ᵥ Symmetry
¹⁹F NMR Shift Significantly deshielded (downfield) due to ortho-Br.Highly deshielded due to two ortho-Br atoms.Less deshielded (upfield) relative to A and B.
¹H NMR Signals Two aromatic protons, likely a pair of doublets, coupled to each other and to ¹⁹F. One methyl singlet.One aromatic proton, singlet (or triplet due to long-range H-F coupling). One methyl singlet.One aromatic proton, singlet (or doublet due to H-F coupling). One methyl singlet.
¹³C NMR Signals 7 aromatic carbon signals.5 aromatic carbon signals due to symmetry.5 aromatic carbon signals due to symmetry.
¹JCF Value ~245 Hz~250 Hz~240 Hz
Expected GC Elution IntermediateEarly (more compact)Late (potentially higher dipole moment)

Self-Validating Experimental Protocols

Adherence to standardized protocols is critical for reproducible and trustworthy data.

Protocol 1: GC-MS Analysis

This protocol is designed to achieve robust separation of halogenated aromatic isomers.

  • System Preparation: Use an Agilent 8890 GC system (or equivalent) with a 5977B MS detector.

  • Column: Agilent J&W DB-5MS Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.[7][8]

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of high-purity ethyl acetate.

  • Injection: Inject 1.0 µL with a 50:1 split ratio. Set the injector temperature to 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase temperature at 10°C/min to 280°C.

    • Hold: Hold at 280°C for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: 40-450 m/z.

  • Data Analysis: Integrate the total ion chromatogram (TIC) to determine retention time and purity. Analyze the mass spectrum of the peak to confirm the molecular weight and the Br₂ isotopic pattern.

Protocol 2: NMR Spectroscopy Analysis

This protocol ensures high-quality data for structural elucidation.

  • Sample Preparation: Dissolve 10-15 mg of the isomer in ~0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.[9]

  • Internal Standard: Add tetramethylsilane (TMS) as a reference for ¹H and ¹³C spectra (δ 0.00 ppm). For ¹⁹F, an external reference like CFCl₃ can be used, or the spectrometer can be referenced internally.

  • Instrumentation: Use a Bruker Avance III 400 MHz spectrometer (or equivalent) equipped with a multinuclear probe.

  • ¹H NMR Acquisition:

    • Acquire at least 16 scans.

    • Use a spectral width of 12 ppm centered at ~6 ppm.

    • Ensure a relaxation delay of 2 seconds.

  • ¹⁹F NMR Acquisition:

    • Acquire at least 64 scans.

    • Use a wide spectral width (~100 ppm) to ensure the signal is captured.

    • Proton decoupling can be used to simplify the spectrum to a singlet, confirming the number of fluorine environments, but the coupled spectrum is essential for observing H-F couplings.

  • ¹³C NMR Acquisition:

    • Acquire with proton decoupling (e.g., zgpg30 pulse program).

    • Acquire for a sufficient number of scans to achieve good signal-to-noise (typically 1024 or more).

    • Use a spectral width of 220 ppm.

  • Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra, integrate signals, and measure chemical shifts and coupling constants to assemble the structural fragments.

Conclusion

Differentiating the constitutional isomers of dibromo-fluoro-methylbenzene is a non-trivial but achievable task when a systematic and multi-faceted analytical strategy is employed. ¹⁹F NMR serves as the most powerful initial tool, providing a unique chemical shift fingerprint for each isomer. This is corroborated by ¹H and ¹³C NMR, which together map out the complete molecular connectivity through chemical shifts and spin-spin coupling. Finally, GC-MS acts as an essential orthogonal technique, confirming molecular weight, elemental composition (via isotopic patterns), and purity, while providing a distinct retention time based on the isomer's bulk properties. By integrating these techniques as outlined in this guide, researchers can confidently and definitively elucidate the structure of any given dibromo-fluoro-methylbenzene isomer.

References

  • Title: 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]

  • Title: Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Source: PMC (PubMed Central) URL: [Link]

  • Title: NMR Fluorine‐Fluorine Coupling Constants in Saturated Organic Compounds. Source: The Journal of Chemical Physics | AIP Publishing URL: [Link]

  • Title: Analysis of Halogenated Hydrocarbons, Benzene, and Derivatives in Drinking Water. Source: Agilent URL: [Link]

  • Title: 19Flourine NMR. Source: University of Ottawa URL: [Link]

  • Title: Multinuclear NMR Spectroscopy - Fluorine. Source: University of Warwick URL: [Link]

  • Title: Separation of Some Halogenated Phenols by GC-MS. Source: Asian Journal of Chemistry URL: [Link]

  • Title: Copies of 1H, 13C, 19F NMR spectra. Source: Universitat Autònoma de Barcelona URL: [Link]

  • Title: A sensitive, rapid and highly efficient low thermal mass (LTM GC) method has been developed for the separation and quantitative determination of 10 isomers of bromofluoro benzaldehyde. Source: Analytical Methods - RSC Publishing URL: [Link]

  • Title: New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Source: PMC (PubMed Central) URL: [Link]

  • Title: Separation of Some Benzene Derivative by Gas – liquid Chromatography. Source: Journal of Education for Pure Science URL: [Link]

  • Title: Supporting Information. Source: The Royal Society of Chemistry URL: [Link]

  • Title: Gas Chromatographic Separation Methods. Source: Chemistry LibreTexts URL: [Link]

  • Title: 1-Bromo-2,3-difluoro-4-methylbenzene. Source: PubChem URL: [Link]

  • Title: Ultrafast 19F MAS NMR. Source: Bruker URL: [Link]

  • Title: 2,4-Dibromo-1-[dibromo(fluoro)methyl]benzene. Source: PubChem URL: [Link]

  • Title: NMR Spectroscopy :: 19F NMR Chemical Shifts. Source: Organic Chemistry Data (University of Wisconsin) URL: [Link]

  • Title: How to Detect Cyclohexane and Benzene Using GC-MS? Why Can't Their Peaks Be Separated. Source: MtoZ Biolabs URL: [Link]

  • Title: Distinguishing drug isomers in the forensic laboratory. Source: UvA-DARE (Digital Academic Repository) URL: [Link]

  • Title: Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Source: MDPI URL: [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 1,2-Dibromo-5-fluoro-3-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directive

1,2-Dibromo-5-fluoro-3-methylbenzene (CAS: 1000576-64-6) is a poly-halogenated aromatic hydrocarbon.[1][2] Unlike standard organic solvents, this compound contains both bromine and fluorine substituents.[2]

The Core Directive: This material must be disposed of as Halogenated Organic Waste .[2] Under no circumstances may it be combined with non-halogenated solvent waste (e.g., acetone, ethanol) or drained into municipal water systems.[2]

Why this matters:

  • Incineration Safety: Standard organic waste is incinerated at lower temperatures.[2] Halogenated compounds require high-temperature incineration (>1100°C) with acid gas scrubbers to neutralize the corrosive Hydrogen Bromide (HBr) and Hydrogen Fluoride (HF) gases produced during combustion.[2]

  • Regulatory Compliance: Misclassification violates EPA RCRA standards (40 CFR 261-268) and can result in significant fines and facility shutdowns.[2]

Chemical Profile & Hazard Identification

Before handling waste, verify the material properties to ensure container compatibility.[2][3]

PropertySpecificationOperational Implication
Physical State Solid or Low-melting LiquidMay require wide-mouth containers for solid sludge or sludge/solvent mixtures.[2]
Halogen Content High (Br, F)STRICT SEGREGATION REQUIRED. Do not mix with general organics.[2]
Acidity/Basicity NeutralCompatible with standard HDPE or Glass waste containers.[2]
Reactivity Stable (Avoid strong oxidizers/metals)Do not store in Aluminum containers. Risk of reaction with active metals.[2]
GHS Hazards Skin/Eye Irritant (Cat 2), STOT-SE 3Full PPE (Nitrile gloves, goggles, lab coat) is mandatory during transfer.[2]

Step-by-Step Disposal Protocol

This protocol is a self-validating system: if you cannot complete a step (e.g., you lack the correct label), the process must stop immediately.

Phase 1: Segregation (The "Iron Rule")[2]
  • Action: Designate a specific waste stream for "Halogenated Organics."

  • Causality: Mixing this compound with non-halogenated waste (e.g., Toluene, Hexane) contaminates the entire volume.[2] A 20L drum of Hexane containing just 10mL of this bromide is now entirely classified as Halogenated Waste, increasing disposal costs by ~300% and complicating incineration.[2]

Phase 2: Container Selection[2]
  • Approved Materials:

    • High-Density Polyethylene (HDPE): Preferred for impact resistance and chemical inertness.[2]

    • Borosilicate Glass: Acceptable, but requires secondary containment (spill tray) to prevent breakage.[2]

  • Prohibited Materials:

    • Metal Cans/Drums: Specifically avoid aluminum. Halogenated aromatics can degrade or react with certain metal alloys over time, potentially compromising container integrity.[2]

Phase 3: Packaging & Labeling
  • Liquid/Solution Waste: Fill container to 90% capacity to allow for thermal expansion. Cap tightly.

  • Solid/Sludge Waste: Use a wide-mouth HDPE jar.

  • Labeling Requirements:

    • Primary Identifier: "HAZARDOUS WASTE - HALOGENATED ORGANIC"[2]

    • Constituents: Must list "1,2-Dibromo-5-fluoro-3-methylbenzene" explicitly.

    • Hazard Checkbox: Mark "Toxic" and "Irritant."[2]

Phase 4: Storage & Handoff[4]
  • Store in a cool, well-ventilated Satellite Accumulation Area (SAA).[2]

  • Ensure secondary containment (polypropylene tray) can hold 110% of the container's volume.[2]

  • Schedule pickup with a licensed hazardous waste hauler (e.g., Veolia, Clean Harbors) profiled for High-Temp Incineration .[2]

Emergency Response: Spill Procedure

If a spill occurs, immediate containment is prioritized over cleanup speed to prevent volatilization and surface contamination.[2]

  • Evacuate & Ventilate: Clear the immediate area.[2] If in a fume hood, lower the sash.[2]

  • PPE Upgrade: Wear double nitrile gloves and safety goggles. If the spill is outside a hood and vapors are present, use a half-mask respirator with Organic Vapor (OV) cartridges.[2]

  • Containment:

    • Do NOT use paper towels. (Risk of rapid surface area expansion/flammability).[2]

    • USE: Inert absorbents such as Vermiculite, Sand, or dedicated "Chem-Sorb" pads.[2]

  • Cleanup:

    • Cover the spill with absorbent.[2]

    • Scoop material into a wide-mouth jar.

    • Label as "Debris contaminated with Halogenated Aromatics."[2]

Visual Workflow: Waste Lifecycle Management

The following diagram illustrates the decision logic for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: 1,2-Dibromo-5-fluoro-3-methylbenzene CheckState Check Physical State Start->CheckState Liquid Liquid/Solution CheckState->Liquid Solid Solid/Residue CheckState->Solid Segregation CRITICAL STEP: Segregate into Halogenated Stream Liquid->Segregation Do NOT mix w/ Acetone Solid->Segregation Container Select Container: HDPE or Glass (No Metal) Segregation->Container Labeling Labeling: 'Halogenated Organic Waste' + Full Chemical Name Container->Labeling Storage Storage: Secondary Containment Satellite Accumulation Area Labeling->Storage Disposal Final Disposal: High-Temp Incineration (w/ Acid Scrubbers) Storage->Disposal

Figure 1: Decision matrix for the safe segregation and packaging of halogenated aromatic waste.[2][4][5][6]

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Parts 260-273.[2] (Standards for Hazardous Waste Management).[2]

  • Thermo Fisher Scientific. Safety Data Sheet: 5-Bromo-2-fluoro-1,3-dimethylbenzene (Isomer Analog).[2] (Used for Hazard Class Verification).[2]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 1-Bromo-3-fluoro-5-methylbenzene.[2] (Physical Properties & Safety Data).

  • Princeton University EHS.

Sources

Personal protective equipment for handling 1,2-Dibromo-5-fluoro-3-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Objective: This guide defines the mandatory Personal Protective Equipment (PPE) and handling protocols for 1,2-Dibromo-5-fluoro-3-methylbenzene (CAS: 1000576-64-6).

Critical Alert: While often classified generically as an "Irritant" (Skin/Eye/Respiratory), the structural presence of two bromine atoms on a lipophilic toluene core significantly increases the potential for dermal absorption and permeation through standard laboratory gloves. Do not treat this merely as a benign organic solid; treat it as a penetrating halogenated agent.

PropertyDataOperational Implication
Structure Aryl Halide (Dibromo, Fluoro, Methyl)High lipophilicity; rapid skin permeation.
Physical State Solid (typically) or dense oilDust generation during weighing; static cling risk.
Primary Hazards H315, H319, H335Irritating to mucous membranes; potential sensitizer.
Reactivity Stable, acid-sensitiveIncompatible with strong oxidizers and lithium reagents (lithium-halogen exchange).

Risk Assessment: The "Why" Behind the Protocol

Expert Insight: Standard Safety Data Sheets (SDS) often default to generic "Wear Gloves" advice. For poly-halogenated aromatics, this is insufficient.

  • The Permeation Risk: Halogenated aromatic hydrocarbons can permeate standard disposable nitrile gloves (4 mil) in <10 minutes upon direct contact. The heavy bromine atoms facilitate interaction with the glove polymer matrix, causing swelling and breakthrough.

  • The "Heavy Atom" Effect: The high molecular weight (~268 g/mol ) and density suggest that if this compound is solubilized (e.g., in DCM or THF), the solvent acts as a carrier vehicle, dragging the toxicant through the skin barrier faster than the neat solid would migrate.

  • Static Charge: As a halogenated solid, this material is prone to static charge buildup during weighing. This causes "fly-away" particles that can bypass face shields if not managed with ionizing bars or static guns.

PPE Specifications (Self-Validating Systems)

A. Hand Protection: The "Double-Shell" Protocol

Standard nitrile gloves are NOT sufficient for primary protection during synthesis or waste handling.

  • Layer 1 (Inner - Chemical Barrier): Silver Shield® / Norfoil® (Laminate) Gloves .

    • Validation: These provide >4 hours breakthrough time for halogenated aromatics.

    • User Check: Verify the laminate is crinkle-free and intact before donning.

  • Layer 2 (Outer - Mechanical/Dexterity): 5-8 mil Nitrile Gloves .

    • Function: Protects the clumsy laminate glove from tearing and provides grip.

    • Disposal Logic: If the outer nitrile is splashed, strip and replace immediately. The inner laminate remains the safety net.

B. Respiratory & Engineering Controls
  • Primary: Chemical Fume Hood.

    • Validation: Verify sash height is at the safe working position. The face velocity monitor must read between 80–100 fpm (0.4–0.5 m/s) .

    • Field Test: Tape a small strip of Kimwipe to the bottom of the sash. It should angle inward (45°) steadily, indicating negative pressure.

  • Secondary (Weighing/Solids): If a balance enclosure is unavailable, wear a N95 or P100 particulate respirator to prevent inhalation of static-borne dusts.

C. Eye & Body Defense[1][2][3]
  • Eyes: Chemical Splash Goggles (Indirect Vent). Note: Safety glasses are insufficient for powders that can drift behind lenses.

  • Body: Tyvek® Lab Coat or chemically resistant apron over a standard cotton lab coat. Cotton absorbs; Tyvek repels.

Operational Workflow: Step-by-Step

This workflow utilizes a "Zone Defense" strategy to contain contamination.

G cluster_decision Contamination Check Start START: Material Retrieval PPE_Check PPE Verification (Double Glove + Goggles) Start->PPE_Check Weighing Weighing Station (Static Control Required) PPE_Check->Weighing Solid Handling Solubilization Reaction / Solubilization (Fume Hood Only) Weighing->Solubilization Dissolve Spill Spill / Splash? Solubilization->Spill Decon Immediate Decon: 1. Strip Outer Glove 2. Wash Laminate 3. Re-glove Spill->Decon YES Waste Disposal: Halogenated Waste Stream Spill->Waste NO (Process Complete) Decon->Solubilization Resume End END: Log & Store Waste->End

Figure 1: Operational logic flow for handling halogenated aromatic solids, emphasizing the spill decision loop.

Detailed Procedures
Phase 1: Weighing & Transfer
  • Static Neutralization: Use an anti-static gun or polonium strip near the balance. Halogenated crystals are notorious for clinging to spatulas.

  • The "Boat" Technique: Do not weigh directly into a flask. Weigh into a disposable anti-static weighing boat.

  • Transfer: Use a powder funnel. If the material sticks, do not blow on it. Wash it down with the reaction solvent (e.g., DCM) directly into the flask.

Phase 2: Reaction & Monitoring
  • Solvent Choice: If using Dimethylformamide (DMF) or Dichloromethane (DCM), be aware that these solvents increase the permeation rate of the dibromo-compound through gloves.

  • TLC Monitoring: When spotting TLC plates, assume the capillary tube is contaminated. Dispose of it immediately into a sharps container; do not rest it on the bench.

Phase 3: Decontamination & Disposal
  • Waste Stream: This compound contains Fluorine and Bromine .[1] It must go into the Halogenated Organic Waste container. Mixing it with general organics can result in costly fines from waste handlers.

  • Glassware Cleaning: Rinse glassware with Acetone inside the hood. Collect the first rinse as halogenated waste. Only then move glassware to the sink for soap/water wash.

Emergency Response

ScenarioImmediate ActionRationale
Skin Contact Wash with soap/water for 15 mins. Do NOT use alcohol/solvent.Solvents (ethanol/acetone) will dissolve the lipophilic bromide and drive it deeper into the dermis.
Eye Contact Flush for 15 mins; lift eyelids.[2][3][4]Brominated compounds can cause corneal clouding if not removed rapidly.
Spill (Solid) Dampen a Kimwipe with water, cover powder, and wipe up.Prevents dust aerosolization.[2][5][6] Do not dry sweep.[7]

References

  • National Institutes of Health (NIH). (2019). Glove permeation of chemicals: The state of the art of current practice. Retrieved from [Link]

  • UC Berkeley EH&S. (2024). Glove Selection Guide for Halogenated Hydrocarbons. Retrieved from [Link]

Sources

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